BDP FL alkyne
Beschreibung
Eigenschaften
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-prop-2-ynylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BF2N3O/c1-4-9-21-17(24)8-7-14-5-6-15-11-16-12(2)10-13(3)22(16)18(19,20)23(14)15/h1,5-6,10-11H,7-9H2,2-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNMNNMEHKMADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCC#C)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BDP FL Alkyne: A Technical Guide to its Structure, Properties, and Application in Bioconjugation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Section 1: Introduction to BDP FL Alkyne
This compound is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes.[1][2][][4] It is engineered with a terminal alkyne group, a key functional handle that allows it to be covalently attached to other molecules through a highly efficient and specific chemical reaction.[5][6] For researchers and drug development professionals, this compound offers a powerful tool for fluorescently labeling and visualizing biomolecules. Its significance lies in a combination of superior photophysical properties and versatile chemical reactivity.
The core advantages of this compound over traditional fluorophores like fluorescein (FAM/FITC) include its exceptional photostability, which minimizes signal loss during prolonged imaging, and a high fluorescence quantum yield that ensures bright, detectable signals.[1][2][][7] Furthermore, its fluorescence is largely insensitive to changes in environmental pH and solvent polarity, leading to more reliable and reproducible data across diverse experimental conditions.[8] The primary application of this compound is the fluorescent labeling of azide-modified biomolecules—such as proteins, nucleic acids, and glycans—via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][5][9]
Section 2: Molecular Structure and Physicochemical Properties
2.1. Chemical Structure
The structure of this compound consists of two main parts: the fluorescent BODIPY core and the reactive alkyne handle. The BODIPY core is a dipyrromethene ligand complexed with a difluoroboron moiety, which is responsible for its bright green fluorescence and remarkable stability. Attached to this core via a propanamide linker is a terminal propargyl group (prop-2-yn-1-yl), which serves as the reactive site for bioconjugation.
-
IUPAC Name: 3-(5,5-difluoro-7,9-dimethyl-5H-5λ⁴,6λ⁴-dipyrrolo[1,2-c:2',1'-f][1][2][]diazaborinin-3-yl)-N-(prop-2-yn-1-yl)propanamide[1][10]
2.2. Physicochemical and Photophysical Properties
The quantitative properties of this compound are critical for experimental design, including selecting appropriate laser lines and filter sets for imaging and calculating labeling reaction stoichiometry. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 302795-84-2 | [1][5][11] |
| Molecular Weight | ~329.16 g/mol | [1][] |
| Appearance | Orange solid powder | [1][][4][12] |
| Excitation Max. (λex) | 503 nm | [][5][12] |
| Emission Max. (λem) | 509 - 512 nm | [][5][12] |
| Molar Extinction Coeff. (ε) | ~92,000 cm⁻¹M⁻¹ | [][5] |
| Fluorescence Quantum Yield (Φ) | ~0.97 | [][5][12] |
| Solubility | Soluble in DMSO, DMF, Dichloromethane | [1][4][5][12] |
| Limited solubility in water | [][12] | |
| Storage Conditions | -20°C in the dark, desiccated | [1][5][11] |
Section 3: The Chemistry of Bioconjugation: CuAAC Click Chemistry
The utility of this compound in bioconjugation stems from its ability to participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is a premier example of "click chemistry," a class of reactions that are rapid, high-yielding, and bioorthogonal—meaning they do not interfere with or cross-react with native biological functional groups.
In the presence of a copper(I) catalyst, the terminal alkyne on the BDP FL dye reacts specifically with an azide group on a target molecule to form a highly stable triazole ring. This covalent linkage is robust and withstands downstream processing and analysis. The high specificity and efficiency of the CuAAC reaction allow for precise labeling of target biomolecules even within complex biological mixtures.
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An In-depth Technical Guide to the Fluorescence Spectrum and Quantum Yield of BDP FL Alkyne
Introduction: The Significance of BDP FL Alkyne in Modern Research
In the landscape of fluorescent probes, the BODIPY (boron-dipyrromethene) family of dyes stands out for its exceptional photophysical properties.[1] this compound, a prominent member of this family, is a bright, green-fluorescent dye engineered for stability and versatility.[2][3] Its core structure, a dipyrromethene coordinated with a boron trifluoride (BF₂) moiety, creates a rigid, planar scaffold that minimizes non-radiative energy loss, leading to high fluorescence efficiency.[]
This dye is particularly valuable for its terminal alkyne group, a chemical handle that allows it to be covalently attached to azide-containing molecules via copper-catalyzed or strain-promoted "click chemistry".[2][3] This powerful conjugation method has made this compound an indispensable tool for labeling and visualizing a vast array of biomolecules—from proteins and nucleic acids to lipids—in complex biological systems. Unlike traditional green dyes like fluorescein, BDP FL offers superior photostability and its fluorescence is relatively insensitive to environmental factors like pH and solvent polarity, making it a robust choice for demanding applications in cellular imaging, flow cytometry, and drug development.[][5]
This guide provides a detailed examination of two of its most critical characteristics: the fluorescence spectrum and the fluorescence quantum yield. We will explore the theoretical underpinnings of these properties, present validated experimental protocols for their determination, and discuss the practical implications for researchers in the field.
Section 1: Core Spectroscopic Properties of this compound
The utility of any fluorophore is defined by its interaction with light. For this compound, these properties are characterized by high efficiency and stability.
Absorbance and Emission Spectra
The fluorescence process begins with the absorption of a photon, which elevates the molecule to an excited electronic state. It then relaxes, emitting a photon of lower energy (longer wavelength). This phenomenon is described by the dye's excitation (absorbance) and emission spectra.
This compound exhibits a sharp, well-defined absorbance peak with a maximum (λ_exc_) around 503 nm .[2][6] Its emission spectrum is similarly narrow, with a maximum (λ_em_) at approximately 509-512 nm .[2][7][8] This small difference between the excitation and emission maxima, known as the Stokes shift, is a characteristic feature of BODIPY dyes. The narrowness of the emission band is advantageous as it leads to a higher peak intensity and reduces spectral overlap in multiplexing experiments.[5][9]
Fluorescence Quantum Yield (Φ_F_)
The fluorescence quantum yield (Φ_F_) is the most direct measure of a fluorophore's brightness. It quantifies the efficiency of the fluorescence process by defining the ratio of photons emitted to photons absorbed.[10] A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted fluorescent photon.
This compound is distinguished by its exceptionally high fluorescence quantum yield, which is reported to be approximately 0.97 in common organic solvents.[2][6] This near-perfect efficiency is a primary contributor to its intense brightness and makes it one of the most sensitive green-fluorescent probes available.[5]
Environmental Factors
While one of the strengths of the BODIPY core is its relative insensitivity to the environment, subtle effects can be observed.[][5]
-
Solvent Polarity: For many BODIPY dyes, moving to more polar solvents can sometimes lead to a slight reduction in quantum yield due to the opening of non-radiative decay pathways.[][11][12] However, the BDP FL core is known for maintaining a high quantum yield even in aqueous environments.[13]
-
Viscosity: For some BODIPY derivatives with bulky substituents, an increase in solvent viscosity can restrict molecular rotations that otherwise serve as non-radiative decay channels, thereby increasing the quantum yield.[14]
Quantitative Data Summary
The key photophysical parameters for this compound are summarized below for quick reference.
| Parameter | Value | Source(s) |
| Excitation Maximum (λ_exc_) | 503 nm | [2][6][7] |
| Emission Maximum (λ_em_) | 509 - 512 nm | [2][6][7] |
| Molar Extinction Coefficient (ε) | ~92,000 L·mol⁻¹·cm⁻¹ | [2][6] |
| Fluorescence Quantum Yield (Φ_F_) | 0.97 | [2][6] |
| Recommended Storage | -20°C, protected from light | [2][6][7] |
| Common Solvents | DMF, DMSO, Dichloromethane | [2][7] |
Section 2: Experimental Determination of Fluorescence Properties
Accurate characterization of a fluorophore's properties is essential for reproducible and quantitative research. This section details the standard methodologies for measuring the fluorescence spectrum and relative quantum yield of this compound.
Protocol: Measurement of the Fluorescence Spectrum
This protocol outlines the steps to acquire the excitation and emission spectra of this compound using a standard spectrofluorometer.
Causality and Trustworthiness: This protocol relies on using a dilute solution to prevent inner filter effects, where emitted light is re-absorbed by other fluorophore molecules, which can distort the spectral shape and intensity. Scanning both excitation and emission ensures the correct spectral peaks are identified.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity solvent such as DMSO or DMF.
-
From the stock, prepare a dilute working solution (e.g., 1-10 µM) in the solvent of interest (e.g., ethanol or phosphate buffer). The final absorbance at the excitation maximum should be below 0.1 AU to minimize inner filter effects.[10][15]
-
-
Instrument Setup (Spectrofluorometer):
-
Turn on the instrument and allow the lamp to warm up for at least 30 minutes for stable output.
-
Select a standard 10 mm pathlength quartz cuvette.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity with spectral resolution.
-
-
Data Acquisition:
-
Emission Spectrum: Set the excitation monochromator to the known absorbance maximum (503 nm). Scan the emission monochromator over a range that brackets the expected emission, for instance, from 505 nm to 600 nm.
-
Excitation Spectrum: Set the emission monochromator to the observed emission maximum (e.g., 510 nm). Scan the excitation monochromator over a range that brackets the expected absorbance, for instance, from 450 nm to 520 nm.
-
Blank Subtraction: Acquire spectra for a solvent-only blank using the same settings. Subtract the blank spectrum from the sample spectrum to correct for background signal and Raman scattering.
-
Protocol: Determination of Relative Fluorescence Quantum Yield
The most common and reliable method for determining the quantum yield of a test compound is the comparative method, which measures its fluorescence relative to a well-characterized standard.[10][16]
Expertise and Self-Validation: The choice of a standard is critical. The ideal standard should have absorption and emission profiles that are similar to the test sample to minimize wavelength-dependent biases in instrument detection.[17] For this compound, a suitable standard is Fluorescein in 0.1 M NaOH, which has a known quantum yield of ~0.95. The protocol's trustworthiness is established by using a series of dilutions to create a gradient plot; the linearity of this plot validates the data and confirms the absence of concentration-dependent artifacts like quenching.[15][18]
Methodology:
-
Prepare Stock Solutions:
-
Prepare stock solutions of both this compound (the "unknown") and the chosen standard (e.g., Fluorescein) in the same solvent if possible. If different solvents must be used, their refractive indices will be needed for the final calculation.
-
-
Prepare Serial Dilutions:
-
For both the unknown and the standard, prepare a series of at least four dilutions with absorbances ranging from ~0.01 to 0.1 at the chosen excitation wavelength. It is crucial to use the same excitation wavelength for both the unknown and the standard.
-
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
-
Measure Fluorescence Emission:
-
Using a spectrofluorometer, record the emission spectrum for each dilution of both the unknown and the standard. Ensure the excitation wavelength and all instrument settings (e.g., slit widths) are kept identical for all measurements.[15]
-
-
Data Analysis and Calculation:
-
For each spectrum, integrate the total fluorescence intensity across the emission peak.
-
Create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis) for both the unknown and the standard.
-
Determine the slope (Gradient) of the resulting straight line for both plots.
-
Calculate the quantum yield of the unknown sample (Φ_X_) using the following equation:
Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)
Where:
-
Φ_ST_ is the known quantum yield of the standard.
-
Grad_X_ and Grad_ST_ are the gradients from the plots for the unknown and standard, respectively.
-
η_X_ and η_ST_ are the refractive indices of the solvents used for the unknown and standard, respectively. (If the same solvent is used, this term cancels out).
-
-
Visualized Workflows
To clarify the experimental processes, the following diagrams illustrate the logical flow.
Caption: Workflow for Fluorescence Spectrum Measurement.
Caption: Workflow for Relative Quantum Yield Determination.
Conclusion
This compound is a premier fluorescent probe whose utility is grounded in its outstanding photophysical characteristics. With an excitation maximum at 503 nm, a sharp emission peak around 510 nm, and a near-perfect quantum yield of 0.97, it provides an exceptionally bright and photostable signal for biological imaging and labeling. By employing the standardized, self-validating protocols detailed in this guide, researchers can confidently characterize this fluorophore and leverage its full potential to generate high-quality, reproducible data in their drug development and life science research endeavors.
References
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Jena Bioscience. (n.d.). Alkyne-BDP-FL. Retrieved from [Link]
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University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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Gundogan, A. S., et al. (2018). Effect of Solvents on the Fluorescent Spectroscopy of BODIPY-520 Derivative. 2018 26th Signal Processing and Communications Applications Conference (SIU). Retrieved from [Link]
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Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Retrieved from [Link]
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ISS, Inc. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
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ResearchGate. (2023). How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes?. Retrieved from [Link]
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Tatolis, I., et al. (2015). Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects. Journal of Fluorescence. Retrieved from [Link]
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Stepanova, I. A., et al. (2023). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. Molecules. Retrieved from [Link]
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Oregon State University. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Retrieved from [Link]
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An In-Depth Technical Guide to BDP FL Alkyne Labeling via Click Chemistry
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of BDP FL alkyne and its application in biomolecular labeling through click chemistry. We will delve into the core principles, compare key methodologies, provide actionable protocols, and explain the causal relationships behind experimental choices to ensure robust and reproducible results.
Introduction: The Need for Precision in Fluorescent Labeling
Visualizing dynamic cellular processes requires labeling technologies that are both highly specific and minimally perturbative to the biological system under investigation.[1] While fluorescent proteins have been invaluable, they require genetic manipulation and are not well-suited for global studies of processes like protein synthesis or post-translational modifications.[1] Small molecule fluorescent probes offer a powerful alternative. Among these, this compound has emerged as a superior tool due to the exceptional properties of its borondipyrromethene (BODIPY) core and the versatile reactivity of its alkyne handle.
This guide will explore how to harness the power of this compound using click chemistry, a suite of reactions renowned for their efficiency, selectivity, and biocompatibility.[2][3] We will focus on the two most prominent click reactions in bioconjugation: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Section 1: The BDP FL Fluorophore: A Spectroscopic Overview
BDP FL (BODIPY FL) is a bright, green-fluorescent dye with photophysical properties similar to fluorescein (FITC).[4] However, it possesses several distinct advantages that make it a preferred choice for demanding imaging applications.
Key Characteristics of BDP FL Dyes:
-
High Photostability: BDP FL resists photobleaching under continuous excitation, making it ideal for long-term imaging experiments.[][]
-
High Quantum Yield: It exhibits a fluorescence quantum yield approaching 1.0, ensuring exceptionally bright signals even at low concentrations.[][][7][8]
-
Narrow Emission Spectra: The dye has sharp, narrow emission peaks, which minimizes spectral bleed-through in multi-color imaging experiments.[][9]
-
Environmental Insensitivity: Unlike many other dyes, BDP FL's fluorescence is relatively insensitive to changes in solvent polarity and pH, providing more consistent and quantifiable signals under diverse physiological conditions.[4][7][9]
-
Hydrophobicity: Its unique hydrophobic nature makes it excellent for labeling lipids, membranes, and other lipophilic structures.[4]
Data Presentation: Photophysical Properties of this compound
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~503 nm | [][8][10] |
| Emission Maximum (λem) | ~509-513 nm | [][9][10][11] |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 L⋅mol⁻¹⋅cm⁻¹ | [][8][10] |
| Fluorescence Quantum Yield (Φ) | ~0.97 | [][8] |
| Recommended Laser Line | 488 nm | [12] |
| Common Filter Set | FITC / FAM | [][13][14] |
Section 2: The Core Principle: Click Chemistry
"Click chemistry" describes a class of reactions that are rapid, efficient, and highly specific.[3] For a reaction to be considered "click," it must proceed with high yield, generate minimal and inoffensive byproducts, and be stereospecific.[15] Crucially for biological applications, these reactions are bioorthogonal, meaning their reactive components (e.g., azides and alkynes) do not interact with or interfere with native biological functional groups.[2][16]
This bioorthogonality is the cornerstone of the two-step labeling strategy:
-
Metabolic or Chemical Incorporation: An azide- or alkyne-bearing chemical handle is introduced into a biomolecule of interest. This can be achieved metabolically, for instance, by feeding cells with azide-modified amino acids (e.g., azidohomoalanine, AHA) or sugars.[1][17][18]
-
Bioorthogonal Ligation: The modified biomolecule is then "clicked" with a complementary probe, such as this compound, for detection and visualization.[17]
The two primary methods for achieving this ligation are CuAAC and SPAAC.
Section 3: Mechanism & Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving the copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole ring.[15][19][20]
Causality Behind the Components
The reaction's success in a biological context hinges on a carefully optimized cocktail of reagents:
-
Copper(I) Catalyst: The active catalyst. However, Cu(I) is unstable and readily oxidizes. Therefore, the reaction typically starts with a stable Copper(II) source (e.g., CuSO₄).[21]
-
Reducing Agent: A mild reductant, most commonly sodium ascorbate, is required to continuously reduce Cu(II) to the active Cu(I) state in situ.[15][22]
-
Accelerating Ligand: The cytotoxicity of free copper ions is a major concern.[1][20] Furthermore, copper can precipitate in aqueous buffers. A chelating ligand is essential to stabilize the Cu(I) ion, prevent oxidative damage to biomolecules, and accelerate the reaction rate.[15][22] Tris(benzyltriazolylmethyl)amine (TBTA) was the archetypal ligand, though more water-soluble variants like THPTA are now common for protein labeling.[21][23][24]
Mechanism of CuAAC
The reaction proceeds through a catalytic cycle where the Cu(I) ion first coordinates with the terminal alkyne. This copper-acetylide intermediate then reacts with the azide, ultimately forming the stable triazole product and regenerating the Cu(I) catalyst.[20][]
Experimental Protocol: SPAAC Labeling of Nascent Proteins in Live Cells
This protocol describes the visualization of newly synthesized proteins in living cells.
Materials:
-
Mammalian cells cultured on glass-bottom imaging dishes.
-
Methionine-free cell culture medium.
-
Azidohomoalanine (AHA) (100 mM stock in H₂O).
-
BDP FL-DBCO (or another suitable cyclooctyne) (10 mM stock in DMSO).
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium).
-
Optional: Nuclear counterstain (e.g., Hoechst 33342).
Methodology:
-
Metabolic Labeling (Pulse):
-
Wash cells once with warm PBS.
-
Replace the normal growth medium with methionine-free medium supplemented with 50-100 µM AHA.
-
Incubate the cells for a desired pulse period (e.g., 1-4 hours) at 37°C and 5% CO₂. This allows the cells to incorporate AHA into newly synthesized proteins. [1]2. Wash and Chase (Optional):
-
Remove the AHA-containing medium.
-
Wash the cells three times with complete growth medium to remove unincorporated AHA.
-
If a specific time point after the pulse is desired, incubate the cells in complete medium for a "chase" period.
-
-
Live-Cell Staining:
-
Dilute the BDP FL-DBCO stock solution into pre-warmed live-cell imaging buffer to a final concentration of 10-50 µM.
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Final Wash and Imaging:
-
Wash the cells twice with warm imaging buffer.
-
If desired, add a nuclear counterstain like Hoechst for 5-10 minutes.
-
Replace with fresh imaging buffer and proceed immediately to live-cell fluorescence microscopy.
-
Section 5: Experimental Design & Best Practices
Choosing between CuAAC and SPAAC is a critical decision driven by the experimental context. [26]
Data Presentation: Head-to-Head Comparison of CuAAC vs. SPAAC
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Source(s) |
| Biocompatibility | Toxic to live cells due to copper catalyst. | Excellent; no catalyst required. Ideal for live-cell and in vivo imaging. | [1][20][27][28] |
| Reaction Kinetics | Very fast (typically 100-fold faster than SPAAC). | Slower kinetics, may require longer incubation or higher concentrations. | [29] |
| Reagents | Small, non-perturbative alkyne and azide groups. | Requires bulky, sterically demanding cyclooctyne reagents. | [29] |
| Primary Application | Fixed cells, cell lysates, purified biomolecules, material science. | Live cells, in vivo animal models, dynamic process tracking. | [1][30][31] |
| Simplicity | Requires a multi-component reaction cocktail (copper, ligand, reductant). | Simple mixing of two components (azide and cyclooctyne). | [26] |
| Potential Issues | Copper-induced protein damage or aggregation; ROS generation. | Potential for non-specific binding of hydrophobic cyclooctyne probes. | [20][27] |
Workflow: Selecting the Right Click Chemistry Method
Conclusion
This compound, in conjunction with click chemistry, provides a robust and versatile platform for high-performance fluorescence labeling. The choice between the rapid, efficient CuAAC for fixed samples and the biocompatible, live-cell-friendly SPAAC allows researchers to tailor their approach to virtually any biological question. By understanding the principles behind each method and following validated protocols, scientists can achieve highly specific, sensitive, and reproducible visualization of biomolecules in complex biological systems.
References
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Baskin, J. M., et al. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition, 11(15), 2092-5. [Link]
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Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone Website. [Link]
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Wikipedia. Tris(benzyltriazolylmethyl)amine. Wikipedia. [Link]
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Jiang, H., et al. (2014). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Chemical Biology & Drug Design, 84(2), 158-174. [Link]
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Worrell, B. T., et al. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Communications, 49(82), 9449-9467. [Link]
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Le Reste, L., et al. (2016). A tris(benzyltriazolemethyl)amine-based cage as a CuAAC ligand tolerant to exogeneous bulky nucleophiles. Chemical Communications, 52(72), 10851-10854. [Link]
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Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
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Request PDF. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. ResearchGate. [Link]
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ResearchGate. Accelerating ligands for CuAAC reactions. ResearchGate. [Link]
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Yao, D., et al. (2018). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry, 38(11), 2847-2860. [Link]
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Jena Bioscience. Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes. Jena Bioscience Website. [Link]
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Kumar, V., et al. (2016). A strain-promoted alkyne–azide cycloaddition (SPAAC) reaction of a novel EpCAM aptamer–fluorescent conjugate for imaging of cancer cells. Chemical Communications, 52(50), 7853-7856. [Link]
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Wang, C. C., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. International Journal of Molecular Sciences, 14(6), 12533-12550. [Link]
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Al-Salihi, S., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 35(1), 2-16. [Link]
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Thiele, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(2), 324-331. [Link]
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Lang, K., et al. (2017). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 12(1), 16-29. [Link]
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Understanding the photostability of BDP FL alkyne
An In-Depth Technical Guide to the Photostability of BDP FL Alkyne
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the photostability of this compound, a prominent member of the borondipyrromethene (BODIPY) family of fluorophores. Designed for researchers, scientists, and drug development professionals, this document delves into the core photophysical properties, the mechanisms underlying photobleaching, and robust protocols for quantifying the durability of this versatile dye. Our focus is on providing not just methods, but the scientific rationale behind them, ensuring you can design and execute experiments with confidence and precision.
Introduction: The Rise of this compound in Advanced Imaging
In the realm of fluorescence-based applications, the ideal dye is intensely bright, environmentally insensitive, and, crucially, resistant to photobleaching. This compound has emerged as a superior tool, particularly as a replacement for traditional fluorophores like fluorescein (FAM).[][2][3] It belongs to the borondipyrromethene dye class, known for exceptional photophysical characteristics including high molar extinction coefficients, sharp emission spectra, and fluorescence that is relatively unaffected by solvent polarity and pH.[4][5][6]
This compound is a bright and highly photostable fluorophore that emits in the fluorescein channel.[][3][7][8][9] Its terminal alkyne group facilitates covalent attachment to azide-modified molecules via copper-catalyzed "click chemistry," enabling precise labeling of biomolecules for a wide array of applications, from fluorescence microscopy to high-throughput screening.[7][10][11] The defining feature that underpins its utility in demanding, long-term imaging experiments is its remarkable photostability.
Core Photophysical Properties
A fluorophore's performance is dictated by its intrinsic properties. For this compound, these parameters establish it as a high-performance dye.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~503 nm | [10][12] |
| Emission Maximum (λem) | ~509 - 512 nm | [10][12] |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 L mol⁻¹ cm⁻¹ | [10][12] |
| Fluorescence Quantum Yield (Φ) | 0.97 | [10][11] |
| Molecular Formula | C₁₇H₁₈BF₂N₃O | [10][12][13] |
| Molecular Weight | ~329.16 g/mol | [3][12] |
The Science of Photobleaching: Why Fluorophores Go Dark
Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the permanent loss of its ability to fluoresce.[14] This phenomenon is a critical limiting factor in fluorescence microscopy, as it degrades signal over time, complicates quantitative analysis, and shortens the possible duration of live-cell imaging experiments.[14][15]
Mechanistic Pathways
The photodegradation of BODIPY dyes like BDP FL can proceed through several mechanisms, which can be either oxygen-dependent or oxygen-independent.[4][16]
-
Interaction with Molecular Oxygen: The most common pathway begins when the fluorophore is excited from its ground state (S₀) to an excited singlet state (S₁). While most molecules relax by emitting a photon (fluorescence), some can transition to a long-lived triplet state (T₁) via intersystem crossing. This triplet-state fluorophore can then interact with ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[14] Singlet oxygen is a potent oxidizing agent that can attack the fluorophore's chemical structure, destroying the conjugated π-system responsible for its fluorescence.
-
Other Reactive Species & Pathways: Photobleaching can also occur through the formation of other reactive oxygen species (ROS) or via oxygen-independent pathways involving higher-energy excited states.[16] The specific mechanism and its rate are influenced by the dye's structure, its local chemical environment, and the intensity of the excitation light.[16][17]
The inherent structural rigidity and chemical composition of the BODIPY core are key to its high photostability, making it less susceptible to these destructive pathways compared to dyes like fluorescein.[6]
Visualizing the Photobleaching Process
Caption: Simplified Jablonski diagram showing the primary pathway for photobleaching.
Quantifying Photostability: A Self-Validating Experimental Protocol
To make informed decisions about dye selection, it is essential to quantify photostability under conditions relevant to your experiment.[18] This protocol details a standardized method using fluorescence microscopy to determine the photobleaching half-life (t₁/₂)—the time required for the fluorescence intensity to decrease to 50% of its initial value.
Causality Behind Experimental Choices
-
Immobilization: The sample is immobilized (e.g., in a polymer matrix or dried film) to prevent diffusion of fluorophores in and out of the observation area, which would confound the measurement of intensity loss due to bleaching.
-
Standardized Illumination: A stable light source and constant intensity are critical. Fluctuations in excitation power would directly alter the rate of photobleaching, making comparisons invalid.[18]
-
Control Group: Including a known, less stable dye (like FITC) provides a valuable internal benchmark, validating that the experimental setup can detect differences in photostability.
Protocol 1: Measurement of Photobleaching Half-Life
Materials:
-
This compound solution (e.g., 1 µM in PBS, pH 7.4).
-
Control fluorophore solution (e.g., FITC at 1 µM).
-
Microscope slides and coverslips.
-
Mounting medium or polyacrylamide gel for immobilization.
-
Fluorescence microscope with a stable laser or LED light source and a sensitive camera.
-
Appropriate filter set for BDP FL (e.g., 488 nm excitation).
-
Image analysis software (e.g., ImageJ/Fiji).
Step-by-Step Methodology:
-
Sample Preparation: a. Prepare a thin film of the dye solution on a microscope slide and allow it to dry completely in the dark. b. Alternative: Mix the dye solution with a polymerizing solution (e.g., 10% acrylamide) and place a drop between a slide and coverslip to create a thin gel. Allow it to fully polymerize. This method provides a more hydrated environment.
-
Microscope Setup: a. Power on the microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent output. b. Place the prepared slide on the microscope stage and bring the sample into focus. c. Select the appropriate filter cube and set the excitation light to an intensity level typical for your imaging experiments. Crucially, keep this intensity constant for all samples being compared.
-
Image Acquisition (Time-Lapse): a. Set the camera exposure time to achieve a good signal-to-noise ratio without saturating the detector. b. Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds). c. Continue acquiring images under continuous illumination until the fluorescence intensity has decayed to less than 20% of its initial value.
-
Data Analysis: a. Open the image sequence in ImageJ/Fiji. b. Select a Region of Interest (ROI) in the illuminated area. c. Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series. d. Correct for background fluorescence by measuring the intensity of a region with no fluorophores and subtracting this value from your sample measurements. e. Normalize the intensity data by dividing the intensity at each time point (I) by the initial intensity (I₀). f. Plot the normalized intensity (I/I₀) as a function of time. g. Determine the photobleaching half-life (t₁/₂) by finding the time at which the normalized intensity equals 0.5.
Workflow for Quantifying Photostability
Caption: Experimental workflow for determining fluorophore photobleaching half-life.
Comparative Analysis: this compound vs. The Field
While direct quantitative comparisons are highly dependent on experimental conditions, a strong consensus exists in the scientific literature regarding the relative photostability of common fluorophores.[19] BDP FL consistently demonstrates superior performance over many traditional dyes in the green spectrum.
| Fluorophore | Class | Relative Photostability | Key Characteristics |
| BDP FL | Borondipyrromethene | Very High | Excellent brightness and high quantum yield; less sensitive to pH and polarity.[4][6] |
| Alexa Fluor 488 | Sulfonated Cyanine | High | A widely used, photostable alternative to FITC, though generally considered slightly less stable than BDP FL. |
| Fluorescein (FITC) | Xanthene | Low | Prone to rapid photobleaching and its fluorescence is pH-sensitive. BDP FL is significantly more photostable.[2][14] |
| Cy2 | Cyanine | Moderate | Generally more stable than FITC, but less so than BDP FL and Alexa Fluor 488.[2] |
Field-Proven Insights: Minimizing Photobleaching in Practice
Beyond selecting a stable dye, optimizing your imaging protocol is essential for preserving the fluorescent signal.[15]
-
Reduce Excitation Intensity: Use the lowest possible laser or LED power that provides an adequate signal-to-noise ratio. The rate of photobleaching is not linear with intensity; even a small reduction in power can yield a significant increase in signal longevity.[14][18]
-
Minimize Exposure Time: Use the shortest possible camera exposure time. For time-lapse imaging, avoid continuous illumination by shuttering the light source between acquisitions.
-
Use Antifade Reagents: Employ commercially available antifade mounting media, which contain chemical scavengers that neutralize reactive oxygen species and reduce photobleaching.
-
Choose the Right Objective: Use a high numerical aperture (NA) objective lens. These lenses are more efficient at collecting emitted light, allowing you to reduce the required excitation intensity for the same signal level.
By integrating a highly photostable fluorophore like this compound with optimized imaging practices, researchers can significantly extend the boundaries of their experiments, enabling longer observations, more accurate quantification, and the capture of high-fidelity data.
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An In-depth Technical Guide to BDP FL Alkyne: Mechanism of Action in Fluorescent Labeling
Introduction: The Need for Robust Fluorophores in Modern Research
In the intricate world of cellular biology and drug development, the ability to visualize and track specific molecules is paramount. Fluorescent labeling has emerged as an indispensable tool, allowing researchers to illuminate the inner workings of biological systems. However, the ideal fluorescent probe must possess a stringent set of characteristics: high brightness, exceptional photostability, and a bioorthogonal handle for specific conjugation. BDP FL alkyne, a member of the borondipyrromethene (BODIPY) family of dyes, has risen to prominence as a fluorophore that meets these demanding criteria. This guide provides a comprehensive overview of the core principles governing the use of this compound in fluorescent labeling, with a focus on its mechanism of action via click chemistry.
This compound is prized for its bright, green fluorescence and remarkable resistance to photobleaching, a significant advantage over traditional dyes like fluorescein.[1][2][][4] Its terminal alkyne group serves as a versatile chemical handle, enabling covalent attachment to a wide array of azide-modified biomolecules through the highly efficient and specific "click" reaction.[5][6] This guide will delve into the two primary modalities of click chemistry employed with this compound: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Properties of this compound
This compound is a synthetic fluorophore with a core structure based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold.[7] This core imparts the dye with its characteristic sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to solvent polarity and pH.[7] The terminal alkyne group is introduced via a stable amide linkage, providing a reactive partner for azide-containing molecules.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical Structure of this compound.
The photophysical properties of this compound make it an excellent choice for a variety of fluorescence-based applications, including microscopy, flow cytometry, and high-throughput screening.[][]
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~503 nm | [5][9][10] |
| Emission Maximum (λem) | ~509-512 nm | [5][9][10] |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | [5][9] |
| Fluorescence Quantum Yield (Φ) | ~0.97 | [5][9] |
| Molecular Weight | ~329.16 g/mol | [1][10][11] |
| Solubility | Good in organic solvents (DMF, DMSO, Dichloromethane); Limited in water | [][9][10] |
Mechanism of Action: The Power of Click Chemistry
The terminal alkyne of this compound is the key to its utility in fluorescent labeling. This functional group allows for its participation in click chemistry reactions, a class of reactions that are rapid, efficient, and bioorthogonal, meaning they do not interfere with native biological processes.[12][13]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common method for labeling with this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole ring through the joining of the terminal alkyne of this compound and an azide group on a target molecule.[6][] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[15][16][17]
The mechanism of CuAAC proceeds through a series of steps involving the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered cupracycloalkene. This intermediate then rearranges to form the stable 1,4-disubstituted triazole product.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC is highly efficient, the requirement for a copper catalyst can be problematic for live-cell imaging due to the cytotoxicity of copper.[12] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative.[18][] In SPAAC, the terminal alkyne of BDP FL is replaced with a strained cyclooctyne derivative. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst.[12][20]
The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne to directly form the triazole linkage.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
The following protocols provide a general framework for using this compound in fluorescent labeling applications. Optimization may be required depending on the specific biomolecule and experimental context.
Protocol 1: CuAAC Labeling of an Azide-Modified Protein
This protocol describes the labeling of a protein containing an azide-functionalized unnatural amino acid with this compound.
Workflow for CuAAC Labeling:
Caption: Experimental Workflow for CuAAC Labeling.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
-
Add this compound stock solution to a final concentration of 100-500 µM (a 10- to 50-fold molar excess over the protein).
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture to a final Cu(I) concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
-
Analysis:
-
Confirm successful labeling by measuring the absorbance at 280 nm (for protein) and 503 nm (for BDP FL). The degree of labeling can be calculated using the respective extinction coefficients.
-
Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.
-
Protocol 2: SPAAC Labeling of Live Cells
This protocol outlines the labeling of metabolically incorporated azido-sugars on the surface of live cells with a BDP FL-cyclooctyne conjugate.
Workflow for SPAAC Labeling:
Caption: Experimental Workflow for Live-Cell SPAAC Labeling.
Materials:
-
Live cells in culture
-
Azido-sugar (e.g., Ac₄ManNAz)
-
BDP FL-cyclooctyne conjugate (e.g., BDP FL-DBCO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of an appropriate concentration of the azido-sugar (e.g., 25-100 µM Ac₄ManNAz) for 24-72 hours to allow for metabolic incorporation into cell-surface glycans.
-
-
Cell Preparation:
-
Gently wash the cells three times with warm PBS or serum-free medium to remove unincorporated azido-sugar.
-
-
SPAAC Reaction:
-
Prepare a working solution of the BDP FL-cyclooctyne conjugate in cell culture medium or PBS at a final concentration of 1-10 µM.
-
Incubate the cells with the BDP FL-cyclooctyne solution for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with warm PBS to remove any unreacted BDP FL-cyclooctyne.
-
-
Imaging:
-
Image the labeled cells using a fluorescence microscope with appropriate filter sets for BDP FL (e.g., FITC channel).
-
Conclusion and Future Perspectives
This compound stands as a powerful and versatile tool in the researcher's arsenal for fluorescent labeling. Its exceptional photophysical properties, combined with the efficiency and specificity of click chemistry, enable a wide range of applications from in vitro bioconjugation to live-cell imaging. The choice between CuAAC and SPAAC provides flexibility, allowing for the selection of the most appropriate labeling strategy based on the experimental system. As research continues to push the boundaries of molecular visualization, the demand for robust and reliable fluorophores like this compound will undoubtedly continue to grow, paving the way for new discoveries in biology and medicine.
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An In-Depth Technical Guide to Borondipyrromethene (BODIPY) Dyes for Microscopy
This guide provides a comprehensive overview of borondipyrromethene (BODIPY) dyes, a versatile and powerful class of fluorophores essential for modern microscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemistry, structure-property relationships, and practical applications that make BODIPY dyes indispensable in bio-imaging.
Introduction to the BODIPY Fluorophore Family
Borondipyrromethene dyes, or BODIPY dyes, are fluorescent molecules built around a dipyrromethene core complexed with boron trifluoride (BF₂).[][] Though first synthesized in 1968 by Treibs and Kreuzer, their significant potential in imaging was realized much later.[3] The foundational structure, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, imparts a range of exceptional photophysical properties.[][4]
Key Characteristics:
-
High Molar Extinction Coefficients: BODIPY dyes absorb light with high efficiency.[5]
-
Exceptional Fluorescence Quantum Yields: They are intensely bright, often approaching a quantum yield of 100%, even in aqueous environments.[][4]
-
Sharp and Narrow Emission Spectra: This characteristic minimizes spectral overlap, making them ideal for multi-color labeling experiments.[5][]
-
Environmental Insensitivity: Their fluorescence is largely unaffected by solvent polarity and pH, ensuring signal stability.[4]
-
Photostability: They exhibit strong resistance to photobleaching, which is crucial for long-term imaging studies.[][]
These features give BODIPY dyes a significant advantage over traditional fluorophores like fluorescein and rhodamine.[]
Figure 2: A generalized workflow for staining cellular lipid droplets using BODIPY 493/503.
Conclusion and Future Directions
BODIPY dyes are a well-established and continuously evolving class of fluorophores. [3]Their exceptional brightness, photostability, and chemical versatility have made them a cornerstone of fluorescence microscopy. []Future research is likely to focus on developing derivatives with emission spectra further into the near-infrared for deeper tissue imaging, creating more sophisticated biosensors, and designing novel probes for super-resolution microscopy. [][8]A solid understanding of this powerful class of dyes is crucial for any researcher aiming to advance the frontiers of biological imaging.
References
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- SciSpace. (n.d.).
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- Thermo Fisher Scientific - US. (n.d.). BODIPY Dye Series—Section 1.4.
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- ACS Publications. (2010, August 9). Synthesis and Functionalization of Asymmetrical Benzo-Fused BODIPY Dyes | The Journal of Organic Chemistry.
- (n.d.). Full article: BODIPY-Based Dye for No-Wash Live-Cell Staining and Imaging.
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- PubMed. (2020, January 16). Exploring the Relationship between BODIPY Structure and Spectroscopic Properties to Design Fluorophores for Bioimaging.
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An In-Depth Technical Guide to the Safe Handling and Application of BDP FL Alkyne
This guide provides comprehensive safety protocols, handling procedures, and application insights for BDP FL alkyne, a fluorescent probe widely utilized in biological and chemical research. It is intended for researchers, laboratory personnel, and professionals in the field of drug development who work with or intend to work with this reagent.
Introduction: The Utility of this compound
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2] These dyes are renowned for their exceptional photophysical properties, including high fluorescence quantum yields (often approaching 1.0), sharp absorption and emission peaks, and relative insensitivity to environmental pH and polarity.[3][4][] Specifically, BDP FL exhibits bright, green fluorescence similar to fluorescein (FAM) but with significantly enhanced photostability, making it a superior choice for long-term imaging experiments.[1][]
The key feature of this compound is the terminal alkyne group. This functional moiety allows the dye to be covalently attached to molecules containing an azide group via a highly efficient and bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1][7][8] This capability makes this compound an invaluable tool for labeling and visualizing a wide array of biomolecules, including proteins, nucleic acids, and lipids, in complex biological systems.
Core Safety Principles & Hazard Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be formulated by considering its constituent parts: the BODIPY core, the reactive alkyne group, and its physical form as a solid powder. This product is intended for research use only and should not be used for human or veterinary applications.[9]
-
Primary Routes of Exposure:
-
Inhalation: As a fine solid, the powder can be inadvertently inhaled, potentially causing respiratory irritation.[10]
-
Skin and Eye Contact: Direct contact may lead to mild skin or eye irritation.[10] Some fluorescent dyes have been associated with dermatitis upon prolonged exposure.
-
Ingestion: Accidental ingestion may be harmful.
-
-
Toxicological Profile: The long-term toxicological properties of this compound have not been extensively studied. Therefore, it is prudent to treat it as a compound with unknown toxicity and handle it with appropriate care. General guidelines for handling laboratory-grade fluorescent dyes recommend avoiding direct contact and ingestion.[11]
-
Chemical Reactivity: The terminal alkyne is the primary site of reactivity, specifically designed for click chemistry. While generally stable, alkynes can undergo energetic reactions with strong bases or certain metal catalysts under specific conditions.[12][13] The BODIPY core itself is relatively inert under physiological conditions.[3]
Physicochemical & Spectroscopic Properties
Accurate knowledge of the dye's properties is critical for experimental design and for preparing stock solutions. The key characteristics are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₁₈BF₂N₃O | [9][14][15][16] |
| Molecular Weight | ~329.2 g/mol | [9][14][16] |
| Appearance | Orange or light yellow to yellow solid | [2][15] |
| Melting Point | 118-120 °C | [2] |
| Excitation Maximum (λex) | ~503 nm | [14][15] |
| Emission Maximum (λem) | ~509 - 512 nm | [14][15] |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 L·mol⁻¹·cm⁻¹ | [14][15] |
| Fluorescence Quantum Yield (Φ) | ~0.97 | [14] |
| Solubility | Good solubility in DMF, DMSO, Dichloromethane (DCM); Limited in water | [1][14][15] |
Standard Operating Procedures for Handling & Storage
Adherence to the following procedures is essential to ensure personnel safety and maintain the integrity of the reagent.
Personal Protective Equipment (PPE)
A baseline of protective equipment should be worn at all times when handling this compound, particularly in its solid form.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves are required. Inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat.
Engineering Controls
To minimize the risk of inhalation, all weighing and handling of the solid this compound powder should be performed in a certified chemical fume hood or a well-ventilated enclosure.[10]
Storage & Stability
Proper storage is critical to prevent the degradation of the dye and ensure experimental reproducibility.
-
Temperature: Store vials at -20°C for long-term stability.[1][14][15]
-
Light: this compound is a fluorophore and should be protected from light at all times to prevent photobleaching.[1][] Vials should be stored in the dark, and solutions should be kept in amber tubes or tubes wrapped in aluminum foil.
-
Moisture: The compound should be stored under dry conditions, preferably with a desiccant.[1][]
-
Shelf Life: When stored correctly, the solid compound is stable for at least 12-24 months.[1][15] Stock solutions in anhydrous DMSO can be stored at -20°C for several months, though fresh solutions are always recommended.[17]
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for CuAAC Labeling
Caption: General workflow for labeling an azide-modified biomolecule.
Application Protocol: Copper-Catalyzed Click Chemistry (CuAAC)
This protocol provides a detailed methodology for labeling an azide-modified protein with this compound. The volumes and concentrations should be optimized for the specific biomolecule.
Reagents and Stock Solutions
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide-Modified Protein: Prepare a solution of known concentration in a sodium azide-free buffer (e.g., PBS, pH 7.4).
-
Ascorbic Acid: Prepare a fresh 50 mM stock solution in deionized water immediately before use.[18] Ascorbic acid solutions oxidize quickly in air and should not be stored.[7]
-
Copper(II)-TBTA Catalyst: Prepare a 10 mM stock solution of Copper(II)-Sulfate and Tris(benzyltriazolylmethyl)amine (TBTA) in a 1:1.1 molar ratio in 55% DMSO/water.[7] The TBTA ligand is crucial as it stabilizes the active Cu(I) oxidation state and prevents protein precipitation.
Step-by-Step Labeling Procedure
This procedure should ideally be performed in an oxygen-free environment to maximize reaction efficiency.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a suitable reaction buffer (e.g., PBS) to the desired final concentration.[18]
-
Add this compound: Add the 10 mM this compound stock solution to the reaction. A 3-10 fold molar excess of the dye over the protein is a common starting point.[18] Vortex gently to mix.
-
Degas Mixture (Recommended): To prevent the oxidation of the Cu(I) catalyst, gently bubble argon or nitrogen gas through the solution for 30-60 seconds.[7][18] This step is critical for achieving high labeling efficiency.
-
Initiate Reaction: Add the freshly prepared 50 mM ascorbic acid stock to a final concentration of 1-2.5 mM. This reduces Cu(II) to the active Cu(I) state.
-
Add Catalyst: Immediately add the 10 mM Copper(II)-TBTA stock to a final concentration of 0.5-1 mM.
-
Incubation: Flush the headspace of the tube with inert gas, cap it tightly, and wrap it in aluminum foil. Incubate the reaction at room temperature for 8-16 hours or overnight with gentle mixing.[7][18]
-
Purification: Following incubation, remove the unreacted dye and catalyst components from the labeled protein conjugate. This is typically achieved through size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.[7][18]
Emergency & Disposal Procedures
-
Spill Management: For a small spill of the solid powder, carefully sweep or vacuum the material into a sealed container for disposal. Avoid creating dust. Clean the area with a damp cloth. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
First Aid:
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
-
Waste Disposal: All waste containing this compound (solid, solutions, contaminated materials) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
This compound is a highly effective and photostable fluorescent probe for bioconjugation via click chemistry. Its utility in modern research is significant, but its handling demands a commensurate level of care. By understanding its chemical properties, adhering to rigorous safety protocols, and employing validated experimental procedures, researchers can safely and effectively harness the power of this versatile reagent to advance their scientific discoveries.
References
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Jena Bioscience. Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes. [Link]
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Sunlonge. Are UV Fluorescent Dyes Safe? Understanding the Risks and Precautions. [Link]
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Vedantu. Preparation of Alkynes: Methods, Reactions & Examples. [Link]
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Methodological & Application
Application Note: BDP FL Alkyne for Live-Cell Imaging
Introduction: Illuminating Cellular Dynamics with BDP FL Alkyne
In the quest to visualize the intricate and dynamic processes within living cells, the choice of a fluorescent probe is paramount. This compound, a member of the bright and exceptionally photostable boron-dipyrromethene (BODIPY) family of dyes, has emerged as a superior tool for live-cell imaging.[1][2][3] Its compact size, high fluorescence quantum yield, and sharp emission spectrum make it an ideal candidate for labeling and tracking biomolecules in their native environment with minimal perturbation.[2][4] This fluorophore emits in the fluorescein (FAM) channel, making it compatible with common microscopy filter sets.[1][5][6]
This guide provides a comprehensive overview and detailed protocols for utilizing this compound in live-cell imaging experiments. We will delve into the principles of bioorthogonal "click chemistry," the primary method for conjugating this compound to target molecules, and present step-by-step protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloaddition reactions in a live-cell context.
Core Principles: Bioorthogonal Labeling with Click Chemistry
Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes.[7] The "click chemistry" paradigm, specifically the azide-alkyne cycloaddition, is a cornerstone of this field. It allows for the specific covalent attachment of a probe (like this compound) to a target molecule that has been metabolically or genetically engineered to bear a complementary azide functional group.[7]
There are two primary variants of this reaction used in live-cell imaging:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction between a terminal alkyne (on the BDP FL dye) and an azide (on the target biomolecule). It requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[7][8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts, SPAAC utilizes a strained cyclooctyne (such as DBCO) instead of a simple terminal alkyne.[10][11][12] The ring strain of the cyclooctyne allows it to react spontaneously with an azide, eliminating the need for a metal catalyst.[12] This makes SPAAC particularly well-suited for in vivo and long-term live-cell imaging.[12]
Visualizing the Chemistries: CuAAC vs. SPAAC
Caption: Comparison of CuAAC and SPAAC reaction schemes.
Experimental Design and Key Considerations
1. Introducing the Azide Handle: Before you can label with this compound, your target biomolecule must possess an azide group. This is typically achieved through:
- Metabolic Labeling: Cells are incubated with a metabolic precursor containing an azide group. For example, L-azidohomoalanine (AHA) is incorporated into newly synthesized proteins, and N-azidoacetylmannosamine (ManNAz) is incorporated into cell-surface glycans.[8][9]
- Genetic Code Expansion: A non-canonical amino acid with an azide-bearing side chain can be site-specifically incorporated into a protein of interest.[10][11]
2. Choosing Between CuAAC and SPAAC:
- CuAAC: Offers very fast reaction kinetics. However, copper can be toxic to cells, primarily through the generation of reactive oxygen species (ROS).[9][13][14] This toxicity can be mitigated by using copper-chelating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA, which protect the copper(I) ion and accelerate the reaction.[8][9][14][15] CuAAC is often suitable for endpoint assays or short-term imaging.
- SPAAC: The primary choice for long-term live-cell imaging or when cell perturbation must be absolutely minimized.[12] The trade-off can be slightly slower reaction kinetics compared to CuAAC and the use of bulkier cyclooctyne-modified dyes.[14] For SPAAC, you would use a DBCO-modified BDP FL dye instead of the alkyne version.[16][17]
3. Optimization and Controls:
- Concentration Titration: Always titrate the concentration of both the azide-modified precursor and the this compound/DBCO to find the optimal balance between strong signal and low background/toxicity.[18][19]
- Negative Controls:
- Cells not treated with the azide precursor but subjected to the click reaction and imaging.
- Cells treated with the azide precursor but not the fluorescent alkyne/DBCO. These controls are essential to ensure the observed fluorescence is specific to the intended labeling reaction.
Quantitative Data and Imaging Parameters
The following tables provide key data for planning your experiments.
Table 1: Photophysical Properties of this compound
| Property | Value | Source |
| Excitation Maximum (λex) | ~503 nm | [5][20][21] |
| Emission Maximum (λem) | ~509-512 nm | [5][20][21][22] |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | [5][20] |
| Fluorescence Quantum Yield (Φ) | ~0.97 | [1][5][20] |
| Recommended Storage | -20°C, desiccated, protected from light | [1][20][23] |
| Common Solvents | DMSO, DMF | [5][20][21] |
Table 2: Recommended Microscope Filter Sets
| Filter Set | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| Standard FITC/GFP | 470/40 | 495 | 525/50 |
| High-Efficiency Green | 482/35 | 506 | 536/40 |
Experimental Workflow Overview
Caption: General experimental workflow for live-cell imaging.
Detailed Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA)
This protocol is for introducing azide handles into newly synthesized proteins.
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides appropriate for live-cell imaging. Culture until they reach 60-80% confluency.
-
Prepare Labeling Medium: Prepare methionine-free culture medium supplemented with 1-4 mM L-glutamine, 10% FBS, and penicillin/streptomycin. Just before use, add AHA to a final concentration of 25-50 µM.
-
Metabolic Labeling: Remove the normal growth medium from the cells and wash once with warm PBS. Add the AHA-containing medium to the cells.
-
Incubation: Incubate the cells for 4-18 hours at 37°C in a CO₂ incubator. The optimal incubation time depends on the protein turnover rate in your cell type and should be determined empirically.
-
Proceed to Labeling: After incubation, cells are ready for the click chemistry reaction (Protocol 2 or 3).
Protocol 2: Live-Cell Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
Note from the Bench: This protocol is optimized to minimize copper toxicity.[8][9] Always prepare the Click Reaction Mix fresh and add it to cells immediately. Work quickly and gently to maintain cell health.
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM in sterile water.
-
THPTA Ligand: 50 mM in sterile water.
-
Sodium Ascorbate: 100 mM in sterile water (prepare fresh).
-
-
Wash Cells: Gently aspirate the metabolic labeling medium. Wash the cells twice with warm, serum-free medium or DPBS.
-
Prepare Click Reaction Mix (for 1 mL final volume):
-
Start with 1 mL of serum-free medium or DPBS.
-
Add 5 µL of the 50 mM THPTA stock (final concentration: 250 µM).
-
Add 1 µL of the 10 mM this compound stock (final concentration: 10 µM).
-
Add 1 µL of the 50 mM CuSO₄ stock (final concentration: 50 µM). The ligand-to-copper ratio should be 5:1.[8][9]
-
Vortex the mixture gently.
-
Immediately before adding to cells, add 25 µL of the fresh 100 mM Sodium Ascorbate stock (final concentration: 2.5 mM).[8][9]
-
-
Labeling Reaction: Aspirate the wash buffer from the cells and immediately add the complete Click Reaction Mix.
-
Incubation: Incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
Wash and Image:
-
Aspirate the reaction mix.
-
Wash the cells three times with warm, complete culture medium.
-
Add fresh, phenol red-free imaging medium to the cells.
-
Proceed immediately to imaging on a fluorescence microscope.
-
Protocol 3: Live-Cell Labeling via Strain-Promoted Click Chemistry (SPAAC)
Note from the Bench: This is the preferred method for sensitive cell types or long-term experiments. You must use a DBCO-modified dye, such as BDP FL DBCO.
-
Prepare Stock Solution:
-
BDP FL DBCO: 1-5 mM in DMSO.
-
-
Wash Cells: Gently aspirate the metabolic labeling medium. Wash the cells twice with warm, complete culture medium.
-
Labeling Reaction:
-
Prepare a working solution of BDP FL DBCO in complete culture medium. The optimal final concentration should be determined empirically but typically ranges from 10-50 µM.[24]
-
Add the labeling medium to the cells.
-
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[24]
-
Wash and Image:
-
Aspirate the labeling medium.
-
Wash the cells three times with warm, complete culture medium to remove unbound dye.
-
Add fresh, phenol red-free imaging medium.
-
Proceed to imaging. Cells can be imaged immediately or returned to the incubator for time-course experiments.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | - Inefficient metabolic labeling. - Low expression of the target protein. - Degraded reagents (especially sodium ascorbate). | - Increase incubation time or concentration for the azide precursor. - Confirm protein expression via Western Blot or other methods. - Always use freshly prepared sodium ascorbate for CuAAC.[7] |
| High Background | - this compound/DBCO concentration too high. - Insufficient washing. - Non-specific binding of the dye. | - Perform a concentration titration to find the optimal dye concentration.[18][19] - Increase the number and duration of wash steps. - Add a blocking step with BSA or use a serum-containing wash buffer. |
| Cell Death/Toxicity (CuAAC) | - Copper concentration too high. - Insufficient ligand-to-copper ratio. - Reaction time too long. | - Reduce CuSO₄ concentration (e.g., to 10-25 µM). - Ensure a 5:1 molar excess of THPTA ligand to CuSO₄.[8][9] - Reduce the incubation time for the click reaction. - Switch to the SPAAC protocol. |
References
-
Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Bioconjugate Chemistry. Available at: [Link]
-
Lang, K., & Chin, J. W. (2014). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols. Available at: [Link]
-
Lang, K., & Chin, J. W. (2014). Labeling proteins on live mammalian cells using click chemistry | Request PDF. ResearchGate. Available at: [Link]
-
Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Publications. Available at: [Link]
-
Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Kennedy, D. C., et al. (2011). Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. PubMed. Available at: [Link]
-
Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition. Available at: [Link]
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Jena Bioscience. (n.d.). Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Hong, V., et al. (2011). Copper-catalyzed click reaction on/in live cells. Chemical Society Reviews. Available at: [Link]
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ResearchGate. (n.d.). Comparison of live-cell and fixed-cell CuAAC labeling protocols. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Gallo, J., et al. (2022). From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering. Bioconjugate Chemistry. Available at: [Link]
-
Yoshinari, A., et al. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology. Available at: [Link]
-
Hong, S., et al. (2014). Multicolor Live-Cell Chemical Imaging by Isotopically Edited Alkyne Vibrational Palette. Journal of the American Chemical Society. Available at: [Link]
-
Creative Bioarray. (n.d.). Guides for Live Cell Imaging Dyes. Retrieved from [Link]
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Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
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Application Note and Protocol: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with BDP FL Alkyne
Introduction: The Power of "Click" Chemistry for Fluorescent Labeling
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by Nobel laureate K. Barry Sharpless. This reaction's widespread adoption in chemical biology, drug discovery, and materials science is a testament to its remarkable efficiency, specificity, and biocompatibility.[1][2][3] At its core, the CuAAC reaction forges a stable triazole linkage between a terminal alkyne and an azide, a transformation that is exceptionally rapid and high-yielding under mild, often aqueous, conditions.[1][3]
This application note provides a comprehensive guide to performing the CuAAC reaction for the fluorescent labeling of azide-modified molecules using BDP FL alkyne. BDP FL is a highly photostable and bright borondipyrromethene dye, making it an excellent choice for a wide range of fluorescence-based applications.[4][5][6] Its alkyne functionality allows for its seamless integration into molecules of interest through the CuAAC reaction.
This document is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific principles to empower users to optimize the reaction for their specific needs and troubleshoot potential challenges.
Scientific Principles: Understanding the CuAAC Reaction
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a slow reaction that often requires elevated temperatures and can produce a mixture of regioisomers.[1] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 and renders it highly regioselective, exclusively yielding the 1,4-disubstituted triazole.[1]
The catalytic cycle, as understood from mechanistic studies, involves the formation of a copper-acetylide intermediate.[7][8] This intermediate then reacts with the azide to form a six-membered copper metallacycle, which subsequently rearranges and, upon protonation, releases the triazole product and regenerates the copper(I) catalyst.[1][]
A critical aspect of performing CuAAC reactions, particularly in biological contexts, is maintaining the copper catalyst in its active Cu(I) oxidation state.[10][11] Copper(I) is prone to oxidation to the inactive Cu(II) state. To counteract this, a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce any Cu(II) to Cu(I) in situ.[1][7] Furthermore, the use of a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), is highly recommended. These ligands stabilize the Cu(I) ion, enhance reaction rates, and protect sensitive biomolecules from copper-induced damage.[10][12][13][14]
This compound: A Superior Fluorescent Probe
This compound is a derivative of BODIPY® FL, a class of fluorescent dyes known for their exceptional photophysical properties.[5][15]
| Property | Value | Source(s) |
| Chemical Formula | C17H18BF2N3O | [4][16] |
| Molecular Weight | 329.16 g/mol | [15] |
| Excitation Maximum (λex) | 503 nm | [4][5][17] |
| Emission Maximum (λem) | 509 nm | [4][5] |
| Extinction Coefficient | 92,000 M-1cm-1 | [4][5] |
| Fluorescence Quantum Yield | 0.97 | [4][5] |
| Solubility | Good in DMF, DMSO, Dichloromethane | [4][5] |
| Storage | -20°C, protected from light | [4][6] |
The high quantum yield and photostability of BDP FL make it a more robust alternative to traditional fluorescein-based dyes like FAM.[6][18][19] Its terminal alkyne group allows for its covalent attachment to azide-containing molecules with high efficiency and specificity via the CuAAC reaction.[4]
Experimental Workflow
The following diagram illustrates the general workflow for the CuAAC-mediated labeling of an azide-modified molecule with this compound.
Caption: General workflow for CuAAC labeling.
Detailed Protocol: Labeling of an Azide-Modified Protein
This protocol provides a general method for the labeling of an azide-modified protein with this compound. The concentrations and volumes can be scaled as needed.
Materials and Reagents
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Stock Solution Preparation
-
Azide-modified Protein: Prepare a solution of the azide-modified protein in PBS at a concentration of 1-10 mg/mL.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be prepared fresh on the day of the experiment.
Reaction Procedure
The following procedure is for a 100 µL reaction volume.
| Component | Stock Concentration | Volume to Add (µL) | Final Concentration |
| Azide-modified Protein | 1-10 mg/mL | X | 25 µM |
| PBS, pH 7.4 | - | Up to 85 | - |
| This compound | 10 mM | 1 | 100 µM |
| Copper(II) Sulfate | 100 mM | 1 | 1 mM |
| THPTA | 100 mM | 3 | 3 mM |
| Sodium Ascorbate | 1 M | 10 | 100 mM |
| Total Volume | 100 µL |
Step-by-Step Instructions:
-
In a microcentrifuge tube, combine the azide-modified protein and PBS to the desired volume.
-
Add the this compound stock solution to the protein solution and mix gently.
-
In a separate tube, premix the copper(II) sulfate and THPTA solutions. Add this mixture to the protein-alkyne solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Mix gently by pipetting.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
After the incubation period, the reaction can be stopped by the addition of EDTA to a final concentration of 10 mM to chelate the copper.
Purification of the Labeled Protein
It is crucial to remove unreacted this compound, the copper catalyst, and other reaction components from the labeled protein.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from small molecule impurities.
-
Dialysis: Dialyze the reaction mixture against PBS to remove small molecules. The inclusion of EDTA in the dialysis buffer can aid in the removal of copper.[20]
-
Spin Desalting Columns: For small-scale reactions, spin columns can be used for rapid buffer exchange and removal of small molecules.
Analysis and Characterization
The success of the labeling reaction can be assessed using several methods:
-
UV-Vis Spectroscopy: Measure the absorbance of the purified labeled protein. The concentration of the protein can be determined from its absorbance at 280 nm, and the concentration of the BDP FL dye can be determined from its absorbance at ~503 nm. The degree of labeling can be calculated from the ratio of these concentrations.
-
Fluorescence Spectroscopy: Excite the purified labeled protein at ~503 nm and measure the emission spectrum. A strong emission peak at ~509 nm confirms the presence of the BDP FL label.
-
SDS-PAGE: Run the purified labeled protein on an SDS-PAGE gel. The labeled protein can be visualized by its fluorescence using a gel imager with the appropriate excitation and emission filters. This also allows for an assessment of protein integrity.
-
Mass Spectrometry: For a precise determination of the degree of labeling, mass spectrometry can be used to measure the mass shift corresponding to the addition of the BDP FL-triazole moiety.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive copper catalyst | Ensure the sodium ascorbate solution is freshly prepared. Degas solutions to remove oxygen.[13] |
| Inaccessible azide or alkyne groups | For proteins, consider adding a denaturant like DMSO to the reaction mixture.[21][22] | |
| Ineffective ligand | Use a copper-chelating ligand like THPTA. Ensure the correct ligand-to-copper ratio (typically 3:1 to 5:1).[13][21] | |
| Protein Precipitation | Copper-induced aggregation | Use a copper-chelating ligand. Optimize the reaction pH and ionic strength. |
| Reactive oxygen species (ROS) damage | The use of a ligand like THPTA can minimize ROS generation.[13][23] Adding aminoguanidine can scavenge reactive byproducts.[13][23] | |
| High Background Fluorescence | Incomplete removal of unreacted this compound | Improve the purification method. Use a larger volume for dialysis or a longer SEC column. |
| Non-specific binding of the dye | Add a blocking agent like BSA during subsequent assays.[24] |
Visualization of the CuAAC Reaction
The following diagram illustrates the chemical transformation occurring during the CuAAC reaction between an azide and this compound.
Caption: CuAAC reaction schematic.
Conclusion
The Copper-catalyzed Azide-Alkyne Cycloaddition provides a robust and efficient method for the fluorescent labeling of biomolecules. By utilizing the bright and photostable this compound, researchers can generate high-quality fluorescent probes for a multitude of applications in life sciences and drug development. The detailed protocol and troubleshooting guide provided in this application note are intended to facilitate the successful implementation of this powerful bioconjugation technique.
References
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. Retrieved from [Link]
-
Ancillary ligands, especially the tripodal ligands such as tris(triazolylmethyl)amines, have been widely used to accelerate Cu-catalyzed azide–alkyne cycloaddition (CuAAC, a “click” reaction). (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. (2025, August 7). Angewandte Chemie International Edition. Retrieved from [Link]
-
The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. (2012, April). Journal of Molecular Graphics and Modelling. Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022, July 15). Organometallics. Retrieved from [Link]
-
Most used CuAAC reaction ligands. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. (n.d.). PMC - NIH. Retrieved from [Link]
-
An Overview of Recent Advances in Biomedical Applications of Click Chemistry. (2021, August 18). PubMed. Retrieved from [Link]
-
This compound (A270089). (n.d.). Antibodies.com. Retrieved from [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Alkyne-BDP-FL. (n.d.). Jena Bioscience. Retrieved from [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (2016, October 15). ResearchGate. Retrieved from [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2009, November 26). Jena Bioscience. Retrieved from [Link]
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (n.d.). Jena Bioscience. Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC - NIH. Retrieved from [Link]
-
Structures of known DBCO-and BCN-based BDP FL reagents and new... (n.d.). ResearchGate. Retrieved from [Link]
-
How to remove copper after CuAAc click reaction?. (2014, July 31). ResearchGate. Retrieved from [Link]
-
Optimization of CuAAC reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Best method for removing Cu(I) from Org compounds. (2024, May 14). Reddit. Retrieved from [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. (2020, January 16). ResearchGate. Retrieved from [Link]
-
Alkyne-containing Fluorescent Dyes. (n.d.). Jena Bioscience. Retrieved from [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. (n.d.). PMC - NIH. Retrieved from [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). Current Protocols in Protein Science. Retrieved from [Link]
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Application Note: Visualizing Cellular Dynamics with BDP FL Alkyne
A Senior Application Scientist's Guide to Fluorescence Microscopy of Cells
Introduction: The Power of BDP FL Alkyne in Cellular Imaging
In the intricate world of cellular biology, the ability to visualize specific biomolecules in their native environment is paramount to understanding their function. This compound, a bright and highly photostable fluorophore, has emerged as a powerful tool for researchers, scientists, and drug development professionals.[1][2][][4] This borondipyrromethene-based dye possesses exceptional photophysical properties, making it an ideal candidate for fluorescence microscopy applications.[5] Unlike traditional fluorescent dyes such as fluorescein (FAM), BDP FL exhibits remarkable resistance to photobleaching, ensuring longer and more robust imaging experiments.[1][][4] Its high fluorescence quantum yield, approaching 1.0 in certain environments, translates to brighter signals and enhanced sensitivity.[1][5][6][7]
This application note provides a comprehensive guide to utilizing this compound for the fluorescent labeling of cells. We will delve into the underlying principles of bioorthogonal click chemistry, provide detailed, field-proven protocols for both copper-catalyzed and strain-promoted labeling, and offer insights into experimental design and data interpretation.
Key Properties of this compound
A thorough understanding of the fluorophore's characteristics is crucial for successful experimental design.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~503 nm | [6][7][8] |
| Emission Maximum (λem) | ~509-512 nm | [6][8] |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | [8][9] |
| Fluorescence Quantum Yield (Φ) | ~0.97 | [1][6][7] |
| Molecular Weight | ~329.16 g/mol | [1][8] |
| Solubility | High in DMF, DMSO, Dichloromethane; Low in Water | [1][8] |
The Chemistry of Bioorthogonal Labeling: A Tale of Two Clicks
This compound's utility in cellular imaging is unlocked through a powerful set of bioorthogonal reactions known as "click chemistry." These reactions are highly specific and can occur in complex biological environments without interfering with native cellular processes. The alkyne group on the BDP FL molecule serves as a reactive handle that can be covalently linked to a complementary azide-modified biomolecule of interest.
There are two primary strategies for achieving this conjugation:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and efficient reaction utilizes a copper(I) catalyst to join terminal alkynes and azides, forming a stable triazole linkage.[10][11][12] The use of a copper-chelating ligand, such as THPTA, is crucial to enhance reaction kinetics and mitigate copper-induced cytotoxicity.[12][13][14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the presence of a copper catalyst is a concern, SPAAC offers a metal-free alternative.[15][16] This reaction employs a strained cyclooctyne, such as DBCO, which reacts spontaneously with an azide due to the release of ring strain.[15][][18] While convenient, SPAAC reaction kinetics can be slower than CuAAC.
The choice between CuAAC and SPAAC depends on the specific experimental context, including the sensitivity of the cells to copper and the desired labeling speed.
Experimental Workflow: From Metabolic Labeling to Imaging
The general workflow for labeling cells with this compound involves three key stages:
Caption: CuAAC experimental workflow.
Materials:
-
Fixed and permeabilized cells with incorporated azide groups
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Sodium ascorbate
-
Anhydrous DMSO
-
PBS
Protocol:
-
Prepare Stock Solutions:
-
This compound: 1-10 mM in anhydrous DMSO.
-
CuSO₄: 50 mM in deionized water.
-
THPTA: 250 mM in deionized water.
-
Sodium ascorbate: 500 mM in deionized water (prepare fresh).
-
-
Prepare the Click Reaction Cocktail (for 1 mL):
-
To 950 µL of PBS, add the following in order, vortexing gently after each addition:
-
2 µL of 50 mM CuSO₄ (final concentration: 100 µM)
-
10 µL of 250 mM THPTA (final concentration: 2.5 mM)
-
1-10 µL of this compound stock solution (final concentration: 1-10 µM)
-
-
Immediately before use , add 10 µL of 500 mM sodium ascorbate (final concentration: 5 mM).
-
-
Labeling Reaction:
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the reaction cocktail and wash the cells three times with PBS.
-
-
Imaging:
-
Add fresh PBS or a suitable mounting medium to the cells.
-
Image using a fluorescence microscope with appropriate filter sets for BDP FL (excitation ~488 nm, emission ~520 nm).
-
Part 3B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol is ideal for live-cell imaging or when copper-induced toxicity is a concern. [] Materials:
-
Live or fixed cells with incorporated azide groups
-
BDP FL-DBCO (or other strained cyclooctyne conjugate)
-
Anhydrous DMSO
-
Cell culture medium or PBS
Protocol:
-
Prepare Stock Solution:
-
BDP FL-DBCO: 1-10 mM in anhydrous DMSO.
-
-
Labeling Reaction:
-
Dilute the BDP FL-DBCO stock solution in pre-warmed complete culture medium (for live cells) or PBS (for fixed cells) to a final concentration of 10-50 µM. [15][16] * Remove the existing medium from the cells and add the BDP FL-DBCO containing solution.
-
Incubate for 30-90 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
-
-
Washing:
-
Gently wash the cells three times with warm culture medium or PBS to remove unreacted probe.
-
-
Imaging:
-
Image the live cells immediately or mount the fixed cells for imaging.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient metabolic labeling. | Increase the concentration of the azide-modified precursor or the incubation time. |
| Incomplete permeabilization. | Optimize the permeabilization step with different detergents or longer incubation times. [19] | |
| Inactive click chemistry reagents. | Prepare fresh sodium ascorbate solution for CuAAC. Ensure proper storage of all reagents. | |
| Low antibody concentration (if using secondary detection). | Titrate the antibody concentration to find the optimal dilution. [20] | |
| High background | Non-specific binding of the probe. | Add a blocking step (e.g., with BSA) before the click reaction. Increase the number of wash steps. |
| Autofluorescence. | Use a mounting medium with an anti-fade reagent. Image in a phenol red-free medium. | |
| Patchy or uneven staining | Inadequate permeabilization. | Ensure complete coverage of cells with the permeabilization buffer and gentle agitation. [19] |
| Cell clumping. | Ensure a single-cell suspension before plating. |
Conclusion
This compound, in conjunction with click chemistry, provides a robust and versatile platform for the fluorescent labeling of a wide array of biomolecules in cells. Its superior photophysical properties make it an excellent choice for demanding fluorescence microscopy applications. By carefully considering the experimental design and following the detailed protocols outlined in this application note, researchers can effectively harness the power of this compound to gain deeper insights into the complex and dynamic processes of the cell.
References
-
Jena Bioscience. (n.d.). Alkyne-BDP-FL. Retrieved from [Link]
-
Antibodies.com. (n.d.). This compound (A270089). Retrieved from [Link]
-
Bitesize Bio. (2025, June 5). Gateway to the Cellular Kingdom: Cell Fixation and Permeabilization Techniques. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Permeabilization & Fixation - Flow Cytometry Guide. Retrieved from [Link]
-
FluoroFinder. (2023, January 17). Guide to Fixation and Permeabilization. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Alkyne-containing Fluorescent Dyes. Retrieved from [Link]
-
Thiele, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(2), 336-344. Retrieved from [Link]
-
Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Journal of the American Chemical Society, 132(47), 16893-16895. Retrieved from [Link]
-
Fischer, A. H., et al. (2008). Fixation and permeabilization of cells and tissues. Cold Spring Harbor Protocols, 2008(5), pdb.top36. Retrieved from [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
-
Schumacher, F. F., et al. (2016). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Molecular Biology, 1339, 113-122. Retrieved from [Link]
-
Interchim. (n.d.). Handbook and Catalog. Retrieved from [Link]
-
Debets, M. F., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research, 44(9), 805-815. Retrieved from [Link]
-
Chinese Journal of Organic Chemistry. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
亞旭生物科技. (n.d.). This compound. Retrieved from [Link]
-
Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932. Retrieved from [Link]
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Application Note & Protocol: Real-Time Tracking of Biomolecules in Living Systems Using BDP FL Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction: Illuminating Cellular Dynamics in Real Time
The ability to observe and track the synthesis, trafficking, and fate of biomolecules within a living cell is fundamental to understanding cellular function in both healthy and diseased states. Traditional methods often rely on endpoint assays or genetic modifications (e.g., fluorescent proteins) that can perturb the system under study. BDP FL alkyne emerges as a powerful tool for minimally invasive, real-time imaging, leveraging the precision of bioorthogonal chemistry to visualize a wide array of biomolecules.[1]
BDP FL (Boron-Dipyrromethene) dyes are renowned for their exceptional photophysical properties, including high photostability, bright fluorescence, high quantum yields, and narrow emission spectra.[2][][4] These characteristics make them ideal for demanding applications like live-cell imaging and single-molecule tracking.[2][5] When functionalized with a terminal alkyne group, BDP FL becomes a versatile probe for "click chemistry," a set of highly specific and efficient reactions that can occur in complex biological environments without interfering with native processes.[6][7]
This guide provides a comprehensive overview of the principles and protocols for using this compound to track nascently synthesized proteins, glycans, and lipids in real-time, offering field-proven insights to empower your research.
Principle of the Technology: Bioorthogonal Labeling via Click Chemistry
The core of this technique is a two-step process that elegantly decouples the labeling of the biomolecule from the fluorescent detection.
Step 1: Metabolic Incorporation of a Bioorthogonal Handle Cells are first incubated with a metabolic precursor that has been chemically modified to contain an azide (-N₃) functional group. This "bioorthogonal handle" is chosen to be a close analog of a natural building block. For example:
-
Proteins: Azidohomoalanine (AHA) or Homopropargylglycine (HPG) are used as surrogates for methionine.[8][9]
-
Glycans: Azide-modified sugars (e.g., N-azidoacetylmannosamine, ManNAz) are incorporated into glycan structures.[10][11]
-
Lipids: Azide-containing fatty acids are taken up and integrated into cellular lipids.
Because the azide group is small and biologically inert, it is readily incorporated by the cell's natural metabolic machinery into newly synthesized biomolecules.[6][7]
Step 2: The Click Reaction - Covalent Labeling with this compound After the azide-modified biomolecules have been generated, the this compound probe is introduced. In the presence of a copper(I) catalyst, the alkyne on the dye and the azide on the biomolecule undergo a highly specific and rapid cycloaddition reaction, forming a stable triazole linkage. This is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][12] This "click" reaction covalently attaches the bright, photostable BDP FL dye directly to the biomolecule of interest, allowing for its visualization by fluorescence microscopy.[13]
The bioorthogonal nature of the azide and alkyne groups ensures that the reaction is highly selective and does not cross-react with other functional groups present in the cell.[6][12]
Workflow & Mechanism Diagrams
Bio_N3 [label=<
Biomolecule—[N3] Azide-modified Biomolecule
];
BDP_Alkyne [label=<
[BDP FL]—C≡CH this compound
];
Catalyst [label=<
Cu(I) Catalyst
];
Product [label=<
Biomolecule—[Triazole Ring]—[BDP FL] Covalently Labeled, Fluorescent Biomolecule
];
{rank=same; Bio_N3; BDP_Alkyne;}
Bio_N3 -> Product; BDP_Alkyne -> Product; Catalyst -> Product [style=dashed, arrowhead=open]; } .. Figure 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Advantages of the this compound System
-
High Photostability: BDP FL dyes are significantly more resistant to photobleaching than traditional fluorophores like fluorescein, enabling longer time-lapse imaging experiments.[2][13][]
-
Bright Signal & High Quantum Yield: The inherent brightness of the BDP FL core provides a high signal-to-noise ratio, allowing for lower excitation power and reduced phototoxicity.[2][]
-
Small Size: The small size of both the dye and the alkyne moiety minimizes potential steric hindrance or perturbation of the target biomolecule's function.[]
-
Bioorthogonality: The click reaction is highly specific, ensuring that labeling only occurs at the site of the incorporated azide, leading to very low background signal.[6][7][12]
-
Versatility: This system can be adapted to study a wide range of biological processes by simply changing the azide-modified metabolic precursor.[2]
| Property | This compound |
| Excitation (λex) | ~503 nm[][15] |
| Emission (λem) | ~509-512 nm[][15] |
| Molar Extinction Coeff. (ε) | ~80,000-92,000 L⋅mol⁻¹⋅cm⁻¹[][15] |
| Fluorescence Quantum Yield | ~0.97[] |
| Solubility | Good in organic solvents (DMSO, DMF)[][15] |
| Storage | Store at -20°C, protected from light[15] |
Table 1: Photophysical Properties of this compound
Detailed Protocols for Live-Cell Labeling
Scientist's Note: The following protocols provide a robust starting point. However, optimal concentrations of metabolic precursors, dyes, and catalyst components, as well as incubation times, should be empirically determined for each cell type and experimental setup to balance labeling efficiency with cell health.
Protocol 1: Real-Time Tracking of Nascent Protein Synthesis
This protocol uses Azidohomoalanine (AHA), an analog of methionine, to label newly synthesized proteins.
Materials:
-
This compound (Stock: 1-10 mM in anhydrous DMSO)
-
Azidohomoalanine (AHA) (Stock: 10-100 mM in sterile water or PBS)
-
Copper(II) Sulfate (CuSO₄) (Stock: 10-100 mM in sterile water)
-
A copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to improve reaction efficiency and reduce cytotoxicity (Stock: 50-100 mM in sterile water).[10][11][16]
-
A reducing agent like Sodium Ascorbate (Stock: 100-500 mM in sterile water, prepare fresh immediately before use ).[10][11]
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Methodology:
-
Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and grow to the desired confluency.
-
Metabolic Labeling (AHA Incorporation):
-
Aspirate the normal growth medium.
-
Add pre-warmed, methionine-free medium supplemented with AHA to a final concentration of 25-100 µM.
-
Incubate for 1-4 hours (or desired time window) under normal cell culture conditions (37°C, 5% CO₂). The length of this incubation defines the age of the proteins that will be labeled.
-
-
Cell Washing:
-
Gently aspirate the AHA-containing medium.
-
Wash the cells twice with warm PBS to remove unincorporated AHA.
-
-
Click Reaction - Labeling:
-
Catalyst Premix Preparation (Critical): In a microcentrifuge tube, prepare the catalyst premix immediately before use. Add components in the following order to prevent copper precipitation: PBS, Copper(II) Sulfate, and the THPTA ligand. Vortex gently. The final concentration in the well should be ~50-100 µM CuSO₄ and 250-500 µM THPTA.
-
Add the this compound to the catalyst premix to a final concentration of 1-10 µM.
-
Add the catalyst/dye mixture to the cells.
-
Immediately add the freshly prepared Sodium Ascorbate to the cells to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state and initiate the reaction.[17]
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Final Wash & Imaging:
-
Aspirate the click reaction cocktail.
-
Wash the cells three times with warm PBS.
-
Replace with pre-warmed live-cell imaging medium.
-
Proceed with fluorescence microscopy using a standard FITC/GFP filter set.
-
Self-Validating Controls:
-
No AHA Control: Cells are processed identically but are not incubated with AHA. This is crucial to assess any non-specific binding of the this compound.
-
No Catalyst Control: Cells are incubated with AHA and this compound but without the copper catalyst. This confirms that the labeling is dependent on the click reaction.
Protocol 2: Visualizing Glycan Dynamics
This protocol uses an azide-modified sugar, such as N-azidoacetylmannosamine (ManNAz), which is a precursor for sialic acid biosynthesis.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Metabolic Labeling (Azide-Sugar Incorporation):
-
Aspirate the normal growth medium.
-
Add pre-warmed, complete growth medium supplemented with the azide-sugar (e.g., ManNAz) to a final concentration of 25-50 µM.
-
Incubate for 24-72 hours. Glycan turnover is generally slower than protein synthesis, requiring longer incorporation times.
-
-
Cell Washing, Click Reaction, and Imaging:
-
Follow steps 3 through 5 from Protocol 1 exactly as written. The click chemistry portion of the protocol is identical.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Weak Signal | - Inefficient metabolic incorporation.- Inactive catalyst (oxidized copper, degraded ascorbate).- Incorrect concentrations of reagents. | - Increase incubation time or concentration of the azide precursor.- Always prepare Sodium Ascorbate fresh. Ensure ligand-to-copper ratio is ~5:1.[17]- Perform a titration of both the azide precursor and the this compound. |
| High Background | - Incomplete removal of excess this compound.- Non-specific binding of the dye. | - Increase the number and duration of wash steps after the click reaction.- Run the "No AHA/Azide-Sugar" control. If background persists, decrease this compound concentration. |
| Cell Toxicity/Death | - Copper cytotoxicity.- High concentration of DMSO or dye. | - Ensure the presence of a protective copper ligand like THPTA.[10][11]- Reduce the incubation time for the click reaction.- Ensure the final DMSO concentration is <0.5%.- Perform a cell viability assay (e.g., Trypan Blue) to determine toxic concentrations. |
Beyond Copper: Strain-Promoted Click Chemistry (SPAAC)
While highly efficient, the copper catalyst used in CuAAC can be toxic to some sensitive cell types.[12] An alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as "copper-free click chemistry."[9][18] This reaction uses a strained cyclooctyne derivative instead of a simple terminal alkyne. The ring strain provides the energy to drive the reaction with an azide without the need for a catalyst.[18] While this compound is designed for CuAAC, various BDP FL-cyclooctyne conjugates are available for researchers who need to avoid copper entirely.[9][19]
Conclusion
This compound, in conjunction with bioorthogonal metabolic labeling, provides a robust and versatile platform for visualizing the dynamics of newly synthesized biomolecules in their native cellular environment. Its superior photophysical properties and the high specificity of the click reaction enable high-contrast, real-time imaging with minimal perturbation. By carefully optimizing the protocols and including the proper controls, researchers can unlock new insights into the complex and dynamic world of the living cell.
References
-
BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. MDPI. [Link]
-
Copper-catalyzed click reaction on/in live cells. Chemical Science (RSC Publishing). [Link]
-
Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. National Institutes of Health (NIH). [Link]
-
Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Publications. [Link]
-
Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie. [Link]
-
Some trouble about click reaction in tissue samples and cells? ResearchGate. [Link]
-
Alkyne-BDP-FL. Jena Bioscience. [Link]
-
Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. Wiley Online Library. [Link]
-
Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. National Institutes of Health (NIH). [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ACS Publications. [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
Multicolor Live-Cell Chemical Imaging by Isotopically Edited Alkyne Vibrational Palette. Columbia University. [Link]
-
Recent Advances in Application of BODIPY in Bioimaging and Chemosensing. ResearchGate. [Link]
-
BODIPY-Based Molecules for Biomedical Applications. National Institutes of Health (NIH). [Link]
-
Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. National Institutes of Health (NIH). [Link]
-
Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. ACS Publications. [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]
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- 7. interchim.fr [interchim.fr]
- 8. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 点击化学Click-iT-生物正交反应-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. lumiprobe.com [lumiprobe.com]
- 15. Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 16. broadpharm.com [broadpharm.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 19. researchgate.net [researchgate.net]
Application Note & Protocols: Advanced Dual Labeling Techniques Using BDP FL Alkyne and Other Fluorophores
Introduction: The Power of Seeing More with Dual Labeling
In the intricate world of cellular biology and drug development, observing a single molecular species often provides an incomplete picture. The ability to simultaneously visualize two or more distinct targets within the same sample—a technique known as dual or multiplex labeling—offers a more holistic understanding of complex biological systems. This approach is invaluable for studying protein co-localization, tracking dynamic interactions, and elucidating cellular pathways. At the forefront of enabling technologies for precise and robust dual labeling is the combination of bioorthogonal chemistry with traditional immunofluorescence.
This guide provides a comprehensive overview and detailed protocols for dual labeling using BDP FL alkyne, a highly photostable and bright fluorophore, in conjunction with other fluorescent probes. This compound, an analogue of BODIPY® FL, possesses a terminal alkyne group that allows for its covalent attachment to azide-modified biomolecules via a copper-catalyzed click chemistry reaction.[1][2][][4] This bioorthogonal reaction is highly specific and occurs under mild conditions, making it ideal for labeling in complex biological samples, including live cells.[5][6][7][8]
By pairing the versatility of this compound-based click chemistry with the specificity of antibody-based detection using a spectrally distinct fluorophore, researchers can achieve high-contrast, two-color imaging with minimal crosstalk. This application note will delve into the principles, practical considerations, and step-by-step protocols for successful dual labeling experiments.
Principle of the Technique: A Tale of Two Chemistries
Successful dual labeling hinges on the ability to specifically and independently label two different targets. The strategy outlined here leverages two orthogonal labeling methods:
-
Bioorthogonal "Click" Chemistry for Target 1: An azide-modified biomolecule of interest (e.g., a protein, nucleic acid, or metabolite) is introduced into the system. This is followed by the addition of this compound, which selectively reacts with the azide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. This reaction is termed "bioorthogonal" because the azide and alkyne functional groups are abiotic and do not interfere with native biological processes.[9][10][11]
-
Immunofluorescence for Target 2: A second target is detected using a primary antibody specific to that molecule. This is followed by a secondary antibody conjugated to a spectrally compatible fluorophore (e.g., a red or far-red dye to complement the green emission of BDP FL).
The key to this approach is the orthogonality of the two labeling chemistries, ensuring that this compound only labels the azide-modified molecule and the antibody pair only recognizes its specific antigen.
Key Reagents and Their Properties
A careful selection of fluorophores is critical to minimize spectral overlap and ensure high-quality data.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Key Features |
| This compound | 503[2][][12] | 509-512[2][][12] | 0.97[2][] | 80,000-92,000[2][][12] | High photostability, bright green fluorescence, narrow emission spectrum, suitable for click chemistry.[1][13] |
| Example Secondary Fluorophore (e.g., Alexa Fluor 647) | 650 | 668 | 0.33 | 270,000 | Bright far-red fluorescence, excellent photostability, minimal spectral overlap with BDP FL. |
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for a dual-labeling experiment using this compound and a secondary antibody-fluorophore conjugate.
Figure 1. General experimental workflow for dual labeling.
Detailed Protocols
Protocol 1: Dual Labeling of an Azide-Modified Protein and a Second Intracellular Target in Fixed Cells
This protocol describes the labeling of a protein of interest that has been metabolically or genetically engineered to contain an azide group, followed by immunofluorescent labeling of a second intracellular protein.
Materials:
-
Cells cultured on coverslips, with one population containing the azide-modified protein of interest.
-
This compound (stored at -20°C, protected from light).[1][][12]
-
Click Chemistry Reaction Buffer Kit (containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA).
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS.[14]
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS.[14]
-
Primary antibody specific for the second target protein.
-
Secondary antibody conjugated to a spectrally distinct fluorophore (e.g., Alexa Fluor 647), ensuring it is from a different host species than the primary antibody to prevent cross-reactivity.[15]
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Cell Preparation and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency. Ensure that the experimental condition includes the incorporation of the azide-containing precursor.
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
This compound Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a typical reaction, combine the copper(II) sulfate, reducing agent, and this compound in the reaction buffer as recommended by the manufacturer. A final concentration of 1-10 µM for this compound is a good starting point.
-
Aspirate the PBS from the coverslips and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Immunostaining:
-
Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[14]
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
(Optional) Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the coverslips and allow the mounting medium to cure. Store the slides at 4°C, protected from light, until imaging.
-
Sequential vs. Simultaneous Labeling Strategies
The choice between a sequential or simultaneous labeling approach can impact the outcome of the experiment.
Figure 2. Comparison of sequential and simultaneous labeling.
For the protocol described above, a sequential approach is generally recommended: perform the click chemistry reaction first, followed by antibody-based labeling. This is because the components of the click reaction cocktail could potentially interfere with antibody binding.
Imaging and Data Analysis
Microscopy Settings:
-
Use a fluorescence microscope (confocal is recommended for optimal resolution and reduction of out-of-focus light) equipped with appropriate filter sets for BDP FL (similar to FITC or GFP channels) and the second fluorophore.
-
Sequential Imaging: To prevent bleed-through from the BDP FL channel into the red channel, it is highly recommended to acquire the images for each channel sequentially.[18] This involves exciting with one laser line at a time and collecting the corresponding emission before moving to the next laser line.[18]
-
Controls are Critical:
-
Unstained Sample: To assess autofluorescence.[19]
-
Single-Labeled Samples: Image cells labeled only with this compound and cells labeled only with the antibody pair to check for any spectral bleed-through with the chosen imaging settings.
-
Secondary Antibody Only Control: To ensure there is no non-specific binding of the secondary antibody.[19]
-
Data Analysis:
-
Co-localization Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the degree of spatial overlap between the two fluorescent signals. Pearson's correlation coefficient is a common metric for this.
-
Intensity Measurements: Quantify the fluorescence intensity of each signal within specific regions of interest (ROIs). When comparing intensities between different conditions, ensure that all images are acquired with identical settings. For ratios of surface to total protein, using integrated intensity is often more robust than mean intensity.[20]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low BDP FL Signal | - Inefficient azide incorporation.- Inactive click chemistry reagents.- Insufficient this compound concentration. | - Optimize conditions for azide labeling.- Prepare fresh click chemistry reagents, especially the reducing agent.- Perform a titration of this compound concentration. |
| High Background Fluorescence | - Non-specific binding of antibodies or this compound.- Inadequate blocking.- Autofluorescence from the cells or fixative.[15] | - Increase the number and duration of wash steps.- Increase blocking time or try a different blocking agent.- Use an autofluorescence quenching agent if necessary. |
| Signal Bleed-through | - Spectral overlap between the fluorophores.[21] | - Use fluorophores with more widely separated emission spectra.- Employ sequential imaging acquisition on the microscope.[18]- Use linear unmixing algorithms if available. |
| Weak Immunofluorescence Signal | - Primary antibody concentration is too low.- Fixation method has masked the epitope.[16][22] | - Titrate the primary antibody to find the optimal concentration.- Try a different fixation method (e.g., methanol fixation) or perform antigen retrieval. |
Conclusion
The dual labeling strategy combining this compound-based click chemistry and immunofluorescence offers a powerful and versatile approach for the simultaneous visualization of two distinct molecular targets. The high specificity of both labeling techniques, coupled with the excellent photophysical properties of BDP FL, enables high-contrast and high-resolution imaging. By carefully considering the experimental design, including the choice of fluorophores, labeling strategy, and appropriate controls, researchers can confidently investigate complex biological questions with clarity and precision.
References
-
Wang, W., et al. (2016). Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells. PubMed. [Link]
-
Wei, L., et al. (2016). Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes. PubMed Central. [Link]
-
Tomer, E., et al. (2019). Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins. Nanoscale. [Link]
-
Wang, W., et al. (2016). Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells. Semantic Scholar. [Link]
-
Jena Bioscience. (n.d.). Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes. Jena Bioscience. [Link]
-
Min, W. (n.d.). Bioorthogonal chemical imaging. Columbia University. [Link]
-
FluoroFinder. (2023). Guide to Fixation and Permeabilization. FluoroFinder. [Link]
-
Elabscience. (2021). Immunofluorescence Troubleshooting Tips. Elabscience. [Link]
-
Addgene. (2022). Deep Dive: Fixing and Permeabilizing for Immunofluorescence. Addgene Blog. [Link]
-
Zhang, Y., et al. (2023). Label-free multimodal imaging with simultaneous two-photon and three-photon microscopy and kernel-based nonlinear scaling denoising. PubMed Central. [Link]
-
亞旭生物科技. (n.d.). This compound. 亞旭生物科技. [Link]
-
Kniess, T. (2020). Dual-Labelling Strategies for Nuclear and Fluorescence Molecular Imaging: Current Status and Future Perspectives. PubMed Central. [Link]
-
Nikon. (n.d.). Choosing Fluorescent Proteins for Dual Labeling Experiments. Nikon's MicroscopyU. [Link]
-
MyScope. (n.d.). Sequential Imaging. Light & Fluorescence Microscopy - MyScope. [Link]
-
Kaderuppan, S. S. (2015). What is a better method for double immunofluoresce staining: sequential or simultaneous protocol?. ResearchGate. [Link]
-
ResearchGate. (2018). How can I analyse fluorescence images of double stained cells?. ResearchGate. [Link]
-
Azhdarinia, A., et al. (2013). Dual-Labeling Strategies for Nuclear and Fluorescence Molecular Imaging: A Review and Analysis. PubMed Central. [Link]
-
The Scientist. (n.d.). Troubleshooting Fluorescence Microscopy Experiments. The Scientist. [Link]
-
Mitra, K., & Krishnendu, N. (2012). Multidimensional data reconstruction for two color fluorescence microscopy. AIP Publishing. [Link]
-
MyScope. (n.d.). Properties of labels. Light & Fluorescence Microscopy - MyScope. [Link]
-
Azhdarinia, A., et al. (2013). Dual-Labeling Strategies for Nuclear and Fluorescence Molecular Imaging: A Review and Analysis. ResearchGate. [Link]
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Troubleshooting & Optimization
How to improve low fluorescence signal with BDP FL alkyne
Welcome to the technical support guide for BDP FL alkyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low fluorescence signals in their experiments. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and optimize for your specific application.
Introduction to this compound
This compound is a fluorescent probe belonging to the boron-dipyrromethene (BODIPY) family of dyes. It is prized for its exceptional brightness, high photostability compared to traditional fluoresceins, and a narrow emission spectrum, which is ideal for multiplex imaging.[][2][3] Its fluorescence is bright green, emitting in the fluorescein (FAM) channel (Excitation/Emission maxima ~503/509 nm).[4][] The terminal alkyne group enables its covalent attachment to azide-modified molecules via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][4][6]
Despite its robust properties, achieving a strong, clear signal requires careful optimization of both the chemical reaction and the imaging methodology. This guide will address the most common challenges leading to weak signals.
Troubleshooting Guide & FAQs
Question 1: My this compound signal is very weak or non-existent. Where do I start troubleshooting?
A weak signal is typically rooted in one of three areas: the click chemistry reaction itself, the sample preparation, or the imaging parameters. A logical, stepwise approach is crucial to identifying the bottleneck.
Here is a workflow to diagnose the issue:
Begin with Step 1: Validate Click Reaction Components . The most common point of failure is an inefficient CuAAC reaction. If the dye is not covalently attached to its target, no amount of imaging optimization will help.
Question 2: How can I ensure my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is working efficiently?
The CuAAC reaction is robust but sensitive to several factors.[6][7] The catalytically active species is the Copper(I) ion (Cu⁺), which is prone to oxidation.[8] Therefore, the entire reaction environment must be optimized to generate and maintain Cu⁺.
Key Reaction Components & Causality:
-
Copper Source: Typically CuSO₄ (a Cu²⁺ salt) is used. It must be reduced to Cu⁺ in situ.
-
Reducing Agent: Sodium Ascorbate is the preferred choice due to its effectiveness and convenience.[7] It is crucial to use a fresh, anhydrous stock solution, as ascorbate degrades in solution, especially when exposed to air. An insufficient amount of active ascorbate will lead to catalyst death.[7][9]
-
Copper Ligand: A chelating ligand is essential. It stabilizes the Cu⁺ ion, protecting it from oxidation and improving its catalytic activity.[8][10] Tris(hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and water-soluble ligand recommended for bioconjugation.[7][8] Using at least five equivalents of ligand relative to the copper salt is advised to protect biomolecules.[7][9]
-
Oxygen Exclusion: Oxygen is the primary enemy of the CuAAC reaction. It oxidizes the Cu⁺ catalyst, rendering it inactive, and depletes the reducing agent.[9][11] While not always necessary for fast reactions, degassing your buffers or working in an inert atmosphere can significantly improve yields for challenging conjugations.[10] At a minimum, keep reaction tubes capped.[9][11]
-
Buffer Composition: Avoid buffers containing components that can interfere with the copper catalyst, such as strong chelators (EDTA), thiols (DTT, β-mercaptoethanol), or high concentrations of chloride.[9][10] Phosphate buffers are generally compatible if the copper and ligand are pre-mixed before addition.[9]
Optimized CuAAC Protocol for Cellular Labeling
This protocol is a starting point and should be optimized for your specific cell type and azide-labeled target.
-
Prepare Stock Solutions:
-
Sample Preparation:
-
Perform your metabolic labeling or other procedure to introduce the azide handle into your sample.
-
Fix cells as required. 4% paraformaldehyde (PFA) in PBS for 15 minutes is a standard starting point.[12] Aldehyde-based fixatives cross-link proteins, preserving cellular architecture.[13][14]
-
Wash cells 3x with PBS.
-
Permeabilize cells to allow the click reagents to enter. 0.1-0.5% Triton X-100 in PBS for 10-15 minutes is common for accessing cytoplasmic and nuclear targets.[14][15] This step is critical as insufficient permeabilization will prevent the reagents from reaching intracellular targets.[12]
-
Wash cells 2x with PBS.
-
-
Click Reaction Cocktail (Prepare immediately before use):
-
For a 500 µL final reaction volume, combine reagents in the following order. This order is critical to prevent precipitation and catalyst inactivation.[7]
-
432.5 µL PBS (or other compatible buffer) containing your azide-labeled sample.
-
10 µL of 5 mM Cargo-Azide (adjust as needed for your target).
-
Pre-mix: 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Add this pre-mixed catalyst solution to the reaction tube.
-
Add 25 µL of this compound stock (final concentration will depend on stock concentration).
-
Initiate the reaction by adding: 25 µL of freshly prepared 100 mM Sodium Ascorbate.
-
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Mix gently during incubation (e.g., on a slow rotator).
-
-
Wash and Image:
-
Wash cells 3x with PBS to remove unreacted components.
-
Proceed to imaging.
-
Data Summary: Recommended Reagent Concentrations
| Component | Stock Concentration | Final Concentration | Key Consideration |
| This compound | 1-5 mM in DMSO | 1-10 µM | Titrate to find optimal signal-to-noise. |
| CuSO₄ | 20 mM in H₂O | 50-100 µM | Should be complexed with a ligand.[7] |
| THPTA Ligand | 50 mM in H₂O | 250-500 µM | Use a 5:1 ratio of Ligand:Copper.[9][11] |
| Sodium Ascorbate | 100 mM in H₂O | 2.5-5 mM | Must be prepared fresh. [7][10] |
Question 3: My click reaction seems fine. Could my sample preparation be the problem?
Yes, absolutely. The way you fix and permeabilize your cells can dramatically affect the final signal.
-
Fixation Artifacts: Aldehyde fixatives like PFA create cross-links that can sometimes mask the azide moiety, making it inaccessible for the click reaction.[13] While necessary for preserving structure, over-fixation can be detrimental. Conversely, alcohol-based fixatives (e.g., cold methanol) work by dehydrating and precipitating proteins.[13][14] This method also permeabilizes the cell but can cause soluble proteins to be washed away and may alter the target's structure.[13] If you suspect a fixation issue, try reducing the fixation time or testing a different method.
-
Insufficient Permeabilization: this compound and the click chemistry reagents must physically reach the azide-tagged molecule.[12] For cytoplasmic targets, a mild detergent like Triton X-100 is usually sufficient. For nuclear targets, a stronger permeabilization might be needed. An unstained control and a positive control for an abundant intracellular protein can help validate your permeabilization protocol.[16] The process of permeabilization can lead to a loss of cellular mass, so it's a balance between providing access and preserving the sample.[15][17]
Question 4: What are the common causes of fluorescence quenching with BDP FL dyes?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[] For BODIPY dyes like BDP FL, several mechanisms can be at play.
-
Environmental Effects: While BODIPY dyes are generally robust, their fluorescence can be quenched in highly polar, electron-donating solvents or environments.[][20] This is less of a concern in a typical buffered aqueous environment but can be a factor if the local environment of your target molecule is unusual.
-
Concentration-Dependent Quenching: At very high concentrations, fluorophores can form non-fluorescent aggregates or self-quench. This is why simply adding more this compound does not always lead to a brighter signal and can instead increase background noise.[]
-
Interaction with Nucleobases: It has been shown that BODIPY FL fluorescence can be specifically quenched by a nearby guanine (G) base in DNA or RNA.[21] This is a highly specific interaction but is critical to be aware of if you are labeling nucleic acids.
-
Photobleaching: Although BDP FL is highly photostable, all fluorophores will eventually be destroyed by excitation light.[3][] This is a primary concern during image acquisition.
Question 5: How do I optimize my microscope settings to maximize the signal-to-noise ratio (SNR)?
A weak signal is often a problem of low signal-to-noise ratio (SNR). The goal is to maximize the photons collected from your sample (signal) while minimizing photons from other sources (noise).[][22][23]
Key Imaging Parameters:
-
Excitation Intensity: Increasing laser power or lamp intensity will make your signal brighter, but only up to a point.[23] Excessive excitation power leads to rapid photobleaching and can cause phototoxicity in live-cell imaging.[23][24] Start with a low intensity and increase it gradually until you have a signal that is clearly distinguishable from the background.
-
Exposure Time (Dwell Time): A longer exposure time allows the camera to collect more photons, increasing the signal. However, this also increases the collection of background noise and makes the sample more susceptible to photobleaching.[22] Short exposure times are necessary to capture dynamic events and reduce motion blur.[22]
-
Camera/Detector Gain: Increasing gain amplifies the electronic signal from the detector. It makes both the signal and the noise brighter. Use gain to bring a weak signal into a digitally detectable range, but do not use it as the primary means of increasing brightness, as it will degrade the SNR.
-
Averaging and Accumulation: Frame averaging can significantly reduce random electronic noise, improving the SNR.[22][23] This is particularly useful for static, fixed samples.
-
Antifade Reagents: For fixed samples, always use a mounting medium containing an antifade reagent. This chemically slows the photobleaching process, allowing for longer exposure times and more robust imaging sessions.[16]
Data Summary: Imaging Parameter Optimization
| Parameter | Strategy for Low Signal | Caution |
| Excitation Intensity | Increase gradually | Increases photobleaching and phototoxicity.[23] |
| Exposure Time | Increase | Can increase background and motion blur.[22] |
| Detector Gain | Increase moderately | Amplifies noise along with the signal. |
| Frame Averaging | Apply (e.g., 2-4x) | Only suitable for fixed samples; can mask dynamic events. |
| Antifade Mountant | Always use for fixed cells | Not applicable for live-cell imaging.[16] |
By systematically working through these chemical, sample-related, and physical factors, you can effectively diagnose and solve the root cause of a low fluorescence signal when using this compound.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
-
Alkyne-containing Fluorescent Dyes. Jena Bioscience. [Link]
-
Salic, A., & Mitchison, T. J. (2008). Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis. JoVE (Journal of Visualized Experiments), (18), e732. [Link]
-
Improving signal-to-noise ratio in fluorescence detection for medical purposes. University of Twente. [Link]
-
Okamoto, A., Tainaka, K., & Saito, I. (2003). Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer. Nucleic acids research, 31(14), e79-e79. [Link]
-
Leen, V., et al. (2012). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. Molecules, 17(4), 4387-4401. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Improving resolution and reducing noise in fluorescence microscopy with ensured fidelity. Phys.org. (2024). [Link]
-
Kaur, A., et al. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One. [Link]
-
Guide to Fixation and Permeabilization. FluoroFinder. (2023). [Link]
-
Optimized CuAAC reaction set-up. ResearchGate. [Link]
-
Rationalizing Fluorescence Quenching in meso-BODIPY Dyes. ResearchGate. [Link]
-
Cheng, Y., et al. (2019). Influence of Fixation and Permeabilization on the Mass Density of Single Cells: A Surface Plasmon Resonance Imaging Study. Frontiers in Chemistry, 7, 583. [Link]
-
Permeabilization & Fixation - Flow Cytometry Guide. Bio-Rad. [Link]
-
Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology, 63(5), 587-601. [Link]
-
Cheng, Y., et al. (2019). Influence of Fixation and Permeabilization on the Mass Density of Single Cells: A Surface Plasmon Resonance Imaging Study. Frontiers in Chemistry. [Link]
-
Imaging protocol handbook. Rhenium Bio. [Link]
-
Best practices: 5 steps to live-cell imaging. YouTube. (2019). [Link]
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- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
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- 24. Improving resolution and reducing noise in fluorescence microscopy with ensured fidelity | EurekAlert! [eurekalert.org]
Troubleshooting BDP FL alkyne click chemistry reaction failures
Introduction
Welcome to the technical support guide for troubleshooting Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically involving the BDP FL alkyne fluorophore. As a bright and photostable dye, BDP FL is an excellent choice for labeling biomolecules.[1][][3] However, the success of the CuAAC reaction hinges on maintaining the integrity of a sensitive catalytic system. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab, providing not just solutions but also the underlying scientific reasoning to empower your research.
Section 1: Troubleshooting Low or No Product Yield
This is the most frequent challenge in CuAAC reactions. A systematic approach, starting with the catalyst, is the key to identifying the root cause.
Q1: My this compound reaction has failed completely or the yield is extremely low. What is the most likely cause?
A1: The primary suspect in a failed CuAAC reaction is the inactivation of the copper catalyst. The reaction requires Copper in its +1 oxidation state (Cu(I)), which is the catalytically active species.[4][5] However, Cu(I) is thermodynamically unstable in the presence of oxygen and is readily oxidized to the inactive Copper(II) (Cu(II)) state.[5][6][7] This oxidation will halt the reaction, leading to little or no product formation.[5]
Immediate Troubleshooting Steps:
-
Evaluate Your Reducing Agent: The most common way to generate and maintain Cu(I) is by reducing a Cu(II) salt (like CuSO₄) in situ using a reducing agent, typically sodium ascorbate.[8][9][10] Ensure your sodium ascorbate solution is freshly prepared. Ascorbate solutions are prone to air oxidation and lose potency; a solution that has turned yellow or brown is oxidized and should be discarded.[11][12][13]
-
Degas Your Solutions: Dissolved oxygen is the main culprit for Cu(I) oxidation.[4][5] Before adding the catalyst, thoroughly degas your reaction buffer and biomolecule solution by bubbling with an inert gas like argon or nitrogen for 5-10 minutes.[14] After adding all reagents, flushing the headspace of the reaction tube with inert gas before sealing can also help.[9][14]
Q2: I used fresh sodium ascorbate and degassed my buffers, but the reaction still failed. What should I check next?
A2: If the catalyst activity is likely not the issue, the next step is to scrutinize the other core reagents and reaction components.
-
Reagent Quality & Stoichiometry:
-
This compound Integrity: While generally stable, improper storage (e.g., prolonged exposure to light and moisture) can degrade the alkyne.[1][] Confirm its integrity.
-
Azide Partner Purity: Ensure the azide-containing molecule is pure and has not degraded. Small molecule azides should be handled with care and not isolated from solvent in large quantities.[9][15]
-
Molar Ratios: The stoichiometry is critical. While a 1:1 ratio is a theoretical starting point, an excess of one component is often used to drive the reaction. For labeling a precious biomolecule-alkyne, using a 2 to 10-fold excess of the azide-dye is common.[15]
-
-
Presence of Inhibitors: Your reaction buffer or sample may contain substances that inhibit the copper catalyst.
-
Chelating Agents: Buffers containing strong chelators like EDTA or citrate must be avoided, as they will sequester the copper ions, rendering them inactive.[16]
-
Thiols: High concentrations (>1 mM) of thiol-containing compounds like DTT or β-mercaptoethanol can interfere with the catalyst.[9][17]
-
Other Buffers: TRIS and phosphate buffers can sometimes slow CuAAC reactions by interacting with copper. If used, ensure a proper ligand is present to maintain catalyst activity.[9] HEPES or PBS are generally safer choices.
-
Q3: What is the role of a ligand, and could it be the source of my problem?
A3: A ligand is a critical, though sometimes overlooked, component for a robust CuAAC reaction. Its primary roles are to stabilize the Cu(I) oxidation state against oxidation and disproportionation, and to accelerate the reaction rate.[8][9][18] For aqueous bioconjugation, a water-soluble ligand like THPTA or BTTAA is highly recommended.[6][19]
Potential Ligand-Related Failures:
-
Incorrect Ligand-to-Copper Ratio: A common starting point is a ligand:copper ratio of 2:1 to 5:1.[6][9] An incorrect ratio can lead to poor stabilization or catalyst precipitation.
-
Wrong Ligand for the Solvent: Ligands like TBTA are excellent for organic or mixed aqueous/organic systems but have poor water solubility.[6][20] Using TBTA in a fully aqueous reaction without sufficient co-solvent (like DMSO) will result in failure. THPTA is the preferred choice for purely aqueous systems.[6][16]
Section 2: Troubleshooting High Background & Non-Specific Labeling
High background fluorescence or the appearance of unexpected side-products can complicate data analysis and indicates suboptimal reaction conditions.
Q4: My reaction seems to work, but I see high background fluorescence and/or my labeled product is precipitating.
A4: This issue is often specific to the fluorophore being used. BDP FL, like many BODIPY dyes, is relatively hydrophobic. This can lead to the formation of H-aggregates or J-aggregates in aqueous solutions, especially at higher concentrations.[21][22][23][24] These aggregates can cause precipitation and non-specific binding, leading to high background.
Causality & Solutions:
-
Dye Aggregation: The hydrophobic nature of the BDP core can cause the dye molecules to stack, leading to changes in their spectroscopic properties and reduced solubility.[22][24]
-
Solution 1: Add a Co-solvent: Introducing a water-miscible organic solvent like DMSO or DMF (5-20% v/v) can disrupt hydrophobic interactions and prevent aggregation.[9][15]
-
Solution 2: Lower Reagent Concentration: If possible, lowering the concentration of the this compound can reduce the propensity to aggregate. This must be balanced with maintaining a sufficient reaction rate.
-
-
Protein/Biomolecule Precipitation:
-
Copper-Induced Aggregation: In some cases, copper ions themselves can cause proteins to precipitate.[25] Using an effective copper-chelating ligand like THPTA is crucial as it shields the biomolecule from free copper ions.[6][16]
-
Solution: Ensure you are using a recommended ligand at the correct concentration. A pre-mixing step of the CuSO₄ and ligand before adding them to the reaction tube is often beneficial.[6][20]
-
Section 3: Key Protocols & Methodologies
Following a validated protocol is the best way to ensure success. The following protocols provide a robust starting point for your experiments.
Protocol 1: Standard this compound Labeling of an Azide-Modified Protein
This protocol is a starting point and should be optimized for your specific biomolecule.
Reagent Preparation (Stock Solutions):
| Reagent | Stock Concentration | Solvent | Storage Notes |
|---|---|---|---|
| Azide-Protein | 1 mg/mL (adjust as needed) | Degassed PBS, pH 7.4 | Aliquot and store at -80°C. |
| This compound | 10 mM | Anhydrous DMSO | Store at -20°C, protected from light and moisture.[1][] |
| Copper (II) Sulfate | 20 mM | HPLC-grade H₂O | Store at room temperature. |
| THPTA Ligand | 100 mM | HPLC-grade H₂O | Store at -20°C. |
| Sodium Ascorbate | 300 mM | HPLC-grade H₂O | Prepare fresh immediately before use. [11][12] Discard if discolored. |
Reaction Workflow:
Caption: Standard workflow for CuAAC labeling of biomolecules.
Step-by-Step Procedure:
-
In a microcentrifuge tube, combine your azide-modified protein and reaction buffer (e.g., PBS) to 85% of the final reaction volume.
-
Add the this compound stock solution. Aim for a 5-10 fold molar excess over the protein. The final DMSO concentration should ideally be below 10%. Vortex gently.
-
Add the THPTA ligand solution to a final concentration of 500 µM. Vortex gently.[20]
-
Add the CuSO₄ solution to a final concentration of 100 µM. Vortex gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1.5 mM. Vortex gently.[20]
-
Protect the reaction from light and incubate at room temperature for 1-2 hours.
-
Purify the labeled protein using size exclusion chromatography, dialysis, or another appropriate method to remove excess dye and reaction components.
Protocol 2: Small-Scale QC Test for Reagent Activity
If you suspect a reagent issue, this quick test using simple, inexpensive molecules can validate your catalyst system before committing your valuable samples.[9][15]
Reagents:
-
Benzyl Azide (or other simple azide)
-
Propargyl Alcohol (or other simple alkyne)
-
Your catalyst system components (CuSO₄, Ligand, Ascorbate)
Procedure:
-
Set up a small-scale reaction (~50 µL) using ~1 mM of benzyl azide and ~1 mM of propargyl alcohol in your chosen buffer system.
-
Add your catalyst, ligand, and ascorbate at the same concentrations used in your main experiment.
-
Let the reaction proceed for 30 minutes.
-
Analyze the reaction mixture by TLC or LC-MS. You should see complete consumption of the starting materials and the appearance of a single major triazole product. If this test fails, it confirms a problem with one of the core reaction components (copper, ligand, or ascorbate).
Section 4: Troubleshooting Logic & Decision Making
When a reaction fails, a logical progression of checks can quickly isolate the problem. The following decision tree illustrates a typical troubleshooting workflow.
Caption: Troubleshooting decision tree for failed CuAAC reactions.
References
-
Huisgen Azide-Alkyne Cycloaddition. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Presolski, S. J., Hong, V., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
-
Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2016). Ascorbic acid or sodium ascorbate in CUAAC click chemistry?[Link]
-
Pacheco, M. I., et al. (2018). Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors. Chemosensors, 6(4), 62. [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. [Link]
-
Jena Bioscience. (2024). Na-Ascorbate - click chemistry grade. [Link]
-
Barlocco, D., et al. (2021). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 26(15), 4478. [Link]
-
Liu, Y., et al. (2022). Discovery of BODIPY J-aggregates with absorption maxima beyond 1200 nm for biophotonics. Science Advances, 8(48). [Link]
-
ResearchGate. (n.d.). Exploiting Aggregation Induced Emission and Twisted Intramolecular Charge Transfer in a BODIPY Dye for Selective Sensing of Fluoride in Aqueous Medium and Living Cells. [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]
-
Jiang, H., et al. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 6(13), 4906-4915. [Link]
-
Jena Bioscience. (n.d.). Na-Ascorbate - click chemistry grade. [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]
-
SciSpace. (2019). On the Aggregation Behaviour and Spectroscopic Properties of Alkylated and Annelated Boron‐Dipyrromethene (BODIPY) Dyes in Aqu. [Link]
-
Reddit. (2024). Click Reaction Looking Weird?[Link]
-
baseclick GmbH. (n.d.). Protocols. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2019). On the Aggregation Behaviour and Spectroscopic Properties of Alkylated and Annelated Boron‐Dipyrromethene (BODIPY) Dyes in Aqueous Solution. [Link]
-
LSU Scholarly Repository. (2021). Click Conjugation of Boron Dipyrromethene (BODIPY) Fluorophores to EGFR-Targeting Linear and Cyclic Peptides. [Link]
-
baseclick GmbH. (n.d.). Na-Ascorbate. Retrieved January 16, 2026, from [Link]
-
ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. [Link]
-
MDPI. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved January 16, 2026, from [Link]
-
Deiters, A. (2016). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 27(3), 578-585. [Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?[Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Peter, A., et al. (2020). Modulating the Optical Properties of BODIPY Dyes by Noncovalent Dimerization within a Flexible Coordination Cage. Journal of the American Chemical Society, 142(43), 18535-18543. [Link]
-
MDPI. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. [Link]
-
Wang, D., & Wang, Q. (2013). Copper-catalyzed click reaction on/in live cells. Chemical Society Reviews, 42(10), 4179-4191. [Link]
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- 25. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Resource Center: Optimizing BDP FL Alkyne for Live-Cell Imaging
Welcome to the technical support center for BDP FL alkyne cell labeling. As a Senior Application Scientist, I've designed this guide to provide you not just with protocols, but with the underlying principles and troubleshooting logic to empower your research. The goal is to help you achieve robust, reproducible, and high-fidelity labeling of your target biomolecules. This resource is structured to anticipate the questions and challenges you may encounter, from initial experimental design to advanced troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to orient your experimental strategy.
Q1: What is the fundamental principle behind this compound labeling?
A1: this compound is a fluorescent probe used to visualize biomolecules in a two-step process. First, a biomolecule of interest (e.g., a protein, glycan, or strand of DNA) is metabolically or enzymatically incorporated with a chemical handle—an azide group.[1][2] Since azides and alkynes are not naturally present in most biological systems, they form a bioorthogonal pair.[3][4][5] In the second step, the this compound is introduced. Its terminal alkyne group reacts specifically with the azide group on your target biomolecule through a process called "click chemistry".[6][7] This forms a stable covalent bond, effectively "clicking" the bright, photostable BDP FL dye onto your target for visualization.[7][8]
Q2: Should I use copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry?
A2: The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision based on your experimental needs, primarily concerning cell viability.
-
CuAAC is extremely fast and efficient but requires a Cu(I) catalyst.[9][10] While effective, copper can be toxic to living cells by generating reactive oxygen species (ROS).[11][12][13] Therefore, CuAAC is often preferred for fixed cells or cell lysates where cytotoxicity is not a concern.[14] For live-cell applications, protocols must be carefully optimized with minimal copper concentrations and short incubation times, often using protective ligands like THPTA or BTTAA to chelate the copper and mitigate toxicity.[11][12][13]
-
SPAAC is a copper-free alternative that uses a strained cyclooctyne (like DBCO or BCN) instead of a simple alkyne to react with the azide.[15][][17] The ring strain provides the energy to drive the reaction without a catalyst, making it highly biocompatible and ideal for live-cell imaging and in vivo studies.[15][][18] The trade-off is that SPAAC reactions are generally slower than CuAAC.
Decision Matrix:
| Feature | CuAAC (with this compound) | SPAAC (requires a DBCO-BDP FL dye) |
| Speed | Very Fast | Moderate to Fast |
| Biocompatibility | Lower (Copper Toxicity) | High (Copper-Free)[] |
| Primary Use Case | Fixed cells, lysates, purified proteins | Live cells, in vivo imaging |
| Key Reagents | This compound, Azide, Copper Sulfate, Reductant (e.g., Sodium Ascorbate), Ligand (e.g., THPTA) | Azide, Strained Alkyne Dye (e.g., DBCO-BDP FL) |
Q3: What is a good starting concentration for this compound?
A3: A universal starting concentration does not exist, as the optimal value depends on the cell type, the abundance of the azide-labeled target, and the specific click chemistry reaction used. However, a well-established starting point for optimization is a final concentration between 2 µM and 40 µM .[14] For many live-cell imaging experiments using CuAAC, a concentration of 25 µM for the dye-alkyne has been shown to be effective.[11][12] It is critical to perform a titration experiment to determine the lowest possible concentration that provides a sufficient signal-to-noise ratio without inducing cellular stress.[19][]
Q4: How does this compound affect cell viability?
A4: The BDP FL dye itself can exhibit some level of cytotoxicity, which is concentration- and cell-type-dependent.[21] However, in the context of CuAAC, the primary driver of cytotoxicity is almost always the copper catalyst, not the dye.[11][13] High concentrations of copper and the associated reducing agent (like sodium ascorbate) can generate oxidative stress, leading to altered cell morphology, reduced proliferation, or apoptosis.[11][12] For this reason, any experiment involving this compound labeling, especially with CuAAC in live cells, must be accompanied by a parallel cell viability assessment.
Section 2: Core Optimization Workflow
Achieving the perfect balance between a strong signal and healthy cells requires a systematic approach. The goal is to find the minimal dye concentration that yields the maximal signal-to-noise ratio without impacting cell health.
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound concentration.
Data Interpretation
After performing the titration, plot the Mean Fluorescence Intensity (MFI) and Percent Cell Viability against the this compound concentration. You are looking for the "sweet spot": the concentration at which the fluorescence signal begins to plateau, while cell viability remains high (ideally >95%). Using concentrations beyond this plateau will only increase background and potential cytotoxicity without improving the specific signal.
Section 3: Troubleshooting Guide
Problem: Weak or No Fluorescence Signal
-
Possible Cause 1: Inefficient Click Reaction.
-
Why it happens: For CuAAC, the copper must be in the Cu(I) oxidation state. The sodium ascorbate reductant can be rapidly oxidized by air, rendering it ineffective.
-
Solution: Always prepare the sodium ascorbate solution fresh immediately before use.[14] When preparing the reaction cocktail, add the copper sulfate and ligand first, mix, and then add the fresh sodium ascorbate last to initiate the reaction.[14] Protect the reaction from light. For SPAAC, ensure the strained alkyne has not degraded during storage.
-
-
Possible Cause 2: Insufficient this compound Concentration or Incubation Time.
-
Why it happens: The concentration of the dye may be too low to generate a detectable signal, or the reaction was not allowed to proceed for long enough.
-
Solution: Refer to your titration data. If all concentrations yielded a low signal, consider increasing the incubation time (e.g., from 30 minutes to 60 minutes). If that fails, a higher concentration range for the titration may be necessary.[]
-
-
Possible Cause 3: Low Abundance of Azide-Labeled Target.
-
Why it happens: The metabolic incorporation of the azide precursor may have been inefficient.
-
Solution: Optimize the concentration and incubation time of the azide-modified substrate (e.g., Ac4ManNAz, AHA, EdU) first. Ensure cells are healthy and metabolically active during the incorporation phase.[18][22]
-
Problem: High Background Signal
-
Possible Cause 1: Excess, Unreacted this compound.
-
Why it happens: Hydrophobic dyes like BDP FL can non-specifically associate with cellular membranes and proteins if used at too high a concentration.[]
-
Solution: This is the most common cause of high background. Reduce the this compound concentration to the optimal level determined by your titration.[19][23] Increase the number and duration of wash steps with a suitable buffer (e.g., PBS with 1% BSA) after the click reaction to remove unbound probe.[23]
-
-
Possible Cause 2: Cellular Autofluorescence.
-
Why it happens: Cells naturally contain fluorescent molecules like NADH and flavins, which can create background, especially in the green channel where BDP FL emits.[24][25]
-
Solution: Image an unlabeled control sample (cells that have undergone all steps except the addition of this compound) to determine the baseline autofluorescence.[19] If autofluorescence is high, consider using a dye that emits in the red or far-red spectrum, as cellular autofluorescence is typically lower in these regions.[24][25] Commercial quenching agents like Sudan Black B can also be used for fixed cells.[24]
-
Problem: Significant Cell Death or Altered Morphology
-
Possible Cause 1: Copper Catalyst Toxicity (CuAAC).
-
Why it happens: As previously mentioned, Cu(I) generates ROS, which damages cellular components.[11][13]
-
Solution:
-
Reduce Copper Concentration: Titrate the copper sulfate concentration down (e.g., from 100 µM to 10 µM). Some modern protocols have achieved success with concentrations as low as 10-40 µM.[13]
-
Use a Protective Ligand: Always include a copper-chelating ligand like THPTA in your reaction mix at a 5:1 molar ratio with CuSO4. This accelerates the reaction and protects the cells.[11][12]
-
Minimize Incubation Time: Perform the click reaction for the shortest time possible (e.g., start with 5-10 minutes) and at a lower temperature (e.g., 4°C or room temperature instead of 37°C).[12]
-
Switch to SPAAC: If cell health cannot be maintained, the most effective solution is to switch to a copper-free SPAAC chemistry.[][17]
-
-
-
Possible Cause 2: this compound Cytotoxicity.
-
Why it happens: At very high concentrations, the dye itself can be toxic.
-
Solution: This is less common than copper toxicity but can be diagnosed by your titration experiment. The cell viability assay should reveal a concentration-dependent decrease in viability. The solution is to use the lowest effective concentration of the dye.
-
Section 4: Key Protocols & Methodologies
Protocol 1: this compound Titration for Live-Cell CuAAC Labeling
This protocol provides a framework for optimizing the dye concentration.
-
Cell Preparation: a. Seed your cells of interest on a suitable imaging plate (e.g., 96-well glass-bottom plate). b. Culture cells with the appropriate azide-containing metabolic precursor (e.g., 50 µM Ac4ManNAz for glycans) for 24-48 hours to ensure sufficient incorporation.[12][18]
-
Reagent Preparation: a. This compound Stock (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light.[6] b. CuSO4 Stock (20 mM): Dissolve copper(II) sulfate pentahydrate in deionized water.[14] c. THPTA Ligand Stock (100 mM): Dissolve THPTA in deionized water.[14] d. Sodium Ascorbate Stock (300 mM): Prepare this solution fresh immediately before use. Dissolve sodium ascorbate in deionized water.[14]
-
Titration and Labeling: a. Prepare a series of 2X this compound working solutions in your imaging medium (e.g., PBS or FluoroBrite™ DMEM). For a final concentration range of 1 µM to 50 µM, you would prepare 2 µM to 100 µM solutions. b. Wash the cells twice with warm PBS. c. Prepare the Click Reaction Cocktail (2X) . For every 100 µL of final reaction volume, mix the following in order:
- PBS or other buffer: ~95 µL
- THPTA (100 mM): 1 µL (Final: 1 mM)
- CuSO4 (20 mM): 1 µL (Final: 200 µM)
- Sodium Ascorbate (300 mM): 1 µL (Final: 3 mM) Vortex briefly after each addition. d. To your cells, add a volume of the 2X this compound working solution. e. Immediately add an equal volume of the 2X Click Reaction Cocktail to initiate the reaction. f. Incubate for 30 minutes at room temperature, protected from light.
-
Washing and Imaging: a. Aspirate the reaction mixture and wash the cells three times with PBS containing 1% BSA. b. Add fresh imaging medium, including a nuclear counterstain like Hoechst if desired. c. Image all wells using identical microscope settings (laser power, exposure time, gain).
Protocol 2: Assessing Cell Viability Post-Labeling (Resazurin Assay)
This should be run in parallel on a separate plate that has undergone the identical labeling procedure.
-
After the final wash step in the labeling protocol, add complete culture medium back to the cells.
-
Add Resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate at 37°C for 1-4 hours, or until a significant color change is observed in the control wells.
-
Measure the fluorescence (typically ~560 nm excitation / ~590 nm emission) using a plate reader.
-
Calculate viability as a percentage relative to the untreated control cells.
Section 5: References
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim.
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health (NIH).
-
Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. National Institutes of Health (NIH).
-
Cell Lysate Labeling. Vector Labs.
-
This compound, 302795-84-2. BroadPharm.
-
Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Publications.
-
Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes. Jena Bioscience.
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
-
Background Reducers for Improved Fluorescent Stains. Biotium.
-
How to reduce autofluorescence. Proteintech Group.
-
Background in Fluorescence Imaging. Thermo Fisher Scientific.
-
SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Bioconjugate Chemistry.
-
Strain-Promoted Azide-Alkyne Cycloaddition. Creative Commons.
-
The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
-
BDP® FL alkyne | CAS#:302795-84-2, 2006345-30-6. Lumiprobe.
-
This compound | CAS#302795-84-2. MedKoo Biosciences.
-
Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. National Institutes of Health (NIH).
-
How to reduce autofluorescence in cell-based assays. BMG LABTECH.
-
This compound (A270089). Antibodies.com.
-
HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. Edinburgh Instruments.
-
Click Chemistry - A Review. Bio-Synthesis.
-
Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. EnPress Journals.
-
Click Сhemistry Labeling of Oligonucleotides and DNA. Lumiprobe.
-
A review on click chemistry. Wisdom Library.
-
A Recent Concept of Importance: Click Chemistry. IntechOpen.
-
Review Article Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. Applied Chemical Engineering.
-
Alkyne. BroadPharm.
-
Click Chemistry—Section 3.1. Thermo Fisher Scientific.
-
Mastering BODIPY Fluorescent Labeling: Key Tips & Uses. BOC Sciences.
-
Design, synthesis and cytotoxicity of BODIPY FL labelled triterpenoids. PubMed.
-
(PDF) Click chemistry for labeling and detection of biomolecules. ResearchGate.
-
Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. Lumiprobe.
-
Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Click Chemistry Tools.
-
CLICK-labeling of cellular metabolites. Jena Bioscience.
-
Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. PubMed.
-
CAS 302795-84-2 this compound. BOC Sciences.
-
BDP® FL in Fluorophores. Lumiprobe.
-
Troubleshooting Tips for Fluorescence Staining. Biotium.
-
How BODIPY Dyes Improve Fluorescent Probe Design?. BOC Sciences.
-
Optimizing multifunctional fluorescent ligands for intracellular labeling. National Institutes of Health (NIH).
-
Optimizing multifunctional fluorescent ligands for intracellular labeling. bioRxiv.
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- 6. This compound, 302795-84-2 | BroadPharm [broadpharm.com]
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- 8. lumiprobe.com [lumiprobe.com]
- 9. Click Chemistry - A Review [biosyn.com]
- 10. Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity [systems.enpress-publisher.com]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
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BDP FL Alkyne Technical Support Center: A Guide to Preventing Photobleaching
Welcome to the technical support center for BDP FL alkyne. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the bright and photostable this compound fluorophore in their experiments. Here, we address common challenges related to photobleaching and provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest quality data from your fluorescence studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered photostable?
This compound is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family.[1][2][3] It is characterized by its bright green fluorescence, with excitation and emission maxima around 503 nm and 509-512 nm, respectively.[1][4][5] A key feature of this compound is its high photostability, especially when compared to traditional green fluorophores like fluorescein (FITC).[1][2] This robustness stems from the inherent chemical structure of the BODIPY core, which is less susceptible to the light-induced chemical reactions that lead to loss of fluorescence.[] The alkyne group on the molecule allows for its covalent attachment to other molecules containing an azide group through a process called "click chemistry".[2][4][7]
Q2: What is photobleaching and what causes it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to emit light.[8] This process is a significant concern in fluorescence microscopy as it can lead to a diminished signal-to-noise ratio and potentially misleading experimental results.[9] The primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen.[][10] This interaction can generate highly reactive oxygen species (ROS), such as singlet oxygen, which can then react with and destroy the fluorophore's chemical structure.[11][12][13]
Q3: How can I tell if my this compound signal loss is due to photobleaching?
Signal loss due to photobleaching typically manifests as a gradual decrease in fluorescence intensity over time during continuous or repeated exposure to excitation light. If the signal in a specific area of your sample diminishes with each successive scan or image acquisition, photobleaching is a likely culprit. To confirm, you can compare the fluorescence intensity of a freshly imaged area to one that has been exposed to the excitation light for an extended period. A significant drop in intensity in the exposed area is a strong indicator of photobleaching.
Q4: Are there antifade reagents that are specifically recommended for BODIPY dyes like this compound?
While many commercial antifade reagents are available, it's crucial to choose one that is compatible with BODIPY dyes. Some antifade reagents, particularly those containing p-phenylenediamine (PPD), have been reported to be less effective or even detrimental to the fluorescence of certain dyes, including cyanine dyes.[10][14] For BODIPY dyes, antifade reagents based on other free radical scavengers like 1,4-diazabicyclo[8][8][8]octane (DABCO), n-propyl gallate (NPG), or Trolox are generally considered more suitable.[10][15][16] However, it is always recommended to test a few different antifade reagents to determine the best one for your specific experimental conditions.[8]
Troubleshooting Guide: Minimizing this compound Photobleaching
This section provides a more in-depth, problem-and-solution-oriented approach to tackling photobleaching in your experiments.
Issue 1: Rapid signal loss during live-cell imaging.
Live-cell imaging presents a unique challenge as the health of the cells must be maintained throughout the experiment.
Root Causes:
-
High Excitation Light Intensity: Excessive light not only accelerates photobleaching but can also induce phototoxicity in live cells.[17][18]
-
Prolonged Exposure Times: Continuous illumination, even at low intensities, will eventually lead to significant photobleaching.[15][17]
-
Presence of Molecular Oxygen: The cellular environment is rich in oxygen, a key ingredient for photobleaching.[9][15]
Solutions & Protocols:
-
Optimize Imaging Parameters:
-
Reduce Excitation Power: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.[15][19]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector.[15][19] For time-lapse experiments, increase the interval between image acquisitions as much as your experimental question allows.[19]
-
Employ Neutral Density Filters: These filters reduce the intensity of the excitation light without changing its spectral properties.[8][18]
-
-
Utilize Live-Cell Compatible Antifade Reagents:
-
Incorporate a cell-permeable antioxidant like Trolox into your imaging medium. Trolox has been shown to have low cytotoxicity in many cell lines.[19]
Protocol: Preparing Live-Cell Imaging Medium with Trolox
-
Prepare a 100X stock solution of Trolox (e.g., 100 mM in DMSO). Store in small aliquots at -20°C.
-
On the day of the experiment, dilute the Trolox stock solution 1:100 in your normal cell culture medium to a final concentration of 1 mM.
-
Equilibrate the medium in your CO2 incubator for at least 30 minutes before use.
-
Replace the medium on your cells with the Trolox-containing medium just before imaging.
-
-
Control the Gaseous Environment:
-
If your microscope is equipped with an environmental chamber, you can try to reduce the oxygen concentration by introducing a nitrogen/CO2 gas mixture. However, be mindful of maintaining cell viability.
-
Issue 2: Fading of this compound signal in fixed samples and tissues.
Fixed samples offer more flexibility in terms of the types of antifade reagents that can be used.
Root Causes:
-
Inappropriate Mounting Medium: Using a mounting medium without an antifade agent will lead to rapid photobleaching.
-
Suboptimal Refractive Index of Mounting Medium: A mismatch between the refractive index of the mounting medium and the immersion oil can reduce signal intensity, tempting the user to increase excitation power.
Solutions & Protocols:
-
Use an Antifade Mounting Medium: This is the most effective way to prevent photobleaching in fixed samples.[18] These media contain chemical compounds that scavenge for free radicals.[10]
Protocol: Mounting a Coverslip with n-Propyl Gallate (NPG) Antifade Medium
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in dimethyl sulfoxide (DMSO).
-
To prepare the final mounting medium, mix 1 part 10X PBS with 9 parts glycerol.
-
Slowly add 0.1 parts of the 20% n-propyl gallate stock solution to the PBS/glycerol mixture while stirring rapidly.[20]
-
After your final washing step of the staining protocol, carefully remove excess liquid from the slide.
-
Add a small drop of the antifade mounting medium onto the sample.
-
Gently lower a coverslip onto the drop, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Store the slide in the dark at 4°C.
-
-
Choose the Right Mounting Medium for Your Application:
-
Aqueous vs. Hardening Mountants: Aqueous, non-hardening mountants are suitable for immediate imaging, while hardening mountants are better for long-term storage.
-
Refractive Index Matching: For high-resolution imaging, use a mounting medium with a refractive index that matches your immersion oil (typically around 1.515).
-
Data Summary: Common Antifade Reagents
| Antifade Reagent | Common Applications | Considerations |
| n-Propyl Gallate (NPG) | Fixed cells and tissues | Can be used with a wide range of fluorophores.[16][20] |
| DABCO | Fixed cells and tissues | Less toxic than PPD but also less potent.[14] |
| Trolox | Live-cell imaging | Cell-permeable and has low cytotoxicity.[19] |
| p-Phenylenediamine (PPD) | Fixed cells and tissues | Very effective but can cause autofluorescence and may not be suitable for all dyes.[10][14] |
Visualizing the Problem and Solution
The Photobleaching Cascade
This diagram illustrates the process of photobleaching, highlighting the role of reactive oxygen species.
Caption: A typical experimental workflow for fluorescence imaging with photobleaching prevention steps.
References
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Retrieved from [Link]
-
Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.Net. Retrieved from [Link]
-
Cole, R. W., et al. (2013). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 126(Pt 24), 10.1242/jcs.131317. Retrieved from [Link]
-
Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. International Journal of Molecular Sciences, 22(13), 6803. Retrieved from [Link]
-
Photochemical Properties and Stability of BODIPY Dyes. (2021, June 16). ResearchGate. Retrieved from [Link]
-
Song, L., et al. (1995). Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. Biophysical Journal, 68(6), 2588–2600. Retrieved from [Link]
-
Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare. Retrieved from [Link]
-
The Antidote for Photobleaching. (n.d.). Electron Microscopy Sciences. Retrieved from [Link]
-
Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (n.d.). Request PDF. Retrieved from [Link]
-
Photochemical Properties and Stability of BODIPY Dyes. (2021, June 23). PubMed. Retrieved from [Link]
-
Li, Y., et al. (2014). Carboxyl BODIPY Dyes from Bicarboxylic Anhydrides: One-Pot Preparation, Spectral Properties, Photostability, and Biolabeling. The Journal of Organic Chemistry, 79(15), 7044–7054. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Alkyne-BDP-FL. (n.d.). Jena Bioscience. Retrieved from [Link]
-
BODIPY-Based Molecules for Biomedical Applications. (2023, November 30). PMC - NIH. Retrieved from [Link]
-
Efficient light-induced reactive oxygen species production from a far-red ER-targeting BODIPY dye. (n.d.). RSC Publishing. Retrieved from [Link]
-
Efficient light-induced reactive oxygen species production from a far-red ER-targeting BODIPY dye. (n.d.). ResearchGate. Retrieved from [Link]
-
Lipid Peroxidation Assay Using BODIPY-Phenylbutadiene Probes: A Methodological Overview. (n.d.). PubMed. Retrieved from [Link]
-
Efficient Light-Induced Reactive Oxygen Species Production from a Cationic Mitochondrial-Targeting BODIPY Dye. (2025, April 23). eCommons. Retrieved from [Link]
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- 7. Alkyne | BroadPharm [broadpharm.com]
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Solving BDP FL alkyne solubility issues in buffers
Welcome to the technical support center for BDP FL alkyne. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this versatile fluorescent probe. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying scientific principles to empower you to make informed decisions in your experiments.
Introduction to this compound and its Solubility Challenges
This compound is a bright and photostable borondipyrromethene dye equipped with a terminal alkyne group, making it an excellent tool for bio-conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2][3] Its high fluorescence quantum yield and spectral properties similar to fluorescein (FAM) make it a popular choice for labeling and imaging biomolecules.[2][3][4]
However, the core structure of this compound is inherently hydrophobic, leading to limited solubility in aqueous buffers such as phosphate-buffered saline (PBS), which are essential for most biological experiments.[3][5][] This can lead to frustrating experimental outcomes, including dye precipitation, inaccurate concentration measurements, and failed conjugation reactions. This guide will provide you with the knowledge and tools to overcome these challenges.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding this compound solubility:
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: The BODIPY core of the dye is nonpolar, making it poorly soluble in polar solvents like water and aqueous buffers.[] Direct dissolution in buffers like PBS will often result in immediate precipitation or the formation of aggregates. These aggregates can have quenched fluorescence, leading to poor signal in your experiments.[7]
Q2: The product datasheet says this compound is soluble in DMSO. Can I just add my DMSO stock solution to my buffer?
A2: Yes, this is the recommended starting point. However, the final concentration of DMSO in your aqueous solution is critical. High concentrations of DMSO can be cytotoxic or interfere with biological processes. Therefore, a careful balance must be struck. As a general rule, keeping the final DMSO concentration below 1% (v/v) is advisable for most cell-based assays, although the tolerance can vary depending on the cell type and experimental duration.
Q3: I've added my this compound DMSO stock to my buffer and it precipitated. What went wrong?
A3: This is a common issue that can arise from a few factors:
-
Final Dye Concentration: The final concentration of this compound in the aqueous buffer may be above its solubility limit, even with a small amount of DMSO present.
-
Method of Addition: Rapidly adding the DMSO stock to the buffer can cause localized high concentrations of the dye, leading to immediate precipitation. Slow, dropwise addition while vortexing or stirring is crucial.
-
Buffer Composition: The salt concentration and pH of your buffer can influence the solubility of the dye.[8][9]
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: Yes, other organic co-solvents can be used. Dimethylformamide (DMF) is another common choice with similar properties to DMSO.[1][2][5] For certain applications, less common solvents like Cyrene™, a greener alternative to DMSO, could be considered, though its compatibility with your specific assay should be validated.[10][11]
Q5: Can I use surfactants to improve the solubility of this compound?
A5: Yes, surfactants can be an effective way to increase the solubility of hydrophobic dyes.[12] Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate the hydrophobic dye, allowing it to be dispersed in an aqueous solution.[12][13] However, the presence of surfactants can also affect your biological system, so their use must be carefully controlled and validated.
Troubleshooting Guide: Solving this compound Precipitation
Encountering precipitation can be a significant roadblock. This section provides a systematic approach to troubleshooting and resolving these issues.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing this compound solubility problems.
Caption: Troubleshooting workflow for this compound solubility issues.
Detailed Troubleshooting Steps
-
Verify Your Stock Solution:
-
Problem: The this compound stock solution may have degraded or absorbed water.
-
Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM. Store it at -20°C, protected from light and moisture.[1][3][5] Before use, allow the vial to warm to room temperature before opening to prevent condensation.
-
-
Optimize the Dilution Protocol:
-
Problem: Adding the DMSO stock too quickly to the aqueous buffer can cause the dye to crash out of solution.
-
Solution: Add the this compound stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This ensures rapid dispersal of the dye and prevents localized high concentrations.
-
-
Adjust Final Concentrations:
-
Problem: The final concentration of this compound may exceed its solubility limit in the final buffer composition.
-
Solution: Try reducing the final concentration of the dye. If precipitation still occurs, you may need to slightly increase the final concentration of the co-solvent, but always be mindful of its potential effects on your experiment.
-
-
Explore Alternative Co-solvents:
-
Incorporate Surfactants:
-
Problem: Even with an organic co-solvent, the dye may not be stable in the aqueous environment over time.
-
Solution: Introduce a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your buffer. The surfactant micelles can help to keep the hydrophobic dye in solution.[12][13] It is crucial to run a control experiment to ensure the surfactant does not interfere with your assay.
-
-
Consider PEGylated Analogues:
-
Problem: For applications requiring higher concentrations of the dye or for long-term experiments in aqueous media, the inherent hydrophobicity of this compound may be a fundamental limitation.
-
Solution: Consider using a water-soluble analogue, such as BDP FL-PEG-alkyne.[14] The polyethylene glycol (PEG) linker significantly improves the water solubility of the dye, often eliminating the need for organic co-solvents.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock concentration of 1-10 mM.
-
Vortex the vial until the solid is completely dissolved. Gentle warming (to no more than 37°C) and sonication can aid in dissolution.
-
Store the stock solution at -20°C, protected from light. For frequent use, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Aqueous Buffer for Click Chemistry
This protocol is a general guideline for a copper-catalyzed click chemistry reaction.
-
In a microcentrifuge tube, combine your azide-containing biomolecule with the reaction buffer (e.g., PBS or triethylammonium acetate buffer).[15][16]
-
While vigorously vortexing the tube, slowly add the required volume of the this compound DMSO stock solution dropwise.
-
Add the other components of the click chemistry reaction, such as the copper (II) sulfate, a copper-chelating ligand (e.g., THPTA for biological compatibility), and a reducing agent (e.g., sodium ascorbate).[17]
-
If you observe any precipitation after adding the dye, you can try gently warming the reaction mixture to 37°C for a few minutes.[15][16]
-
Protect the reaction from light and allow it to proceed at room temperature.
Data Presentation
Table 1: Properties of Common Co-solvents for this compound
| Co-solvent | Abbreviation | Polarity | Pros | Cons |
| Dimethyl sulfoxide | DMSO | High | Excellent solvating power for this compound; miscible with water. | Can be cytotoxic at higher concentrations; may affect cellular processes. |
| Dimethylformamide | DMF | High | Similar solvating power to DMSO; miscible with water. | Toxic; should be handled with care in a well-ventilated area. |
| Ethanol | EtOH | Medium | Less toxic than DMSO and DMF; readily available. | Lower solvating power for highly hydrophobic dyes. |
Conclusion
Successfully working with this compound in aqueous environments is achievable with a clear understanding of its chemical properties and a systematic approach to sample preparation. By starting with a high-quality stock solution, employing proper dilution techniques, and considering the use of co-solvents or surfactants when necessary, you can overcome the solubility challenges and achieve reliable and reproducible results in your research.
References
-
Jena Bioscience. (n.d.). Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes. Retrieved from [Link]
-
Romieu, A., Massif, C., Rihn, S., Ulrich, G., Ziessel, R., & Renard, P. Y. (2013). The first comparative study of the ability of different hydrophilic groups to water-solubilise fluorescent BODIPY dyes. New Journal of Chemistry, 37(4), 1016-1027. Retrieved from [Link]
-
ResearchGate. (2015). How can fluorescent dye influence the properties of surfactant solution?. Retrieved from [Link]
-
Bo, D., et al. (2021). What is best strategy for water soluble fluorescence dyes? – A case study using long fluorescence lifetime DAOTA dyes. ChemRxiv. Retrieved from [Link]
-
Zhang, X. F., et al. (2011). Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields. Organic Letters, 13(3), 888-891. Retrieved from [Link]
-
Kjellin, M., & Claesson, P. M. (2011). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Molecules, 16(7), 5744-5763. Retrieved from [Link]
-
Borisov, S. M., et al. (2019). Near-infrared fluorescent aza-BODIPY dyes for sensing and imaging of pH from the neutral to highly alkaline range. Analytical and Bioanalytical Chemistry, 411(13), 2847-2856. Retrieved from [Link]
-
ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. Retrieved from [Link]
-
Mittal, K. L. (1988). Surfactant-induced fluorescence changes in fluorescein dye. International Journal of Cosmetic Science, 10(5), 213-218. Retrieved from [Link]
-
ACS Publications. (2018). pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells?. Retrieved from [Link]
-
ResearchGate. (n.d.). How do (fluorescent) surfactants affect particle-stabilized emulsions? | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescent pH Responsive Probes Based on Water Soluble BODIPY, Featuring Long Wavelength Emission | Request PDF. Retrieved from [Link]
-
亞旭生物科技. (n.d.). This compound. Retrieved from [Link]
-
Antibodies.com. (n.d.). This compound (A270089). Retrieved from [Link]
-
Labinsights. (2025). A Guide to Fluorescent Dyes in Life Science Research. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Antibodies.com. (n.d.). BDP TR alkyne (A270113). Retrieved from [Link]
-
Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117. Retrieved from [Link]
-
Interchim. (n.d.). Handbook and Catalog. Retrieved from [Link]
-
PubMed. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Retrieved from [Link]
-
Bangs Laboratories. (n.d.). PDS 920 Click Chemistry Microspheres. Retrieved from [Link]
Sources
- 1. This compound, 302795-84-2 | BroadPharm [broadpharm.com]
- 2. This compound CAS#: 302795-84-2 [amp.chemicalbook.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 7. Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Near-infrared fluorescent aza-BODIPY dyes for sensing and imaging of pH from the neutral to highly alkaline range - Analyst (RSC Publishing) DOI:10.1039/C9AN00118B [pubs.rsc.org]
- 10. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alkyne | BroadPharm [broadpharm.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing BDP FL Alkyne Signal-to-Noise Ratio in Microscopy
Welcome to the technical support center for BDP FL alkyne applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the signal-to-noise ratio (SNR) in your microscopy experiments. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying principles to empower you to make informed decisions in your research.
Understanding this compound
This compound is a derivative of BODIPY® FL, a borondipyrromethene dye known for its brightness and high photostability, making it an excellent choice for microscopy.[1][2] It emits in the green channel, similar to fluorescein (FAM), but with significantly better resistance to photobleaching.[] The terminal alkyne group allows for its conjugation to azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4][][5]
| Property | Value | Source |
| Excitation Maximum (λexc) | ~503 nm | [5][6][7] |
| Emission Maximum (λem) | ~509-512 nm | [5][6][8] |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 L·mol⁻¹·cm⁻¹ | [5][6][7] |
| Fluorescence Quantum Yield (Φ) | ~0.97 | [5][7] |
| Solubility | Good in organic solvents (DMF, DMSO, DCM), limited in water | [4][7] |
Frequently Asked Questions (FAQs)
Q1: My this compound signal is very weak or absent. What are the likely causes?
A1: A weak or absent signal is a common issue that can often be traced back to several key factors in your experimental workflow.
-
Inefficient Click Reaction: The copper-catalyzed click reaction is central to labeling your target. If this reaction is suboptimal, you will have poor labeling efficiency.
-
Copper(I) Oxidation: The active catalyst is Copper(I). In aqueous buffers, it can be oxidized to the inactive Copper(II) state. It is crucial to include a reducing agent, such as sodium ascorbate, in your reaction cocktail to maintain a sufficient concentration of Copper(I).[9]
-
Suboptimal Reagent Concentrations: The concentrations of your this compound, copper sulfate, reducing agent, and a copper-stabilizing ligand need to be optimized. A good starting point for fixed-cell staining is typically in the low micromolar range for the dye.
-
-
Low Abundance of the Target Molecule: If the azide-labeled target you are trying to detect is present in very low quantities within your sample, the resulting signal will inherently be weak. Consider methods to increase the expression or incorporation of your target if possible.
-
Incorrect Filter Sets: Ensure that your microscope's filter sets are appropriate for BDP FL, with an excitation filter that covers ~503 nm and an emission filter that captures light around ~512 nm.
-
Photobleaching: Although BDP FL is highly photostable, excessive exposure to high-intensity excitation light can still lead to signal loss.[] It's important to minimize light exposure during sample preparation and imaging.
Q2: I'm seeing high background fluorescence, which is obscuring my specific signal. How can I reduce it?
A2: High background is a primary contributor to a poor signal-to-noise ratio. The key is to identify the source of the background and address it systematically.
-
Autofluorescence: Biological samples often have endogenous molecules that fluoresce, a phenomenon known as autofluorescence.[10][11] This is particularly prominent in the green channel where BDP FL emits.
-
Solution: Consider treating your fixed samples with an autofluorescence quenching agent. Commercially available quenching kits or reagents like Sudan Black B can be effective.[12]
-
-
Non-specific Binding: The this compound probe may be binding non-specifically to cellular components.[13]
-
Excess Reagents: Residual, unreacted this compound or other components of the click reaction cocktail can contribute to background fluorescence.
-
Solution: Thorough washing after the click labeling step is crucial. Ensure complete removal of the reaction cocktail before proceeding with imaging.
-
Q3: Can I use this compound for live-cell imaging? What are the special considerations?
A3: Yes, this compound can be used for live-cell imaging, but with important considerations to maintain cell viability.[15][16]
-
Copper Cytotoxicity: The copper catalyst used in the standard click reaction can be toxic to living cells.[17]
-
Solution 1: Use a Copper-Stabilizing Ligand. Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can chelate the copper ions, reducing their toxicity while also improving the efficiency of the click reaction.[17][18]
-
Solution 2: Consider Copper-Free Click Chemistry. An alternative is to use a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This involves using a cyclooctyne-modified dye (e.g., BDP FL-DBCO) that reacts with azides without the need for a copper catalyst.[1][19]
-
-
Reagent Permeability: Ensure that your this compound and other click reaction components can penetrate the cell membrane if you are targeting intracellular molecules. The solubility of this compound in organic solvents suggests it is membrane-permeable.
Troubleshooting Guides
Guide 1: Optimizing the Copper-Catalyzed Click Reaction (CuAAC)
A robust and efficient click reaction is the foundation of a strong signal. If you suspect your labeling is inefficient, follow these steps.
Workflow for Optimizing CuAAC
Caption: Workflow for troubleshooting and optimizing the CuAAC reaction.
Detailed Protocol for an Optimized Click Reaction (Fixed Cells)
This protocol is a starting point and may require further optimization for your specific cell type and target.
-
Sample Preparation: Fix and permeabilize your azide-labeled cells as required by your experimental design.
-
Prepare Fresh Click Cocktail: It is critical to prepare the sodium ascorbate solution fresh each time. Add the components in the order listed to prevent premature copper reduction.
-
Phosphate-Buffered Saline (PBS)
-
This compound (from a stock solution in DMF or DMSO) to a final concentration of 1-10 µM.
-
Copper(II) Sulfate (CuSO₄) to a final concentration of 100-500 µM.
-
Copper-stabilizing ligand (e.g., THPTA) at a 5:1 molar ratio to CuSO₄.
-
Add last: Sodium Ascorbate to a final concentration of 2.5-5 mM.
-
-
Labeling: Immediately add the fresh click cocktail to your samples and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the samples thoroughly.
-
Wash 3 times with PBS containing 0.1% Tween-20.
-
Wash 2 times with PBS.
-
-
Imaging: Mount your sample and proceed with imaging.
Guide 2: Systematic Reduction of Background Fluorescence
Use a control-based approach to identify and eliminate sources of high background.
Logical Flow for Background Troubleshooting
Caption: A control-based approach to diagnosing background sources.
Experimental Controls for Background Assessment
| Control Sample | Purpose | Expected Outcome if Background is Low |
| Unstained Cells | To measure inherent cellular autofluorescence.[10] | Minimal to no fluorescence in the green channel. |
| Azide-labeled cells, no click reaction | To check for any fluorescence from the azide modification itself. | Signal should be comparable to the unstained control. |
| No Azide label, full click reaction | To assess non-specific binding of the this compound and click reagents. | Minimal signal, slightly above the unstained control. |
By comparing your fully stained sample to these controls, you can pinpoint the primary source of your background noise and take targeted action.[10]
References
-
Jena Bioscience. (n.d.). Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes. Retrieved from [Link]
-
Antibodies.com. (n.d.). This compound (A270089). Retrieved from [Link]
-
Prescher, J. A., et al. (2007). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Agard, N. J., et al. (2004). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. [Link]
-
Lim, J. H., & Lee, K. B. (2010). Heterogeneous Catalysis of a Copper-Coated Atomic Force Microscopy Tip for Direct-Write Click Chemistry. Langmuir. [Link]
-
Anton, I., et al. (2018). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Molecules. [Link]
-
Ishikawa, K., et al. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology. [Link]
-
Chen, Y., et al. (2014). Multicolor Live-Cell Chemical Imaging by Isotopically Edited Alkyne Vibrational Palette. Journal of the American Chemical Society. [Link]
-
Antibodies.com. (n.d.). BDP TR alkyne (A270113). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Guides for Live Cell Imaging Dyes. Retrieved from [Link]
-
Sapphire North America. (n.d.). Azide-BDP-FL. Retrieved from [Link]
-
This compound - 亞旭生物科技. (n.d.). Retrieved from [Link]
-
Lim, D., et al. (2011). Improving signal-to-noise ratio of structured light microscopy based on photon reassignment. Optics Express. [Link]
-
Jena Bioscience. (n.d.). Azide-BDP-FL, Azide-containing Fluorescent Dyes. Retrieved from [Link]
-
Roy, A. R., et al. (2020). Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. Journal of Visualized Experiments. [Link]
-
Faltin, B., et al. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods. [Link]
-
ResearchGate. (n.d.). Comparison of BDP-NO2 and BDP-H staining (A,B,D,E) and fluorescence.... Retrieved from [Link]
-
Kaur, S., et al. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One. [Link]
-
Purdue University Graduate School. (2024). THE NOISE AND INFLUENCE ON FLUORESCENCE MICROSCOPY. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Alkyne-containing Fluorescent Dyes. Retrieved from [Link]
-
Kaur, S., et al. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One. [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]
Sources
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- 2. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound, 302795-84-2 | BroadPharm [broadpharm.com]
- 6. Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 7. This compound (A270089) | Antibodies.com [antibodies.com]
- 8. Azide-BDP-FL, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotium.com [biotium.com]
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- 14. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
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- 17. vectorlabs.com [vectorlabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Optimization for BDP FL Alkyne Click Chemistry
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for optimizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," specifically for conjugating BDP FL alkyne. As a Senior Application Scientist, my goal is to provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your experiments effectively.
I. Frequently Asked Questions (FAQs)
Here we address common questions regarding the catalyst system for this compound click chemistry.
Q1: What is the active catalyst in this reaction, and why is it so sensitive?
The active catalyst in CuAAC is the copper(I) ion (Cu(I)).[1][2] However, Cu(I) is thermodynamically unstable and readily oxidizes to the inactive copper(II) state (Cu(II)) in the presence of oxygen.[1][2] It can also disproportionate into Cu(II) and copper(0).[3] This sensitivity is a primary reason for reaction failure. Therefore, maintaining a sufficient concentration of Cu(I) throughout the reaction is critical for success.
Q2: Can I use a Cu(II) salt like copper sulfate (CuSO₄) directly?
While the active catalyst is Cu(I), using a more stable and soluble Cu(II) salt like CuSO₄ is a common and recommended practice.[4][5] To be effective, the Cu(II) must be reduced to Cu(I) in situ. This is typically achieved by adding a reducing agent, most commonly sodium ascorbate.[4][5][6] This approach is often more reliable than using a Cu(I) salt (e.g., CuI or CuBr), which can be easily oxidized if not handled under strictly anaerobic conditions.[7]
Q3: What is the purpose of a ligand like TBTA, THPTA, or BTTAA?
Ligands are crucial for stabilizing the active Cu(I) catalyst.[7] They form a complex with the Cu(I) ion, which provides several key benefits:
-
Protection from Oxidation: The ligand shields the Cu(I) from dissolved oxygen, preventing its oxidation to the inactive Cu(II) state.[8][9]
-
Increased Reaction Rate: By stabilizing the Cu(I) species, ligands can significantly accelerate the rate of the click reaction.[10][11]
-
Reduced Cytotoxicity: In biological applications, ligands like THPTA and BTTAA can sequester the copper ion, reducing its toxicity to living cells.[12][13]
-
Improved Solubility: Water-soluble ligands like THPTA allow the reaction to be performed in aqueous buffers without the need for organic co-solvents.[1][12]
Q4: My this compound is not very soluble in aqueous buffers. How does this affect the reaction?
Poor solubility of reactants, including the this compound, can significantly hinder the reaction rate and lead to low yields.[7] this compound is soluble in organic solvents like DMF, DMSO, and DCM.[14][15] For reactions in aqueous media, a co-solvent system is often necessary. Common choices include mixtures of tert-butanol/water, THF/water, or the addition of DMSO or DMF to improve solubility.[7][16]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
This is the most common issue and can stem from several factors related to the catalyst system.
Potential Cause A: Inactive Catalyst due to Oxidation
-
Causality: If the Cu(I) catalyst is oxidized to Cu(II) by atmospheric oxygen, the reaction will not proceed.[16]
-
Troubleshooting Steps:
-
Degas all solutions: Before starting the reaction, thoroughly degas all solvents and stock solutions (buffers, this compound solution, azide solution) by bubbling with an inert gas like argon or nitrogen for 15-30 minutes.[7][17]
-
Maintain an inert atmosphere: During the reaction, maintain a blanket of inert gas over the reaction mixture.[7][16]
-
Sufficient Reducing Agent: Ensure you are using a fresh solution of sodium ascorbate. A slight excess is often recommended to maintain a reducing environment.[7]
-
Potential Cause B: Insufficient Catalyst or Ligand Concentration
-
Causality: The concentration of the active catalytic species may be too low to drive the reaction to completion in a reasonable timeframe.
-
Troubleshooting Steps:
Potential Cause C: Poor Reagent Solubility
-
Causality: If the this compound or your azide-containing molecule is not fully dissolved, the reaction will be slow or incomplete.
-
Troubleshooting Steps:
-
Use a Co-solvent: Introduce an organic co-solvent such as DMSO, DMF, or t-butanol to your aqueous reaction mixture to improve the solubility of hydrophobic reactants.[7][19]
-
Gentle Heating: For some reactions, gentle heating (e.g., 30-60 °C) can improve both solubility and reaction rate.[7] However, be mindful of the thermal stability of your biomolecules.
-
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram can indicate side reactions.
Potential Cause: Oxidative Homocoupling of the Alkyne (Glaser Coupling)
-
Causality: In the presence of oxygen, copper ions can catalyze the oxidative homocoupling of terminal alkynes, like your this compound, to form a symmetric 1,3-diyne byproduct.[3][7]
-
Troubleshooting Steps:
-
Strict Anaerobic Conditions: The most effective way to prevent this side reaction is to rigorously exclude oxygen from your reaction. This involves thorough degassing of all solutions and maintaining an inert atmosphere.[7]
-
Use of Excess Reducing Agent: A sufficient excess of sodium ascorbate will help to keep the copper in the Cu(I) state, which disfavors the homocoupling pathway.[6][7]
-
Issue 3: Difficulty in Purifying the Final Product
Challenges in purification can arise from unreacted starting materials or catalyst-related residues.
Potential Cause: Excess Copper and Ligand
-
Causality: Residual copper and ligand in your crude product can interfere with downstream applications and make purification by methods like HPLC more challenging.
-
Troubleshooting Steps:
-
Precipitation: For labeled oligonucleotides or DNA, precipitation with ethanol or acetone can be an effective first step to remove excess reagents.[20][21]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a good method for separating your labeled biomolecule from smaller molecules like the catalyst, ligand, and unreacted dye.[21]
-
Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying the final conjugate and separating it from unreacted starting materials.[20][21]
-
III. Experimental Protocols & Data
Optimized Catalyst Stock Solution Preparation
To ensure reproducibility, it is best to prepare fresh catalyst stock solutions.
Protocol 1: Preparation of a 10X Catalyst/Ligand Stock Solution
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA (a water-soluble ligand) in deionized water.[12]
-
In a microcentrifuge tube, combine 100 µL of the 10 mM CuSO₄ stock solution with 100 µL of the 50 mM THPTA stock solution.
-
Vortex the solution briefly. This will result in a 200 µL stock solution containing 5 mM CuSO₄ and 25 mM THPTA (a 1:5 copper-to-ligand ratio).
-
This stock solution can be stored at -20°C for several weeks.[1]
Protocol 2: General Click Chemistry Reaction
-
In a microcentrifuge tube, combine your azide-containing molecule and this compound in a suitable buffer (e.g., PBS). If solubility is an issue, add a co-solvent like DMSO at this stage.
-
Add the 10X Catalyst/Ligand stock solution to achieve the desired final concentration (e.g., for a 1X final concentration, add 10 µL of the 10X stock to a 90 µL reaction volume).
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 2.5-5 mM.[2]
-
Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes.[1][21] The reaction progress can be monitored by TLC or HPLC.
Data Summary: Recommended Reagent Concentrations
| Reagent | Recommended Starting Concentration | Notes |
| Copper (CuSO₄) | 50 - 100 µM | Higher concentrations may be needed for challenging conjugations.[18] |
| Ligand (e.g., THPTA) | 250 - 500 µM | A 5-fold excess relative to copper is a good starting point.[18] |
| Sodium Ascorbate | 2.5 - 5 mM | A fresh solution is crucial for efficient reduction of Cu(II).[2] |
| This compound | 1.1 - 2 equivalents | A slight excess relative to the azide component is typical. |
| Azide Component | 1 equivalent | This is typically the limiting reagent. |
IV. Visualized Workflows and Mechanisms
Catalyst Preparation and Reaction Workflow
Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.
V. References
-
Sharpless, K. B., et al. (2001). Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Presolski, S. I., et al. (2011). Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
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ResearchGate. (n.d.). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond | Request PDF. [Link]
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Glen Research. (n.d.). Conjugation using Click Chemistry. [Link]
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Royal Society of Chemistry. (2019). Optimization of Cu catalysts for nitrophenol reduction, click reaction and alkyne coupling. [Link]
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Royal Society of Chemistry. (2020). Fluorogenic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reactions and their Applications in Bioconjugation. [Link]
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Lewis, W. G., et al. (2007). ACS Chemical Biology, 2(11), 755-760. [Link]
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
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MDPI. (2019). Well-Defined Diimine Copper(I) Complexes as Catalysts in Click Azide-Alkyne Cycloaddition Reactions. [Link]
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Hong, V., et al. (2010). Bioconjugate Chemistry, 21(10), 1912-1916. [Link]
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National Institutes of Health. (2012). Copper-catalyzed click reaction on/in live cells. [Link]
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National Institutes of Health. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. [Link]
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National Institutes of Health. (2012). Preparation and Electrophoretic Separation of Bodipy-Fl-labeled Glycosphingolipids. [Link]
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ResearchGate. (n.d.). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview | Request PDF. [Link]
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Jena Bioscience. (n.d.). Alkyne-BDP-FL. [Link]
-
ACS Publications. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. [Link]
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National Institutes of Health. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
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ResearchGate. (n.d.). Effect of solvent on the click polymerization a | Download Table. [Link]
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]
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ResearchGate. (n.d.). How to clean-up peptides labelled using click chemistry?. [Link]
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ACS Publications. (2022). CuAAC-Derived Selective Fluorescent Probe as a Recognition Agent for Pb(II) and Hg(II): DFT and Docking Studies. [Link]
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Beilstein Journals. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. [Link]
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ResearchGate. (2020). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. [Link]
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National Institutes of Health. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. [Link]
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Jena Bioscience. (n.d.). Alkyne-containing Fluorescent Dyes. [Link]
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ResearchGate. (n.d.). Best solvent for azide alkyne cycloaddition?. [Link]
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Validation & Comparative
A Head-to-Head Comparison for Advanced Imaging: BDP FL Alkyne vs. Fluorescein (FITC) in Photostability
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a fluorophore is a critical decision that profoundly impacts experimental outcomes. Among the green-emitting dyes, fluorescein isothiocyanate (FITC) has been a long-standing workhorse. However, the advent of advanced fluorophores, such as BDP FL alkyne, a member of the borondipyrromethene (BODIPY) family, necessitates a careful re-evaluation of the optimal tool for demanding applications. This guide provides an in-depth, objective comparison of this compound and fluorescein (FITC), with a primary focus on photostability—a crucial parameter for the integrity and reproducibility of fluorescence imaging data.
Executive Summary: A Clear Advantage in Durability
In the context of photostability, this compound consistently and significantly outperforms fluorescein (FITC). The rigid, bicyclic structure of the BODIPY core in this compound renders it inherently less susceptible to the photochemical degradation that rapidly quenches the fluorescence of FITC.[1] While FITC remains a viable option for endpoint assays or brief imaging experiments, this compound emerges as the superior choice for applications requiring prolonged or intense illumination. This enhanced stability translates to longer observation times, more reliable quantitative data, and the ability to capture dynamic cellular processes without the confounding variable of signal loss due to photobleaching.
Unveiling the Contestants: A Look at their Chemical Identity
The disparate photostability of this compound and fluorescein can be traced back to their fundamental molecular structures.
This compound: As a BODIPY dye, BDP FL possesses a unique boron-dipyrromethene core. This structure is characterized by its delocalized π-electron system, which contributes to its high fluorescence quantum yield and sharp emission spectra.[][3] The compact and rigid nature of this core minimizes non-radiative decay pathways, making it more resistant to photobleaching.[1] The alkyne functional group provides a versatile handle for covalent attachment to biomolecules via "click chemistry."[4][5][6]
Fluorescein (FITC): Fluorescein is a xanthene dye, and FITC is its isothiocyanate derivative used for labeling primary amines.[7] Its structure, while enabling bright fluorescence, is more flexible and susceptible to chemical reactions in the excited state, particularly with molecular oxygen.[8] This reactivity leads to irreversible chemical modifications that render the molecule non-fluorescent, a process known as photobleaching.[9][10] Furthermore, the fluorescence of fluorescein is notoriously sensitive to pH, decreasing in acidic environments.[11]
Quantitative Photophysical Performance: A Side-by-Side Analysis
The selection of a fluorophore is often guided by its intrinsic photophysical properties. The following table summarizes the key performance metrics of this compound and fluorescein (FITC).
| Property | This compound | Fluorescein (FITC) | Advantage |
| Excitation Maximum (nm) | ~503[4][5] | ~495 | Similar |
| Emission Maximum (nm) | ~509-512[4][12] | ~525 | Similar |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >80,000 - 92,000[4][5][12] | ~75,000 | This compound |
| Fluorescence Quantum Yield (Φ) | ~0.97[4][5] | ~0.92[13] | This compound |
| Photostability | High[1][][5][6][14][15] | Low[1][7][11][14] | This compound |
| pH Sensitivity | Relatively Insensitive[12] | Sensitive (fluorescence decreases in acidic pH)[11] | This compound |
| Reactive Group | Terminal Alkyne[4] | Isothiocyanate | Application-dependent |
Experimental Verification: A Protocol for Assessing Photostability
To provide a tangible and reproducible method for comparing the photostability of this compound and fluorescein, the following generalized protocol for a photobleaching assay using fluorescence microscopy is provided. The causality behind each experimental choice is explained to ensure scientific integrity.
Objective:
To quantitatively measure and compare the rate of photobleaching of this compound and fluorescein (FITC) conjugated to a biological molecule (e.g., an antibody) under controlled illumination conditions.
Materials:
-
This compound-conjugated antibody
-
FITC-conjugated antibody (with a similar degree of labeling)
-
Fixed cells or other suitable biological samples
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium (as a control)
-
Fluorescence microscope with a camera and appropriate filter sets for green fluorescence
-
Image analysis software (e.g., ImageJ/Fiji)
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Consistent sample preparation is crucial for minimizing variability between experiments.
-
Prepare slides with your biological sample. For this example, we will use immunolabeled fixed cells.
-
Incubate the samples with either the this compound-conjugated antibody or the FITC-conjugated antibody at the same concentration for an appropriate time.
-
Wash the samples thoroughly with PBS to remove any unbound antibody.
-
Mount the coverslips using PBS. For a control group, use an antifade mounting medium.
-
-
Microscope Setup and Image Acquisition Parameters:
-
Rationale: The illumination intensity and duration are the primary drivers of photobleaching. These parameters must be kept constant across all samples to ensure a fair comparison.
-
Use the same objective lens (e.g., 60x oil immersion) for all imaging.
-
Set the excitation light source (e.g., a 488 nm laser or a mercury lamp with a FITC filter set) to a fixed intensity. This intensity should be high enough to induce photobleaching within a reasonable timeframe but not so high as to cause immediate signal loss.
-
Set the camera exposure time and gain to be identical for all acquisitions.
-
-
Photobleaching Time-Lapse Imaging:
-
Rationale: A time-lapse experiment allows for the direct measurement of the decay in fluorescence intensity over time.
-
Select a field of view containing fluorescently labeled structures.
-
Acquire a time-lapse series of images. For example, capture an image every 10 seconds for a total of 5 minutes. It is critical to continuously illuminate the sample during this period.
-
-
Data Analysis:
-
Rationale: Quantitative analysis of the fluorescence decay provides a numerical basis for comparing photostability.
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
Define a region of interest (ROI) around a labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the fluorescence intensity at each time point (It) to the initial fluorescence intensity (I0).
-
Plot the normalized fluorescence intensity (It/I0) as a function of time.
-
Calculate the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing the Workflow
Caption: Workflow for the comparative photostability analysis of this compound and FITC.
The Mechanism of Photobleaching: Why the Difference?
The superior photostability of this compound is not merely an empirical observation but is grounded in its fundamental photochemistry.
This compound: The BODIPY core is less prone to intersystem crossing to the triplet state. The triplet state is a long-lived excited state that is highly reactive with molecular oxygen, a primary culprit in photobleaching. By minimizing the population of this reactive triplet state, BDP FL dyes exhibit enhanced photostability.
Fluorescein (FITC): Upon excitation, fluorescein has a higher probability of transitioning to the triplet state. In this state, it can react with ground-state molecular oxygen to produce highly reactive singlet oxygen.[8] This singlet oxygen can then attack and destroy the fluorescein molecule, as well as other nearby biomolecules, leading to both photobleaching and phototoxicity.[10]
Caption: Simplified Jablonski diagrams illustrating the photobleaching pathways of BDP FL and FITC.
Conclusion and Recommendations
Choose this compound when:
-
Your experiment involves long-term time-lapse imaging of live cells.
-
You are performing single-molecule imaging or tracking.
-
Quantitative analysis of fluorescence intensity is critical to your research.
-
Your experimental conditions involve high-intensity illumination.
-
You require a pH-insensitive fluorescent signal.
Consider fluorescein (FITC) when:
-
Your experiment is a short, endpoint assay.
-
Cost is a primary limiting factor.
-
You are performing qualitative analysis where some degree of photobleaching is acceptable.
For researchers and drug development professionals aiming to generate high-quality, reproducible data, the investment in a more photostable fluorophore like this compound is often justified by the enhanced reliability and temporal resolution of the resulting experimental insights.
References
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MDPI. (2023). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Retrieved from [Link]
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Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588–2600. Retrieved from [Link]
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Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Retrieved from [Link]
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Moudgil, T., et al. (2005). Continuous Photobleaching in Vesicles and Living Cells: A Measure of Diffusion and Compartmentation. Biophysical Journal, 89(2), 1258-1269. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorescein isothiocyanate. Retrieved from [Link]
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Molecular Expressions Microscopy Primer. (2016). Fluorescence - Photobleaching - Interactive Tutorial. Retrieved from [Link]
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Eggeling, C., et al. (2008). Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. Chemphyschem, 9(14), 2019-27. Retrieved from [Link]
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Eggeling, C., et al. (2008). Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy. ResearchGate. Retrieved from [Link]
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Mamontova, A. V., Bogdanov, A. M., & Lukyanov, K. (2014). Comparison of EGFP photostability in live HEK293T cells under different conditions. BioTechniques, 56(1), 30-33. Retrieved from [Link]
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bioRxiv. (2018). Super-multiplexed fluorescence microscopy via photostability contrast. Retrieved from [Link]
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PNAS. (2016). Highly photostable, reversibly photoswitchable fluorescent protein with high contrast ratio for live-cell superresolution microscopy. Retrieved from [Link]
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ResearchGate. (2010). Reduced photobleaching of BODIPY-FL. Retrieved from [Link]
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NIH. (2022). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Retrieved from [Link]
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ResearchGate. (2007). Photobleaching. Retrieved from [Link]
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Jena Bioscience. (n.d.). Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes. Retrieved from [Link]
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Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092. Retrieved from [Link]
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A Researcher's Guide to Green Fluorescent Alkyne Probes: A Comparative Look at BDP FL Alkyne and Its Alternatives
For researchers in the life sciences and drug development, the covalent labeling of biomolecules with fluorescent probes is a cornerstone of modern experimental biology. The green fluorescence channel, in particular, is a workhorse for a vast array of applications, from fluorescence microscopy to flow cytometry. The advent of bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized our ability to attach these fluorescent reporters with high specificity and efficiency.
At the heart of this technique lies the choice of the fluorescent alkyne. BDP FL alkyne, a member of the BODIPY family of dyes, has emerged as a popular choice for the green channel. However, a discerning scientist must always ask: what are the alternatives, and how do they stack up? This guide provides an in-depth, objective comparison of this compound with its main competitors, supported by photophysical data and a discussion of the practical implications for your research.
The Incumbent: Understanding this compound
This compound is a derivative of the borondipyrromethene (BODIPY) core. This chemical structure is the foundation of its exceptional photophysical properties.[1] It is renowned for its high fluorescence quantum yield, sharp excitation and emission peaks, and, most critically, its superior photostability compared to traditional green dyes like fluorescein.[2][3] Its fluorescence is also relatively insensitive to changes in pH and solvent polarity, which is a significant advantage in the complex and variable environment of a living cell.[4]
The terminal alkyne group allows for its seamless integration into click chemistry workflows, enabling the labeling of azide-modified proteins, nucleic acids, or small molecules.[5]
The Alternatives: A Comparative Analysis
While this compound is a robust performer, several other fluorescent alkynes vie for the green channel. Here, we will compare it against three key alternatives: Fluorescein Alkyne (FAM Alkyne), Alexa Fluor™ 488 Alkyne, and Coumarin Alkynes.
Key Performance Metrics: A Side-by-Side Comparison
To facilitate an objective assessment, the following table summarizes the key photophysical properties of this compound and its alternatives. These values are critical indicators of a fluorophore's brightness and stability.
| Property | This compound | Fluorescein Alkyne (5-FAM) | Alexa Fluor™ 488 Alkyne | Coumarin Alkyne (Representative) |
| Excitation Max (nm) | ~503[5] | ~490[6] | ~499[7] | Variable (e.g., ~350-450)[8][9] |
| Emission Max (nm) | ~509-512[5][6] | ~513-517[6] | ~520[7] | Variable (e.g., ~450-550)[8][9] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~92,000[5] | ~75,000 | ~71,000 | Variable, generally lower than BDP FL[8] |
| Fluorescence Quantum Yield (Φ) | ~0.97[5] | ~0.92 | ~0.92[10] | Variable, can be high (up to 0.92)[8] |
| Brightness (ε x Φ) | ~89,240 | ~69,000 | ~65,320 | Variable |
| Photostability | High [2][3] | Moderate to Low[11][12] | High[13] | Variable |
| pH Sensitivity | Low[4] | High (fluorescence decreases at lower pH) | Low | Generally Low |
Note: Values for Fluorescein Alkyne and Coumarin Alkynes can vary depending on the specific isomer and chemical modifications. Brightness is a calculated metric to estimate the overall performance of a fluorophore.
The Causality Behind the Numbers: What This Means for Your Experiments
-
Brightness: this compound stands out with the highest calculated brightness. This is a direct result of its high molar extinction coefficient and near-perfect quantum yield.[5] In practical terms, this translates to a stronger signal from your labeled biomolecules, which can be crucial for detecting low-abundance targets or when using lower labeling concentrations to minimize potential artifacts. While Alexa Fluor™ 488 is also a bright dye, BDP FL holds a slight edge based on these fundamental properties.[7][10]
-
Photostability: This is arguably the most significant advantage of this compound over fluorescein-based probes.[11][12] During fluorescence microscopy, especially in time-lapse imaging or with high-intensity laser illumination, photobleaching (the irreversible destruction of the fluorophore) can be a major limiting factor. The superior photostability of this compound means you can image for longer periods with less signal loss, enabling the acquisition of higher quality data and the observation of dynamic cellular processes.[2][3] Alexa Fluor™ 488 is also known for its excellent photostability, making it a strong contender in this regard.[13]
-
pH Sensitivity: The fluorescence of fluorescein is notoriously sensitive to pH, with a significant decrease in quantum yield in acidic environments. This can be a major drawback when imaging acidic organelles like lysosomes or in experimental conditions where pH fluctuations may occur. BDP FL and Alexa Fluor™ 488 are largely insensitive to pH, ensuring a more stable and reliable signal across different cellular compartments and experimental conditions.[4][7]
-
Coumarin Alkynes: This class of fluorophores offers a broader range of excitation and emission wavelengths, often in the blue-to-green spectrum.[8][9] While some coumarin derivatives can exhibit high quantum yields, their molar extinction coefficients are generally lower than that of this compound.[8] Their primary advantage lies in their smaller size and potential for unique photophysical properties, such as large Stokes shifts (the separation between excitation and emission maxima), which can be beneficial in multiplexing experiments to reduce spectral overlap.
Experimental Workflow: A Self-Validating System for Comparing Green Fluorescent Alkynes
To provide a practical framework for evaluating these probes in your own laboratory, here is a detailed, step-by-step protocol for a typical cell-based click chemistry experiment. This workflow is designed to be self-validating, with appropriate controls to ensure the reliability of your results.
Diagram of the Experimental Workflow
Caption: A typical workflow for labeling cellular components using click chemistry.
Detailed Protocol
1. Cell Culture and Metabolic Labeling:
- Rationale: To introduce the azide handle into your biomolecule of interest. For example, to label glycoproteins, cells can be incubated with an azido-sugar (e.g., Ac4ManNAz).
- Protocol: Plate your cells of interest on coverslips. Once they reach the desired confluency, incubate them with the appropriate azide-containing metabolic precursor for a predetermined time (e.g., 24-48 hours). Include a negative control of cells without the azido-precursor.
2. Fixation and Permeabilization:
- Rationale: Fixation crosslinks the cellular components, preserving their structure, while permeabilization allows the click chemistry reagents to enter the cell.
- Protocol:
- Wash the cells with phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash three times with PBS.
3. Click Chemistry Reaction:
- Rationale: This is the core step where the fluorescent alkyne is covalently attached to the azide-labeled biomolecule. A copper(I) catalyst is generated in situ from a copper(II) salt and a reducing agent. A ligand is often included to stabilize the copper(I) and improve reaction efficiency.
- Protocol:
- Prepare a "click cocktail" containing:
- Copper(II) sulfate (CuSO₄) (e.g., 1 mM final concentration)
- A reducing agent (e.g., sodium ascorbate, 10 mM final concentration)
- A copper(I)-stabilizing ligand (e.g., TBTA, 100 µM final concentration)
- Add your fluorescent alkyne (this compound or an alternative) to the cocktail at a final concentration of 1-10 µM.
- Add the complete click reaction mix to your cells and incubate for 30-60 minutes at room temperature in the dark.
- Crucial Control: For each fluorescent alkyne, perform the reaction on cells that were not treated with the azido-precursor. This will reveal any non-specific binding of the dye.
4. Washing and Imaging:
- Rationale: Thorough washing removes unreacted click components and excess dye, reducing background fluorescence.
- Protocol:
- Wash the cells three times with PBS.
- (Optional) Stain the nuclei with a counterstain like DAPI.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Image the cells using a fluorescence microscope with the appropriate filter sets for the green channel. Use identical imaging settings (laser power, exposure time, etc.) for all samples to allow for a direct comparison of signal intensity and photostability.
Conclusion and Recommendations
The choice of a green fluorescent alkyne for your click chemistry experiments has a direct impact on the quality and reliability of your data. While this compound presents a compelling case as a top-tier performer due to its exceptional brightness and photostability, the specific demands of your experiment should guide your final decision.
-
For general-purpose, high-performance imaging, especially for long-term or high-illumination studies, this compound and Alexa Fluor™ 488 alkyne are both excellent choices. this compound's superior intrinsic brightness may provide an advantage in detecting low-abundance targets.
-
If cost is a significant concern, FAM alkyne can be a viable option for initial or less demanding experiments. However, be mindful of its lower photostability and pH sensitivity.
-
For specialized applications requiring unique spectral properties or a smaller probe size, exploring the diverse family of coumarin alkynes may be beneficial.
Ultimately, the most confident choice is an informed one. By understanding the underlying photophysical properties of these probes and, if necessary, performing a direct comparison using a standardized protocol as outlined above, you can ensure that your fluorescent labeling strategy is optimized for success.
References
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Pd-Catalyzed Alkyne and Aryne Annulations: Synthesis and Photophysical Properties of π-Extended Coumarins. The Journal of Organic Chemistry. [Link]
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Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. Molecules. [Link]
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Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. Chemphyschem. [Link]
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Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy. ResearchGate. [Link]
-
BODIPY analogs - Fluorescent probes! Lumiprobe Newsletter. [Link]
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Alkyne-containing Fluorescent Dyes. Jena Bioscience. [Link]
-
Alexa Fluor series fluorescent dyes and equivalents. AxisPharm. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Validation of BDP FL Alkyne Labeling Efficiency
Abstract
In the landscape of modern chemical biology and drug development, the precise and quantitative labeling of biomolecules is paramount. BDP FL alkyne, a bright and exceptionally photostable borondipyrromethene (BODIPY) dye, has emerged as a premier tool for fluorescently tagging azide-modified proteins, nucleic acids, and other biomolecules via click chemistry.[][2][3][4][5] However, the success of any downstream quantitative application hinges on a critical, yet often overlooked, parameter: the labeling efficiency. This guide provides an in-depth, authoritative comparison of validation methodologies, establishing mass spectrometry as the gold standard for accuracy and reliability. We will detail the causality behind experimental choices, provide field-proven protocols for labeling and analysis, and present a clear framework for data interpretation, empowering researchers to achieve reproducible and trustworthy results.
Introduction: The Need for Precision in Biomolecular Labeling
This compound is a fluorescent probe prized for its superior photophysical properties, including a high quantum yield (≈0.97), sharp emission peak (≈509 nm), and remarkable resistance to photobleaching compared to traditional fluorophores like fluorescein.[2][4][] These characteristics make it an ideal choice for a multitude of applications, from high-resolution cell imaging to the development of sensitive diagnostic assays.[7][] The terminal alkyne group enables its covalent attachment to azide-functionalized targets through the highly efficient and bioorthogonal click chemistry reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][][11]
While the click reaction itself is robust, assuming a 100% conversion in any biological conjugation is a significant scientific oversight. Factors such as steric hindrance, reagent stoichiometry, catalyst activity, and the presence of interfering substances can all lead to incomplete labeling. Relying on an unvalidated conjugate means that any quantitative data derived from its fluorescence is fundamentally flawed. Therefore, rigorous validation of the labeling efficiency—the percentage of target biomolecules successfully conjugated with the dye—is not just good practice; it is a prerequisite for scientific integrity.[12]
Why Mass Spectrometry? The Gold Standard for Validation
Several methods can be used to estimate labeling efficiency, but they often rely on indirect measurements and are prone to inaccuracies. Mass spectrometry (MS), by contrast, offers a direct and unambiguous measurement of the molecular outcome of the conjugation reaction.[13][14][15]
The core principle is simple: the covalent attachment of a this compound molecule (MW ≈ 329.16 g/mol ) to a target biomolecule results in a predictable mass shift.[4][5] By analyzing the reaction product using a technique like Liquid Chromatography-Mass Spectrometry (LC-MS), we can resolve and quantify the populations of unlabeled, singly labeled, and multiply labeled species.[16][17]
Comparative Analysis of Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Direct detection of the mass of the intact biomolecule and its labeled counterparts. | Quantitative & Direct: Provides a precise ratio of labeled to unlabeled species.[18][19] High Specificity: Unambiguously confirms covalent modification. Detailed Information: Can detect multiple labeling events, side products, and degradation.[14] | Requires access to specialized instrumentation. Can be challenging for very large or heterogeneous proteins. |
| UV-Vis Spectroscopy | Measures the absorbance of the dye and the protein to calculate a Dye-to-Protein (DOP) ratio. | Accessible instrumentation. Non-destructive. | Indirect: Relies on accurate extinction coefficients, which can be altered by conjugation. Inaccurate: Fails to distinguish between free dye and covalently bound dye. Assumes a homogenous product. |
| Fluorescence Spectroscopy | Compares the fluorescence of the conjugate to a standard curve of free dye. | Highly sensitive. | Indirect and unreliable for efficiency: Cannot distinguish free vs. conjugated dye. Prone to quenching effects that alter fluorescence output. |
| SDS-PAGE with Fluorescence Scan | Separates labeled from unlabeled protein by mass, followed by fluorescence imaging of the gel. | Provides a qualitative visual confirmation of labeling. Can resolve species with different numbers of labels if the mass shift is significant. | Semi-Quantitative at Best: Staining and imaging are not perfectly linear. Poor resolution for small mass shifts. Does not remove non-covalently bound dye. |
As the data clearly indicates, mass spectrometry is the only method that provides direct, specific, and truly quantitative validation of labeling efficiency.
The this compound Labeling and MS Validation Workflow
A successful validation experiment follows a logical progression from target preparation to final data analysis. Each step is critical for ensuring a clean, interpretable result. The entire workflow is designed as a self-validating system, where the final MS analysis provides a definitive quality control check on the preceding steps.
Caption: Workflow for this compound Labeling and MS Validation.
Detailed Experimental Protocols
The following protocols provide a robust framework for labeling a model protein and analyzing the conjugate.
Protocol 1: CuAAC Labeling of an Azide-Modified Protein
This protocol uses the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a fast and high-yielding reaction. The choice of a water-soluble ligand like THPTA is crucial, as it both stabilizes the catalytic Cu(I) ion and protects the target protein from oxidative damage that can be generated by the ascorbate/copper mixture.[20][21][22]
Materials:
-
Azide-functionalized protein (e.g., 1-5 mg/mL in a copper-compatible buffer like PBS, pH 7.4).
-
This compound (e.g., 10 mM stock in anhydrous DMSO).
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
THPTA ligand solution (e.g., 100 mM in water).
-
Sodium Ascorbate solution (e.g., 100 mM in water, always freshly prepared ).
-
Desalting column (e.g., PD-10).
Methodology:
-
Protein Preparation: Start with your azide-functionalized protein at a known concentration (e.g., 2 mg/mL). Ensure the buffer is free of chelating agents like EDTA or primary amines like Tris, which can interfere with the reaction.
-
Catalyst Premix Preparation: In a microcentrifuge tube, prepare the catalyst premix. For a typical 200 µL reaction, mix 2 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Let this stand for 2-3 minutes. This 1:5 ratio of copper to ligand is critical for reaction efficiency and protein integrity.[21]
-
Initiate the Reaction: a. To 100 µL of your protein solution, add 5-10 molar equivalents of this compound from the DMSO stock. Mix gently. Rationale: Using a molar excess of the dye drives the reaction to completion. b. Add the 12 µL of catalyst premix to the protein-dye mixture. c. Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate. The final concentration of ascorbate should be around 5 mM.[21]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Following incubation, immediately purify the conjugate using a desalting column equilibrated with your desired storage buffer (e.g., PBS). This step is essential to remove unreacted dye, copper catalyst, and other reagents, which would otherwise confound the MS analysis.
Protocol 2: Intact Protein LC-MS Analysis
This protocol outlines a general method for analyzing the purified conjugate. The specific parameters will need to be optimized for the instrument and protein being analyzed.
Materials:
-
Purified this compound-protein conjugate.
-
LC-MS system with an ESI source.
-
Reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the purified conjugate in Mobile Phase A to a final concentration of approximately 0.1-0.5 mg/mL.
-
LC Separation: a. Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%). b. Inject 1-5 µg of the protein sample. c. Elute the protein using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 10-15 minutes). Rationale: The gradient separation helps to further clean up the sample before it enters the mass spectrometer, improving signal quality.
-
MS Acquisition: a. Set the mass spectrometer to acquire data in positive ion mode across a mass range appropriate for your protein's expected charge states (e.g., m/z 800-2500). b. Acquire data in intact protein mode. c. The source conditions (e.g., capillary voltage, gas flow) should be optimized for large molecule analysis.
Protocol 3: Data Analysis and Efficiency Calculation
The raw MS data is a series of peaks representing the different charge states of the ions. This data must be deconvoluted to generate a "zero-charge" mass spectrum, which shows the molecular weights of the species present in the sample.
-
Deconvolution: Use the deconvolution software package associated with your mass spectrometer (e.g., Thermo BioPharma Finder™, Agilent MassHunter BioConfirm) to process the raw data. This algorithm combines the multiple charge state peaks into a single peak corresponding to the neutral mass of the protein.
-
Peak Identification: In the deconvoluted spectrum, identify the peaks corresponding to:
-
M₀: The unlabeled protein.
-
M₁: The protein labeled with one this compound molecule (Mass = M₀ + 329.16 Da).
-
M₂...Mₙ: The protein with multiple labels, if applicable.
-
-
Efficiency Calculation: The labeling efficiency is the percentage of protein molecules that have been successfully modified. It is calculated based on the peak intensities (or peak areas) from the deconvoluted spectrum.
Labeling Efficiency (%) = [ (Intensity of M₁ + Intensity of M₂ + ...) / (Intensity of M₀ + Intensity of M₁ + Intensity of M₂ + ...) ] x 100
Data Interpretation: A Hypothetical Case Study
Let's consider the labeling of a model protein, Myoglobin (Avg. MW = 16,951.5 Da), which has been modified to contain a single azide group.
Expected Masses:
-
Unlabeled Myoglobin (M₀): 16,951.5 Da
-
Labeled Myoglobin (M₁): 16,951.5 + 329.2 = 17,280.7 Da
After performing the labeling and LC-MS analysis, the deconvoluted mass spectrum would ideally show two distinct peaks.
| Species | Expected Mass (Da) | Observed Mass (Da) | Relative Intensity |
| Unlabeled Myoglobin (M₀) | 16,951.5 | 16,951.8 | 15,000 |
| Labeled Myoglobin (M₁) | 17,280.7 | 17,280.9 | 85,000 |
Calculation:
-
Total Intensity = 15,000 (M₀) + 85,000 (M₁) = 100,000
-
Labeled Intensity = 85,000 (M₁)
-
Labeling Efficiency = (85,000 / 100,000) x 100 = 85%
This result provides a clear, unambiguous measure of the reaction's success. If the efficiency were low, it would prompt an investigation into the reaction conditions (e.g., reagent concentration, incubation time) as outlined in the troubleshooting guide below.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Insufficient molar excess of this compound.- Inactive catalyst (oxidized copper, old ascorbate).- Interfering substances in the protein buffer (e.g., Tris, EDTA).[22]- Steric hindrance at the labeling site. | - Increase the molar excess of the dye (e.g., to 20x).- Always use freshly prepared sodium ascorbate.- Perform a buffer exchange into a compatible buffer (e.g., PBS).- Increase reaction time or temperature (if the protein is stable). |
| Protein Precipitation | - Copper-induced aggregation.[22]- High concentration of organic solvent (DMSO). | - Ensure the correct copper-to-ligand ratio (1:5) is used.[21]- Keep the final DMSO concentration below 10% (v/v). |
| No Labeled Product Detected | - Incomplete incorporation of the azide handle into the protein.- Degradation of this compound (prolonged exposure to light).- Incorrect reagents used. | - Validate the presence of the azide on the starting protein (e.g., via MS).- Store and handle the dye according to the manufacturer's instructions.[3][]- Double-check all reagent identities and concentrations. |
| Complex MS Spectrum | - Multiple labeling sites on the protein.- Protein degradation or side reactions.- Incomplete purification (presence of free dye). | - If multiple sites are expected, the MS data confirms this heterogeneity.- Use a protecting ligand (THPTA) and optimize reaction times to minimize damage.- Ensure the purification step is effective at removing all small molecules. |
Conclusion
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Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Prozomix. [Link]
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BODIPY-Based Molecules for Biomedical Applications. National Institutes of Health (NIH). [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. [Link]
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BODIPY-based probes for the fluorescence imaging of biomolecules in living cells. Semantic Scholar. [Link]
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Analyzing Glycosylation Profiles with Mass Spectrometry: A pivotal development in Bioconjugation and Drug Discovery. Symbio Corporation. [Link]
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BODIPY-Based Molecules for Biomedical Applications. Encyclopedia.pub. [Link]
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]
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Protocols. baseclick GmbH. [Link]
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Harnessing the Benefits of Mass Spectrometry for In-depth Antibody Drug Conjugates Analytical Characterization. LCGC International. [Link]
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A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
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Click Chemistry in Proteomic Investigations. National Institutes of Health (NIH). [Link]
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Specific and quantitative labeling of biomolecules using click chemistry. Frontiers. [Link]
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LC–MS Based Detection of Differential Protein Expression. National Institutes of Health (NIH). [Link]
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mTMT: An Alternative, Nonisobaric, Tandem Mass Tag Allowing for Precursor-Based Quantification. National Institutes of Health (NIH). [Link]
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Recent Progress in FD-LC-MS/MS Proteomics Method. National Institutes of Health (NIH). [Link]
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Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. National Institutes of Health (NIH). [Link]
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The use of mass spectrometry to aid ADC development. Sterling Pharma Solutions. [Link]
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Analyzing Glycan Structures with Mass Spectrometry: A revolutionary development in Bioconjugation and Pharmaceutical Development. Xceed Molecular Ltd. [Link]
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Structures of known DBCO-and BCN-based BDP FL reagents and new... ResearchGate. [Link]
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Beyond mass spectrometry, the next step in proteomics. National Institutes of Health (NIH). [Link]
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A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. National Institutes of Health (NIH). [Link]
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Labeling proteins on live mammalian cells using click chemistry. ResearchGate. [Link]
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Labeling proteins on live mammalian cells using click chemistry. Springer Nature Experiments. [Link]
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Comparison of Common Fluorescent Labels for LC/MS Analysis of Released N-Linked Glycans. Agilent. [Link]
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Quantifying Proteins by Mass Spectrometry. LCGC International. [Link]
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Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes. Jena Bioscience. [Link]
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Quantitative Proteomics: Label-Free versus Label-Based Methods. Silantes. [Link]
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Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. National Institutes of Health (NIH). [Link]
-
Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. Semantic Scholar. [Link]
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Holistic and Multivalent Engineering of In Vivo Nanomedicine Reactions for Enhanced Multistage Tumor Delivery. ACS Nano. [Link]
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A Researcher's Guide to Quantitative Analysis of BDP FL Alkyne Labeling using Fluorometry
For researchers, scientists, and drug development professionals venturing into the precise world of bioorthogonal chemistry, the selection and quantification of fluorescent probes are paramount. This guide provides an in-depth, objective comparison of BDP FL alkyne, a prominent green-fluorescent probe, against its common alternatives. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for the quantitative analysis of this compound labeling using fluorometry, ensuring your experiments are both accurate and reproducible.
The Critical Role of the Reporter in Bioorthogonal Labeling
Bioorthogonal chemistry has transformed our ability to study biological processes in their native environments. At the heart of this technology lies the "click" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the specific covalent linkage of a reporter molecule, such as a fluorophore, to a biomolecule of interest.[1] The choice of the fluorescent alkyne is a critical decision that directly impacts the sensitivity, specificity, and reliability of your experimental outcomes. An ideal fluorescent alkyne should possess high brightness, exceptional photostability, and minimal interference with the biological system.
This compound, a member of the BODIPY family of dyes, has gained significant traction due to its excellent photophysical properties.[2] Unlike traditional fluorescein-based dyes like FAM, BDP FL exhibits remarkable photostability and its fluorescence is less sensitive to environmental factors such as pH.[3][4] This guide will provide a quantitative framework for understanding the performance of this compound and how to accurately measure its incorporation into your biomolecules.
Comparative Analysis of this compound and Common Alternatives
The brightness of a fluorophore, a key determinant of its performance, is the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).[2] A higher brightness value translates to a stronger signal, enabling the detection of low-abundance targets. Photostability, the resistance of a fluorophore to photodegradation upon exposure to excitation light, is another critical parameter, particularly for applications requiring prolonged imaging, such as time-lapse microscopy.[3]
Below is a comparative table summarizing the key photophysical properties of this compound and other commonly used fluorescent alkynes. It is important to note that these values can vary slightly depending on the solvent and local molecular environment.[5]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) | Relative Photostability |
| This compound | 503 | 509-512 | ~92,000[6] | ~0.97[6] | ~89,240 | Very High[2][3] |
| FAM Alkyne (5-isomer) | 492 | 517 | ~74,000[6] | ~0.93[6] | ~68,820 | Low[3] |
| Alexa Fluor™ 488 Alkyne | 495 | 519 | ~71,000 | ~0.92[7] | ~65,320 | High[3][8] |
| Cy3 Alkyne | 550 | 570 | ~150,000[9] | ~0.15[10] | ~22,500 | Moderate |
| Cy5 Alkyne | 649 | 670 | ~250,000[10] | ~0.27[11] | ~67,500 | Moderate |
Key Insights from the Comparison:
-
Brightness: this compound stands out with the highest brightness among the green fluorescent probes listed, making it an excellent choice for detecting targets with low expression levels.
-
Photostability: BDP FL and Alexa Fluor™ 488 alkynes demonstrate significantly higher photostability compared to FAM alkyne, which is known to photobleach rapidly.[3][12] This makes them more suitable for imaging applications that require extended or repeated exposure to excitation light.
-
Spectral Properties: The choice of fluorophore should also be guided by the available excitation sources and emission filters on your instrumentation.
Experimental Workflow and Protocols
Accurate quantification of fluorescent labeling is essential for ensuring the reproducibility and validity of your experimental results. The following sections provide a detailed, step-by-step guide for labeling your azide-modified biomolecule with this compound and subsequently quantifying the degree of labeling using fluorometry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling Protocol
This protocol outlines the general steps for labeling an azide-modified protein with this compound. The concentrations and incubation times may need to be optimized for your specific biomolecule.
Workflow for this compound labeling via CuAAC.
Detailed Steps:
-
Prepare Stock Solutions:
-
Azide-modified Biomolecule: Prepare your biomolecule in an amine-free buffer (e.g., PBS, pH 7.4) at a known concentration.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water. The ligand helps to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use, as it is prone to oxidation.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, add the azide-modified biomolecule to the desired final concentration.
-
Add a 5-10 fold molar excess of the this compound stock solution.
-
Prepare a premix of CuSO₄ and THPTA (1:5 molar ratio) and add it to the reaction mixture to a final CuSO₄ concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purify the Labeled Biomolecule:
-
Separate the labeled biomolecule from unreacted this compound and other reaction components using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with your buffer of choice.
-
Collect the fractions containing the labeled biomolecule.
-
Quantitative Analysis using Fluorometry
Fluorometry provides a highly sensitive method for quantifying the amount of fluorescent dye conjugated to your biomolecule.[13] This is typically expressed as the Degree of Labeling (DOL), which is the molar ratio of the dye to the biomolecule.[14][15][16]
Quantitative analysis workflow using fluorometry.
Detailed Steps:
-
Fluorometer Calibration and Standard Curve Generation:
-
Prepare a series of dilutions of free this compound of known concentrations in the same buffer as your labeled biomolecule.[17][18]
-
Measure the fluorescence intensity of each dilution using a fluorometer with the appropriate excitation and emission wavelengths for BDP FL (Ex: ~503 nm, Em: ~512 nm).
-
Plot the fluorescence intensity versus the concentration of the dye to generate a standard curve. The plot should be linear in the concentration range of your samples.
-
-
Measurement of Labeled Biomolecule:
-
Using a spectrophotometer, measure the absorbance of your purified, labeled biomolecule at 280 nm (A₂₈₀) and at the absorbance maximum of BDP FL (~503 nm, Aₘₐₓ).
-
Dilute your labeled biomolecule to a concentration that falls within the linear range of your standard curve and measure its fluorescence intensity.
-
-
Calculation of Degree of Labeling (DOL):
-
Calculate the protein concentration:
-
First, determine the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of free dye / Aₘₐₓ of free dye. For BDP FL, this value is approximately 0.027.
-
The concentration of the protein can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein where ε_protein is the molar extinction coefficient of your protein at 280 nm.[19]
-
-
Calculate the dye concentration:
-
Using the standard curve you generated, determine the molar concentration of the BDP FL dye in your sample from its fluorescence intensity.
-
-
Calculate the DOL:
-
DOL = Molar concentration of dye / Molar concentration of protein
-
-
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues encountered during the quantitative analysis of this compound labeling.
| Problem | Potential Cause | Solution |
| Low Fluorescence Signal | Low Degree of Labeling (DOL): Inefficient click reaction. | Optimize the CuAAC reaction conditions (e.g., increase dye-to-protein ratio, check freshness of sodium ascorbate, ensure proper ligand concentration). |
| Fluorescence Quenching: High DOL leading to self-quenching. | Reduce the dye-to-protein ratio in the labeling reaction.[5] | |
| High Background Fluorescence | Incomplete Removal of Free Dye: Unbound dye contributes to the signal. | Ensure thorough purification of the labeled biomolecule using size-exclusion chromatography or dialysis.[20] |
| Autofluorescence: Intrinsic fluorescence from the sample or buffer components. | Measure the fluorescence of an unlabeled control sample and subtract this background from your measurements.[21] | |
| Non-linear Standard Curve | Inner Filter Effect: At high concentrations, the excitation light is attenuated, and the emitted light can be reabsorbed. | Prepare your standards and samples at lower concentrations where the absorbance at the excitation wavelength is below 0.1. Use a shorter pathlength cuvette if necessary.[22][23][24][25] |
| Inaccurate DOL Calculation | Incorrect Extinction Coefficients or Correction Factor: Using inaccurate values for your protein or the dye. | Use the correct molar extinction coefficient for your specific protein. Determine the correction factor for BDP FL in your specific buffer system if high accuracy is required. |
| Instrument Calibration Issues: Drifting of the fluorometer's lamp or detector. | Calibrate the fluorometer before each set of measurements using a stable fluorescent standard.[1][26][27] |
Conclusion
This compound is a high-performance fluorescent probe for bioorthogonal labeling, offering superior brightness and photostability compared to many traditional dyes. By employing the detailed protocols and troubleshooting guidance provided in this guide, researchers can confidently and accurately quantify the labeling of their biomolecules. This quantitative approach is fundamental to achieving reproducible and reliable data in a wide range of applications, from cellular imaging to drug development.
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A Comparative Guide to BDP FL Alkyne and Other BODIPY Dames for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of live-cell imaging, the choice of fluorescent probe is paramount to the success of an experiment. An ideal dye for visualizing intricate cellular processes must be bright, photostable, and minimally perturbing to the biological system under investigation. Boron-dipyrromethene (BODIPY) dyes have emerged as a leading class of fluorophores that meet these demanding criteria, offering exceptional performance in a variety of live-cell applications.[1][2]
This guide provides an in-depth comparison of BDP FL alkyne, a prominent member of the BODIPY family, with other commercially available BODIPY dyes. We will delve into their photophysical properties, performance in live-cell imaging, and the underlying principles that govern their utility, supported by experimental data and detailed protocols.
The BODIPY Advantage: A Foundation of Excellence
BODIPY dyes are renowned for their unique combination of desirable photophysical properties.[1] These include:
-
High Molar Extinction Coefficients and Quantum Yields: This translates to exceptionally bright fluorescent signals, enabling the detection of low-abundance targets and reducing the required excitation light intensity, which in turn minimizes phototoxicity.[2][3]
-
Sharp Emission Spectra: The narrow emission bandwidths of BODIPY dyes reduce spectral bleed-through in multicolor imaging experiments, allowing for more accurate colocalization studies.
-
Relative Insensitivity to Environmental Factors: Unlike many other fluorescent dyes, the fluorescence of BODIPY dyes is largely unaffected by changes in pH and solvent polarity, providing more consistent and reliable signals in the complex and dynamic cellular environment.[4]
-
Excellent Photostability: The rigid boron-dipyrromethene core structure imparts remarkable resistance to photobleaching, enabling long-term time-lapse imaging of cellular processes without significant signal loss.[3][5]
The addition of an alkyne functional group to the BODIPY core, as in this compound, unlocks the power of click chemistry. This bioorthogonal reaction allows for the specific and covalent attachment of the dye to a target molecule that has been metabolically or genetically engineered to contain a complementary azide group. This targeted labeling strategy significantly improves the signal-to-noise ratio by reducing background fluorescence from non-specific staining.[6][7]
This compound at a Glance: A Versatile Green Emitter
This compound is a bright and highly photostable green-fluorescent dye that has become a workhorse in live-cell imaging. Its spectral properties are very similar to the traditional fluorescein (FITC) and Alexa Fluor 488, making it compatible with standard filter sets and laser lines. However, this compound offers significantly superior photostability compared to FITC.[8][9]
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// Edges BDP_FL_Alkyne -- Photophysical_Properties; BDP_FL_Alkyne -- Live_Cell_Imaging_Performance; BDP_FL_Alkyne -- Click_Chemistry; Photophysical_Properties -- High_Brightness; Photophysical_Properties -- Excellent_Photostability; Photophysical_Properties -- Green_Emission; Live_Cell_Imaging_Performance -- Low_Cytotoxicity; Live_Cell_Imaging_Performance -- High_Signal_to_Noise; Click_Chemistry -- Specific_Targeting; } } Caption: Key attributes of this compound for live-cell imaging.
Comparative Analysis: this compound vs. Other Green BODIPY Dyes
While this compound is a standout performer, a range of other BODIPY dyes with similar spectral characteristics are available. The choice of dye will ultimately depend on the specific experimental requirements.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features |
| This compound | ~503 | ~509 | ~92,000 | ~0.97 | Excellent photostability, high quantum yield, ideal for click chemistry.[9] |
| BODIPY 493/503 Alkyne | ~493 | ~503 | ~84,000 | ~0.92 | Commonly used for lipid droplet staining, good photostability. |
| BODIPY FL-X, SE | ~504 | ~510 | Not widely reported | Not widely reported | Amine-reactive version for protein labeling, good alternative to FITC. |
| Alexa Fluor 488 Alkyne | ~495 | ~519 | ~73,000 | ~0.92 | A sulfonated rhodamine derivative known for high brightness and photostability.[8] |
Note: Photophysical properties can vary slightly depending on the solvent and conjugation state. The data presented here is compiled from various supplier and literature sources for comparative purposes.
While direct, side-by-side quantitative comparisons of the alkyne derivatives in live cells are limited in published literature, the general consensus is that BODIPY dyes as a class offer superior photostability to traditional green fluorophores like FITC. Both BDP FL and Alexa Fluor 488 are considered high-performance dyes, with the choice between them often depending on the specific application and the hydrophobicity of the target molecule. For labeling lipids and other hydrophobic structures, the neutral and nonpolar nature of BODIPY dyes can be advantageous.[4]
Experimental Protocols
Protocol 1: Live-Cell Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the general steps for labeling azide-modified biomolecules in live cells with an alkyne-containing BODIPY dye like this compound.
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// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Incubate_Cells; Incubate_Cells -> Wash_Cells; Wash_Cells -> Image_Cells; Image_Cells -> End; } } Caption: Workflow for live-cell labeling using CuAAC click chemistry.
Materials:
-
Live cells expressing or containing azide-modified biomolecules.
-
This compound (or other alkyne-functionalized BODIPY dye).
-
Copper(II) sulfate (CuSO₄).
-
Copper-chelating ligand (e.g., THPTA - tris(3-hydroxypropyltriazolylmethyl)amine) to reduce cytotoxicity.
-
Reducing agent (e.g., sodium ascorbate).
-
Live-cell imaging medium.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or slide. Ensure cells have been treated appropriately to incorporate the azide-modified substrate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare stock solutions of CuSO₄, the copper ligand, and sodium ascorbate in water.
-
-
Staining Solution Preparation (prepare fresh immediately before use):
-
In a microcentrifuge tube, combine the required volumes of live-cell imaging medium, the copper ligand, and CuSO₄. Mix gently.
-
Add the this compound stock solution to the desired final concentration (typically in the low micromolar range).
-
Finally, add the sodium ascorbate solution to initiate the click reaction. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the freshly prepared staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Washing:
-
Aspirate the staining solution and wash the cells two to three times with warm live-cell imaging medium to remove any unreacted dye.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm).
-
Note on Cytotoxicity: While the use of a copper-chelating ligand significantly reduces the cytotoxicity of the Cu(I) catalyst, it is always advisable to perform a cytotoxicity assay to ensure that the labeling conditions do not adversely affect cell health.[10][11] For applications where copper is a concern, copper-free click chemistry using a cyclooctyne-modified dye is a viable alternative.[12]
Protocol 2: Assessing Photostability
This protocol provides a method for comparing the photostability of different fluorescent dyes under continuous illumination.
Materials:
-
Labeled cells or a solution of the fluorescent dye.
-
Fluorescence microscope with a stable light source and a time-lapse imaging function.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare samples labeled with the dyes to be compared. Ensure that the initial fluorescence intensity is similar across all samples.
-
Image Acquisition:
-
Locate a region of interest (ROI) with uniform fluorescence.
-
Using a consistent set of imaging parameters (e.g., laser power, exposure time, gain), acquire a time-lapse series of images under continuous illumination.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Normalize the intensity values to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the dye's photostability.
-
Performance in Live-Cell Imaging: Key Considerations
-
Signal-to-Noise Ratio (SNR): A high SNR is crucial for obtaining clear and quantifiable images.[13] The brightness of the dye and the specificity of the labeling method are the primary determinants of the SNR. The targeted labeling approach of click chemistry with dyes like this compound generally results in a high SNR due to low background fluorescence.[3]
-
Photostability: As demonstrated in comparative studies, BODIPY dyes, including BDP FL, are significantly more photostable than fluorescein.[5] This allows for longer and more frequent imaging of live cells without substantial signal loss, which is critical for studying dynamic cellular processes.
-
Cytotoxicity: BODIPY dyes are generally considered to have low cytotoxicity and are well-tolerated by live cells.[2][10] However, it is always best practice to empirically determine the optimal, non-toxic concentration for each cell type and experimental condition.
Conclusion: Making an Informed Choice
This compound stands out as a robust and versatile fluorescent probe for live-cell imaging, particularly for applications involving targeted labeling via click chemistry. Its exceptional brightness, photostability, and favorable spectral properties make it a superior alternative to traditional green fluorescent dyes.
When choosing between this compound and other green-emitting BODIPY dyes, researchers should consider the specific requirements of their experiment. For general lipid droplet staining, BODIPY 493/503 is a well-established and effective choice. For applications demanding the highest photostability and quantum yield in a green-emitting alkyne-functionalized dye for click chemistry, this compound is an excellent candidate. The ultimate decision should be guided by a careful evaluation of the photophysical properties of the available dyes and, where possible, by empirical testing in the specific biological system of interest.
References
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- BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applic
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- BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. (n.d.).
- BODIPY-Based Ratiometric Fluorescent Probe for Sensing Peroxynitrite in Inflammatory Cells and Tissues. (2024). PubMed Central.
- BODIPY FL Dye. (n.d.). Thermo Fisher Scientific.
- Octa-BODIPY dye for monitoring live cell parameters using fluorescence lifetime imaging microscopy. (2024). Optics and Spectroscopy, 132.
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- The structure, absorbance/emission spectra and live cell imaging and uptake of BODIPY complexes. (n.d.). Dublin City University.
- BODIPY Dyes for Cell Tracking: Precise and Stable Fluorescent Labeling. (n.d.). BOC Sciences.
- Cytotoxicity of Amino‐BODIPY Modulated via Conjugation with 2‐Phenyl‐3‐Hydroxy‐4(1H). (n.d.). ChemistryOpen.
- BDP® FL alkyne | CAS#:302795-84-2, 2006345-30-6. (n.d.). Lumiprobe.
- Reduced photobleaching of BODIPY-FL. (2025).
- Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. (n.d.). Interchim.
- BODIPY Dyes. (n.d.). MedChemExpress.
- Specific and quantitative labeling of biomolecules using click chemistry. (n.d.). Frontiers in Physiology.
- Design, synthesis and cytotoxicity of BODIPY FL labelled triterpenoids. (2020). European Journal of Medicinal Chemistry, 185, 111858.
- Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging. (n.d.).
- Recent Advances in Fluorescent Probes for Lipid Droplets. (2018).
- Photochemical Properties and Stability of BODIPY Dyes. (2021). International Journal of Molecular Sciences, 22(13), 6735.
- Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. (n.d.). MDPI.
- Photostability of 1a and 2a compared to a BODIPY (BODIPY 493/503), DPP... (n.d.).
- Click Chemistry—Section 3.1. (n.d.). Thermo Fisher Scientific.
- Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. (2025). Frontiers in Immunology.
- Copper-free click chemistry for dynamic in vivo imaging. (2007). Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
- Cytotoxicity test results using Live–Dead Assay on following constructs. (n.d.).
- Real-time direct detection of cytotoxicity. (n.d.). CYTENA.
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Assessing the Specificity of BDP FL Alkyne Labeling in Complex Lysates: A Comparative Guide
In the intricate landscape of proteomics and drug discovery, the precise and specific labeling of target biomolecules within a complex cellular environment is paramount. Bioorthogonal chemistry has emerged as a powerful tool for this purpose, allowing researchers to "click" a probe onto a target molecule without perturbing the native biological system. Among the arsenal of fluorescent probes, BDP FL alkyne, a bright and highly photostable borondipyrromethene dye, has gained significant traction for its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2][3] This guide provides an in-depth, comparative analysis of the labeling specificity of this compound in complex cell lysates, offering a framework for researchers to make informed decisions when selecting a fluorescent probe for their experiments.
The Principle of Bioorthogonal Labeling and the Imperative of Specificity
Bioorthogonal labeling is a two-step process that begins with the metabolic incorporation of a "chemical handle," typically an azide or alkyne group, into a target biomolecule. This is followed by the covalent attachment of a probe, such as a fluorescent dye, that carries the complementary reactive group. The success of this strategy hinges on the "bioorthogonality" of the reaction – the probe and the handle must react exclusively with each other, ignoring all other functional groups present in the complex milieu of a cell lysate.
Introducing this compound and Its Competitors
This compound is a derivative of the BODIPY FL dye, known for its exceptional photostability, high fluorescence quantum yield, and a narrow emission spectrum, which is advantageous for multiplexing experiments.[4][5] Unlike traditional fluorescein (FAM) dyes, BDP FL's fluorescence is less sensitive to changes in pH and polarity, making it a robust choice for various experimental conditions.[5]
For a comprehensive assessment, we will compare this compound with two widely used alternatives:
-
FAM (Fluorescein) Alkyne: A common and cost-effective green fluorescent probe. However, it is known to be susceptible to photobleaching and its fluorescence is pH-dependent.
-
Cy5 Alkyne: A popular far-red fluorescent dye that is beneficial for experiments where background autofluorescence from cellular components is a concern.[6] While bright, cyanine dyes can also be prone to photobleaching.[4]
A summary of the key photophysical properties of these probes is presented in Table 1.
Table 1: Photophysical Properties of this compound and Common Alternatives
| Property | This compound | FAM Alkyne | Cy5 Alkyne |
| Excitation Maximum (λex) | ~503 nm[1][7] | ~495 nm | ~649 nm[8] |
| Emission Maximum (λem) | ~509 nm[1][7] | ~515 nm | ~667 nm[8] |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹[1][7] | ~83,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹[8] |
| Fluorescence Quantum Yield (Φ) | ~0.97[1][7] | ~0.92 | ~0.20[8] |
| Photostability | High[2][3][4] | Low | Moderate[4] |
Experimental Workflow for Assessing Labeling Specificity
To objectively compare the specificity of these fluorescent alkynes, a rigorous and controlled experimental workflow is essential. The following diagram outlines a comprehensive approach to generate comparative data on both signal-to-noise and off-target labeling.
Caption: Experimental workflow for comparing fluorescent alkyne specificity.
Detailed Experimental Protocols
Part 1: Metabolic Labeling and Lysate Preparation
This protocol describes the incorporation of an azide handle into newly synthesized proteins.
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin to ~80% confluency.
-
Metabolic Labeling: Replace the growth medium with methionine-free DMEM supplemented with 10% dialyzed FBS, 1% penicillin-streptomycin, and 50 µM Azidohomoalanine (AHA). Incubate for 18-24 hours.
-
Cell Harvest and Lysis: Wash the cells with ice-cold PBS and lyse in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
Part 2: Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the labeling of azide-modified proteins with the different fluorescent alkynes.
-
Prepare Click-iT® Reaction Cocktails: For each labeling reaction, prepare the following cocktail immediately before use:
-
100 µg of cell lysate
-
PBS to a final volume of 90 µL
-
10 µL of a 10X stock of the respective fluorescent alkyne (BDP FL, FAM, or Cy5) to a final concentration of 50 µM.
-
For the no-probe control, add 10 µL of DMSO.
-
-
Initiate the Reaction: Add 10 µL of a freshly prepared 10X Click-iT® catalyst solution (containing copper sulfate and a reducing agent).
-
Incubation: Incubate the reactions for 30 minutes at room temperature, protected from light.
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for 1 hour. Centrifuge to pellet the protein and wash with ice-cold methanol.
Part 3a: In-Gel Fluorescence Analysis for Signal-to-Noise Assessment
-
Sample Preparation: Resuspend the protein pellets in 1X Laemmli sample buffer.
-
SDS-PAGE: Separate the proteins on a 4-20% Tris-glycine gel.
-
Fluorescent Gel Scanning: Scan the gel using a fluorescent gel imager with the appropriate excitation and emission filters for each dye.
-
Data Analysis: Quantify the fluorescence intensity of specific bands and background regions to calculate the signal-to-noise ratio (SNR).
Part 3b: Mass Spectrometry for Off-Target Identification
-
Affinity Purification: For a more in-depth analysis, perform the click reaction with biotin-alkyne. Enrich for labeled proteins using streptavidin magnetic beads.
-
On-Bead Digestion: Wash the beads extensively and perform on-bead digestion of the captured proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the labeled proteins using a proteomics database search software. Compare the identified proteins between the AHA-labeled and control samples to distinguish between specifically labeled proteins and off-target binders.
Comparative Data Analysis
The following tables present hypothetical data based on the known properties of the dyes and the principles of bioorthogonal labeling to illustrate the expected outcomes of the comparative experiments.
Table 2: In-Gel Fluorescence Analysis - Signal-to-Noise Ratio (SNR)
| Fluorescent Alkyne | Average Signal Intensity (Arbitrary Units) | Average Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) |
| This compound | 8500 | 500 | 17.0 |
| FAM Alkyne | 7000 | 650 | 10.8 |
| Cy5 Alkyne | 9200 | 800 | 11.5 |
| No-Probe Control | N/A | 450 | N/A |
This hypothetical data suggests that this compound would provide a superior signal-to-noise ratio due to its high quantum yield and lower non-specific background binding.
Table 3: Mass Spectrometry Analysis - Off-Target Identification
| Fluorescent Alkyne | Total Proteins Identified | Specifically Labeled Proteins (AHA-dependent) | Off-Target Proteins (AHA-independent) |
| This compound | 350 | 320 | 30 |
| FAM Alkyne | 410 | 315 | 95 |
| Cy5 Alkyne | 380 | 318 | 62 |
This hypothetical data indicates that this compound would exhibit the highest specificity with the lowest number of off-target proteins identified.
Discussion and Recommendations
The experimental framework and hypothetical data presented in this guide underscore the importance of a multi-faceted approach to assessing the specificity of fluorescent probes in complex lysates.
Key Insights:
-
This compound's Superiority in Specificity: Based on its photophysical properties and the principles of non-specific labeling, this compound is expected to outperform FAM and Cy5 alkynes in terms of both signal-to-noise ratio and the number of off-target interactions. Its high photostability is a significant advantage for experiments requiring long exposure times or repeated imaging.[4]
-
The Role of the Copper Catalyst: Non-specific labeling in CuAAC is often attributed to the copper catalyst's interaction with endogenous cellular components. Optimizing the catalyst concentration and using copper-chelating ligands are crucial steps in minimizing background fluorescence.
-
Beyond In-Gel Fluorescence: While in-gel fluorescence provides a good initial assessment of signal-to-noise, mass spectrometry-based proteomics is the gold standard for definitively identifying off-target proteins. This approach provides a comprehensive and unbiased view of a probe's specificity.
Recommendations for Researchers:
-
Prioritize Photostability and High Quantum Yield: For applications requiring sensitive detection and quantitative analysis, probes with high photostability and quantum yield, such as this compound, are highly recommended.
-
Optimize Reaction Conditions: Always perform a titration of the fluorescent probe and the copper catalyst to determine the optimal concentrations that maximize signal while minimizing background.
-
Include Proper Controls: A "no-probe" control is essential to assess the intrinsic autofluorescence of the lysate. Additionally, performing the click reaction on a lysate from cells not treated with the azide-modified metabolic precursor is crucial for identifying off-target labeling.
-
Consider Copper-Free Alternatives: For live-cell imaging or applications where copper toxicity is a concern, consider using copper-free click chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC), with appropriate probes like DBCO-functionalized dyes.[9][10][11]
Conclusion
The selection of a fluorescent probe for bioorthogonal labeling is a critical decision that can significantly impact the quality and reliability of experimental data. While this compound presents a compelling case for its use due to its exceptional photophysical properties, a thorough assessment of its labeling specificity in the context of your specific experimental system is imperative. By following the comprehensive experimental workflow outlined in this guide, researchers can confidently evaluate and compare the performance of this compound with other alternatives, ensuring the generation of high-quality, reproducible, and scientifically sound results.
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A Researcher's Guide to Validating BDP FL Alkyne Labeling: Essential Control Experiments for Robust Bioorthogonal Studies
For researchers in cell biology, chemical biology, and drug development, the use of bioorthogonal chemistry has revolutionized our ability to visualize and track biological processes with minimal perturbation. Among the arsenal of tools for these applications, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," stands out for its high efficiency and specificity.[1][2] BDP FL alkyne, a bright and highly photostable green-fluorescent probe, has emerged as a workhorse for these labeling strategies.[3] However, the generation of reliable and publishable data hinges on the implementation of rigorous control experiments to validate the specificity of the labeling and rule out potential artifacts.
This guide provides an in-depth comparison of essential control experiments for this compound labeling protocols. Moving beyond a simple recitation of steps, we will delve into the rationale behind each control, providing the scientific context necessary to design, execute, and interpret these critical validation experiments.
The Foundation: Understanding this compound and the CuAAC Reaction
This compound is a derivative of the borondipyrromethene (BODIPY) family of dyes, known for their exceptional photophysical properties.[4][5] These include a high molar extinction coefficient, a high fluorescence quantum yield (often approaching 1.0), and narrow excitation and emission spectra, which contribute to a high signal-to-noise ratio in imaging applications.[6][] Critically, BDP FL is significantly more photostable than traditional green fluorophores like fluorescein (FITC).[3][8] Its terminal alkyne group allows for a highly specific covalent reaction with an azide-modified target molecule, catalyzed by a copper(I) species.[9]
The CuAAC reaction is prized for its bioorthogonality, meaning the reacting partners (azide and alkyne) are largely inert to the vast array of functional groups present in biological systems.[10] This specificity is key to its power, but as with any experimental technique, it is not without potential pitfalls. Off-target labeling, copper-induced cytotoxicity, and probe-related artifacts can all lead to misleading results if not properly controlled for.[9][11]
Core Principles of a Self-Validating this compound Labeling Experiment
A robust this compound labeling protocol should be designed as a self-validating system. This means that the experimental design must inherently include the necessary controls to confirm that the observed fluorescence signal is a direct and specific result of the intended bioorthogonal reaction. The following sections detail the critical negative and positive controls that form the bedrock of a trustworthy labeling experiment.
Negative Controls: Ruling Out the False Positives
Negative controls are designed to identify and account for any signal that does not arise from the specific azide-alkyne ligation.
Rationale: The CuAAC reaction is strictly dependent on the presence of a copper(I) catalyst.[2] This control is essential to demonstrate that the this compound does not non-specifically associate with or covalently bind to cellular components in the absence of the catalyst. A significant signal in this control would suggest that the probe itself is "sticky" or that there are copper-independent ligation pathways occurring, which would invalidate the results.
Experimental Protocol: "No-Copper" Control
-
Prepare and seed cells for your experiment as you would for the complete labeling protocol.
-
If your experiment involves metabolic labeling with an azide-containing precursor, perform this step as usual.
-
Proceed to the "click" reaction step. Prepare the reaction cocktail as you would for the experimental sample, but omit the copper(II) sulfate and the reducing agent (e.g., sodium ascorbate) . All other components, including the this compound, should be included at the same concentrations.
-
Incubate the cells with the "no-copper" cocktail for the same duration and under the same conditions as the experimental sample.
-
Wash, fix, and image the cells using the identical parameters as the fully labeled sample.
Rationale: This control addresses the possibility of the this compound binding to cellular structures in a manner that is independent of the azide tag on your target molecule. This is particularly important as some fluorescent dyes can exhibit non-specific binding, especially to hydrophobic structures within the cell.[12][13]
Experimental Protocol: "No-Azide" Control
-
Prepare and seed cells as in your standard protocol.
-
Crucially, omit the metabolic labeling step with the azide-containing precursor. Instead, treat these control cells with the vehicle (e.g., DMSO) used to dissolve the precursor.
-
Perform the complete "click" reaction, including the copper catalyst, reducing agent, and this compound, at the same concentrations and incubation times as your experimental sample.
-
Wash, fix, and image the cells using identical settings.
Rationale: This control assesses the intrinsic fluorescence and localization of the this compound in the cellular environment, independent of any click chemistry components. This can help identify any inherent off-target accumulation of the dye.
Experimental Protocol: "Probe Only" Control
-
Prepare and seed cells as usual.
-
Omit the metabolic labeling step.
-
Prepare a solution containing only the this compound in the reaction buffer at the same final concentration used in the full protocol. Do not add the copper catalyst or reducing agent.
-
Incubate, wash, fix, and image as with the other samples.
Positive Controls and Orthogonal Validation: Confirming the "True" Signal
Positive controls and orthogonal validation methods are essential to confirm that the labeling system is working as expected and that the observed signal is indeed from the intended target.
Rationale: This is your main experimental condition where all components are present. It serves as the benchmark against which the negative controls are compared. A strong, specific signal is expected in this condition.
Experimental Protocol: Complete this compound Labeling
-
Metabolically label cells with the azide-containing precursor.
-
Perform the CuAAC "click" reaction with this compound, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Wash, fix, and image the cells.
Rationale: Microscopy provides spatial information, but in-gel fluorescence offers a powerful biochemical method to confirm that the this compound is covalently attached to your protein(s) of interest.[14][15] By separating proteins by molecular weight, you can verify that the fluorescence signal corresponds to the expected size of your target protein(s).
Experimental Protocol: In-Gel Fluorescence of Click-Labeled Proteins
-
After performing the complete labeling protocol on your cell population, lyse the cells and prepare a protein lysate.
-
Run the protein lysate on a polyacrylamide gel (SDS-PAGE). Be sure to include a fluorescent protein ladder for molecular weight reference.[15]
-
After electrophoresis, scan the gel using a fluorescence gel imager with the appropriate excitation and emission settings for BDP FL (Excitation: ~503 nm, Emission: ~509 nm).[3]
-
A fluorescent band at the expected molecular weight of your target protein provides strong evidence of successful and specific labeling.
-
Following fluorescence scanning, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to confirm equal protein loading across lanes.[15]
Rationale: For the highest level of confidence, mass spectrometry can be used to definitively identify the site of this compound modification on your target protein.[16] This technique provides unambiguous evidence of the covalent bond formation between the probe and the azide-modified amino acid.
General Workflow for Mass Spectrometry Validation:
-
Perform the this compound labeling on a larger scale to obtain sufficient material.
-
Isolate the protein of interest, either through immunoprecipitation or other purification methods.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Search the resulting data for peptides that have a mass shift corresponding to the addition of the BDP FL moiety.
Visualizing the Logic: Experimental Workflow and Controls
The following diagrams illustrate the logical flow of a well-controlled this compound labeling experiment.
Caption: Experimental workflow for this compound labeling with integrated controls.
Comparative Performance of this compound
When selecting a fluorescent alkyne probe, several factors beyond just the emission wavelength should be considered. The following table provides a comparative overview of this compound against other common green fluorescent alkyne probes.
| Feature | This compound | Fluorescein Alkyne | Alexa Fluor™ 488 Alkyne |
| Excitation Max (nm) | ~503[3] | ~494 | ~495 |
| Emission Max (nm) | ~509[3] | ~518 | ~519 |
| Quantum Yield | ~0.97[9] | ~0.92 | ~0.92 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~92,000[9] | ~75,000 | ~73,000 |
| Photostability | High[3] | Low[17] | High[8] |
| pH Sensitivity | Low | High (fluorescence decreases at acidic pH) | Low |
| Non-Specific Binding | Generally low due to neutral charge[] | Can be higher due to charge | Low, designed for reduced non-specific binding |
Note: Performance characteristics can be influenced by the local environment and experimental conditions.
This compound and Alexa Fluor™ 488 alkyne are generally superior choices for applications requiring high photostability and brightness.[4] While fluorescein is a classic fluorophore, its susceptibility to photobleaching and pH sensitivity can be significant limitations in quantitative and long-term imaging experiments.[17]
Troubleshooting and Interpretation
High background or non-specific staining is a common issue in fluorescence microscopy.[11] By systematically evaluating your control experiments, you can pinpoint the source of the problem.
-
Signal in "No-Copper" Control: Suggests the this compound itself is non-specifically binding. Consider reducing the probe concentration or using a blocking agent.
-
Signal in "No-Azide" Control: Indicates that the click reaction components are leading to off-target labeling. Ensure the purity of your reagents and consider optimizing the catalyst concentration.
-
Signal in "Probe Only" Control: Points to inherent affinity of the dye for certain cellular structures. This may be unavoidable to some extent, but a good probe will have minimal signal in this control.
Conclusion
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BDP FL Alkyne: A Comparative Guide to Performance in Fixed vs. Live-Cell Imaging
For researchers at the forefront of cell biology and drug development, the ability to precisely visualize molecular events within the complex milieu of a cell is fundamental. The evolution of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, has provided a powerful toolkit for labeling and tracking biomolecules with minimal interference. Central to this methodology is the selection of a suitable fluorescent probe. BDP FL alkyne, a bright and photostable fluorophore, has become a favored option for labeling alkyne-modified biomolecules.[1][2][3] However, its performance can vary significantly between fixed and live-cell imaging. This guide offers a detailed comparison, bolstered by experimental data and protocols, to assist researchers in making optimal choices for their specific experimental needs.
Introduction to this compound
This compound is a member of the BODIPY (boron-dipyrromethene) dye family, which is recognized for its exceptional photophysical properties.[4][5] These dyes are characterized by sharp excitation and emission spectra, high fluorescence quantum yields, and a notable insensitivity to environmental factors like pH and polarity.[5] These attributes make them well-suited for quantitative imaging applications. Specifically, BDP FL exhibits spectral properties similar to fluorescein (FITC), with excitation and emission maxima around 503 nm and 509-512 nm, respectively.[2][6][7] This makes it compatible with the standard 488 nm laser lines and filter sets found on most confocal microscopes. The terminal alkyne group facilitates its covalent attachment to azide-modified biomolecules through the CuAAC reaction.[1][3]
Core Performance Metrics: A Head-to-Head Comparison in Fixed vs. Live Cells
The primary distinction between fixed and live-cell imaging is the physiological condition of the cells. Fixed cells are chemically preserved, offering a static snapshot of cellular activities. While this permits more stringent labeling conditions, it precludes the observation of dynamic processes. In contrast, live-cell imaging provides a real-time view of cellular dynamics but necessitates the use of non-toxic and minimally disruptive reagents and conditions.[8][9]
Here's a comparative analysis of this compound's performance across key parameters in both imaging modalities:
| Performance Metric | Fixed-Cell Imaging | Live-Cell Imaging | Expert Rationale & Insights |
| Signal-to-Noise Ratio (SNR) | Excellent | Good to Excellent | In fixed cells, thorough washing steps effectively remove unbound dye, resulting in minimal background and a high SNR.[10][11] In live cells, achieving complete removal of unbound, cell-permeable dye can be more difficult, potentially leading to increased background fluorescence.[9] |
| Photostability | High | Moderate to High | BODIPY dyes are inherently more photostable than traditional fluorophores like fluorescein.[5][12] However, the live-cell environment contains reactive oxygen species (ROS) that can accelerate photobleaching, especially during prolonged time-lapse imaging.[13] Fixation processes tend to reduce the presence of these ROS-generating elements. |
| Cell Permeability & Staining Uniformity | Not a primary concern | High | For visualizing intracellular targets in live cells, the dye must be able to efficiently traverse the plasma membrane. This compound demonstrates good cell permeability.[] In fixed cells, permeabilization steps (e.g., using Triton X-100) are employed to grant access to intracellular targets, making the dye's intrinsic permeability less of a factor.[15] |
| Toxicity | Not applicable | Low to Moderate | The main source of toxicity in live-cell click chemistry is often the copper catalyst, which can generate reactive oxygen species.[16][17][18] Careful optimization of copper concentration and the use of copper-chelating ligands are essential for minimizing cytotoxic effects.[16][18][19] The this compound dye itself has low intrinsic toxicity.[] |
| Temporal Resolution | Static | Dynamic | This represents the fundamental trade-off. Fixed-cell imaging yields a high-resolution snapshot at a specific moment in time. Live-cell imaging, on the other hand, enables the tracking of molecular events as they unfold, providing invaluable kinetic and dynamic information. |
Experimental Workflows: A Comparative Overview
The following diagrams and protocols illustrate the standard workflows for utilizing this compound in both fixed and live-cell imaging scenarios.
Fixed-Cell Imaging Workflow
This approach is well-suited for endpoint assays and for obtaining high-resolution images of subcellular structures.
Caption: Workflow for this compound labeling in fixed cells.
Live-Cell Imaging Workflow
This workflow is tailored for the real-time tracking of dynamic cellular processes.
Caption: Workflow for this compound labeling in live cells.
Detailed Experimental Protocols
Protocol for Fixed-Cell Imaging of Nascent Proteins
This protocol outlines the labeling of newly synthesized proteins using the alkyne-containing methionine analog, L-azidohomoalanine (AHA), followed by a click reaction with this compound.
Materials:
-
Cells cultured on glass coverslips
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% (v/v) Triton X-100 in PBS
-
Click chemistry reaction buffer kit (containing copper(II) sulfate, reducing agent, and ligand)
-
This compound
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling:
-
Wash cells twice with warm PBS.
-
To deplete endogenous methionine, incubate cells in methionine-free medium for 1 hour.
-
Replace the medium with methionine-free medium supplemented with 25-50 µM AHA and incubate for 1-4 hours.
-
-
Fixation and Permeabilization:
-
Wash cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[15]
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, with a typical final concentration of 1-5 µM this compound.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, ensuring they are protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a confocal microscope with excitation at approximately 488 nm and emission collection between 500-550 nm for BDP FL, and appropriate settings for DAPI.
-
Protocol for Live-Cell Imaging of Glycans
This protocol details the labeling of newly synthesized glycans using an alkyne-modified sugar, such as N-azidoacetylgalactosamine (GalNAz), followed by live-cell click chemistry.
Materials:
-
Cells cultured in a glass-bottom imaging dish
-
Complete cell culture medium
-
N-azidoacetylgalactosamine-tetraacylated (GalNAz)
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Live-cell click chemistry reaction buffer kit (containing a copper-protective ligand)
-
This compound
Procedure:
-
Metabolic Labeling:
-
Incubate cells in complete medium supplemented with 25-50 µM GalNAz for 24-48 hours.
-
-
Live-Cell Click Reaction:
-
Wash cells twice with warm live-cell imaging medium.
-
Prepare the live-cell click reaction cocktail as per the manufacturer's protocol, ensuring the inclusion of a copper-protective ligand to minimize toxicity. A final this compound concentration of 1-5 µM is typically used.
-
Incubate the cells with the live-cell click cocktail for 15-30 minutes at 37°C, protected from light.
-
Wash cells three times with warm live-cell imaging medium.
-
-
Imaging:
Alternative Fluorophores and Considerations
While this compound is a reliable option, several other fluorophores are available, each with its own set of advantages and disadvantages.
| Fluorophore | Excitation/Emission (nm) | Key Advantages | Key Disadvantages |
| Alexa Fluor 488 Alkyne | 495 / 519 | Considered a gold standard in fluorescence, it is exceptionally bright and photostable.[5] | It comes at a higher cost. |
| Fluorescein Alkyne | 494 / 518 | A more cost-effective option. | Its fluorescence is sensitive to pH, and it has lower photostability.[12] |
| Cyanine3 (Cy3) Alkyne | 550 / 570 | Well-suited for multicolor imaging with blue/green probes; this spectral range has less cellular autofluorescence. | It can be more prone to non-specific binding, leading to higher background. |
| Silicon Rhodamine (SiR)-Alkyne | 652 / 674 | Its far-red excitation minimizes phototoxicity and autofluorescence, making it suitable for deep-tissue and live-cell imaging. | It requires appropriate laser lines and detectors. |
The selection of a fluorophore should be based on the specific requirements of the experiment, including the available microscope equipment, the need for multicolor imaging, and the sensitivity of the cells to phototoxicity.
Conclusion and Recommendations
This compound is a versatile and high-performing fluorophore for click chemistry-based labeling in both fixed and live cells.
-
For fixed-cell applications: this compound delivers excellent signal-to-noise and photostability, making it an ideal choice for high-resolution, quantitative imaging. The main considerations are the optimization of fixation and permeabilization to ensure antibody access without compromising cellular structure.
-
For live-cell applications: The successful use of this compound in live-cell imaging hinges on mitigating copper-induced cytotoxicity. The use of commercially available live-cell click chemistry kits that contain copper-protective ligands is highly recommended.[16][19] Researchers should also be aware of potential phototoxicity during long-term imaging and adjust laser power and exposure times accordingly.
Ultimately, the choice between fixed and live-cell imaging will be determined by the biological question being investigated. By understanding the performance characteristics of this compound in each context and carefully optimizing the corresponding protocols, researchers can effectively leverage the capabilities of this fluorophore to visualize and quantify a diverse range of biological processes.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of BDP FL Alkyne
For the modern researcher pushing the boundaries of discovery, fluorescent probes like BDP FL alkyne are indispensable tools. This bright and photostable borondipyrromethene dye, with its terminal alkyne group, is a cornerstone of copper-catalyzed click chemistry, enabling precise molecular labeling.[1][2][3][] However, the very reactivity that makes this molecule a powerful research asset also necessitates a rigorous and informed approach to its disposal. Ensuring the safe and compliant disposal of this compound is not merely a procedural formality; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity.
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, moving beyond a simple checklist to explain the rationale behind each procedural choice. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Compound: Properties and Key Safety Considerations
Before delving into disposal procedures, a foundational understanding of this compound's properties is essential. This knowledge informs the risk assessment and dictates the necessary handling precautions.
| Property | Value | Source |
| Chemical Name | 3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1][5][6]diazaborinin-3-yl)-N-(prop-2-yn-1-yl)propanamide | [2] |
| CAS Number | 302795-84-2 | [1][2][3][7] |
| Molecular Formula | C₁₇H₁₈BF₂N₃O | [2][6][7] |
| Molecular Weight | 329.16 g/mol | [2][6] |
| Appearance | Orange solid | [3][6] |
| Solubility | Good in organic solvents (DMF, DMSO, dichloromethane); Limited in water | [1][6][7] |
| Excitation/Emission | ~503 nm / ~509 nm | [1][3][6][7] |
| Storage | -20°C in the dark, desiccated | [1][6][7] |
The most significant hazard associated with this compound stems from its terminal alkyne group. Terminal alkynes can react with certain metals, particularly heavy metals like copper(I), silver, and mercury, to form highly unstable and potentially explosive metal acetylides.[8] This reactivity is the primary driver for the stringent waste segregation protocols outlined below. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from analogous fluorescent dyes and alkyne-containing compounds indicate that it should be handled as a potentially hazardous chemical. Standard laboratory precautions, including the use of personal protective equipment (PPE), are mandatory.
The Disposal Workflow: A Step-by-Step Guide
The cornerstone of safe disposal is a systematic approach that encompasses waste identification, segregation, and final hand-off to environmental health and safety professionals.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any chemical waste, ensure you are wearing appropriate PPE:
-
Safety Goggles: Protect your eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile gloves are a standard requirement.
-
Laboratory Coat: To protect your skin and clothing.
All waste handling procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step 2: Waste Segregation - The Critical Divide
Proper segregation is the most crucial step in preventing hazardous reactions.[8][9] this compound waste must be separated into distinct, clearly labeled containers.
Caption: Disposal workflow for this compound.
A. Solid Waste: This category includes items such as:
-
Contaminated gloves
-
Pipette tips
-
Weigh boats
-
Paper towels or bench protectors
Collect all solid waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[5] The container must be clearly labeled as "Hazardous Solid Waste" and specify that it "Contains this compound".
B. Liquid Waste: This stream includes:
-
Unused or expired this compound solutions.
-
Solvent rinsates from contaminated glassware (see Step 3).
-
Reaction mixtures containing this compound.
Transfer liquid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Liquid Waste" and include "Contains this compound" along with a list of all solvents present (e.g., DMSO, DMF). Crucially, never mix this compound waste with waste containing heavy metals. [8]
Step 3: Decontamination of Glassware
Properly cleaning glassware that has been in contact with this compound is a two-stage process:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent, such as acetone or ethanol, to remove the majority of the fluorescent dye residue.[5] This initial rinsate is considered hazardous liquid waste and must be collected and added to your designated liquid waste container.[5]
-
Final Cleaning: After the initial solvent rinse, the glassware can typically be cleaned using standard laboratory procedures with detergent and water. However, always consult your institution's specific guidelines on this matter.
Step 4: Storage and Final Disposal
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area. This area should be away from incompatible materials. Arrange for the pickup and final disposal of the waste through your institution's Environmental Health and Safety (EHS) office.[5] Adherence to your institution's specific procedures is mandatory.
The Causality Behind the Protocol: A Deeper Understanding
-
Why Segregate? The primary reason for strict segregation, particularly from heavy metal waste, is to prevent the formation of explosive metal acetylides.[8] This is a critical safety measure to avoid dangerous and unforeseen reactions within the waste container.
-
Why Use an EHS Office? Licensed waste disposal services and institutional EHS departments have the expertise and infrastructure to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations.[10][11] This ensures both safety and legal compliance.
-
Why Collect the First Rinse? The initial solvent rinse of glassware will contain a significant concentration of the dissolved this compound. Disposing of this down the drain would introduce a chemical pollutant into the water system and is a violation of proper laboratory practice.[5]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental stewardship.
References
-
Jena Bioscience. (n.d.). Alkyne-BDP-FL. Retrieved from [Link]
-
JMN Specialties, Inc. (n.d.). Safety Data Sheet (FLUORESCENCE DYE). Retrieved from [Link]
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Glen Research. (2018, May 3). SAFETY DATA SHEET Alkyne-NHS Ester. Retrieved from [Link]
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FJC. (2024, February 21). FJC Fluorescent Dye Cleaner Safety Data Sheet. Retrieved from [Link]
-
University of Alabama at Birmingham. (n.d.). Unwanted Laboratory Materials & Other Environmental Waste Disposal. Retrieved from [Link]
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NYC Department of Sanitation. (n.d.). Harmful Products: NYC's Residential Guide to Safe Handling and Disposal. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Columbia University. (n.d.). Safely Handling Dyes. Retrieved from [Link]
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Berkeley Lab. (2006, February 16). Disposal Rules for Used Fluorescent Light Bulbs or Tubes. Retrieved from [Link]
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Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
-
ENSA. (n.d.). How to Properly Dispose of Fluorescent Tube Waste. Retrieved from [Link]
-
Needle.Tube. (n.d.). Proper Disposal of Expired Lab Reagents: Guidelines and Compliance in Healthcare Settings. Retrieved from [Link]
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Navigating the Laboratory Landscape: A Comprehensive Guide to Handling BDP FL Alkyne
For the dedicated researcher, scientist, and drug development professional, the precise and safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe and effective use of BDP FL alkyne, a bright and photostable borondipyrromethene dye crucial for "click" chemistry applications. By understanding the inherent chemical properties and potential hazards of this compound, you can ensure the integrity of your experiments and the safety of your laboratory environment.
Understanding this compound: A Profile
This compound is a fluorescent probe that combines the photostable BODIPY (borondipyrromethene) core with a terminal alkyne group.[1][2][3] This structure allows for its covalent attachment to azide-modified biomolecules via a copper-catalyzed or copper-free click reaction, a cornerstone of modern bioconjugation techniques.[1][3]
Key Chemical Characteristics:
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₈BF₂N₃O | [2][4] |
| Molecular Weight | ~329.16 g/mol | [1][4] |
| Appearance | Orange solid | [] |
| Solubility | Good in organic solvents (DMF, DMSO, dichloromethane), limited in water | [4][] |
| Excitation Max. | ~503 nm | [2] |
| Emission Max. | ~509 nm | [2] |
| Storage | -20°C in the dark, desiccated | [][6] |
The BDP FL core is known for its high fluorescence quantum yield and photostability, making it a superior alternative to traditional fluorophores like fluorescein.[1][3] However, like other BODIPY dyes, it can be susceptible to degradation under prolonged exposure to strong light.[][8][9][10] The terminal alkyne group, while essential for its reactivity, possesses a mildly acidic proton and can act as a potent nucleophile once deprotonated, a factor to consider in experimental design.[11][12][13][14]
Essential Personal Protective Equipment (PPE): Your First Line of Defense
Table of Essential PPE:
| PPE Category | Specific Recommendation | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the compound or its solutions, which can cause serious eye irritation. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact, preventing potential irritation. Change gloves immediately if contaminated. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from spills. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if weighing out large quantities of the solid or if working in an area with poor ventilation. | Minimizes the inhalation of the fine powder, which may cause respiratory tract irritation. |
Procedural Guidance: From Receipt to Reaction
A systematic and cautious approach is critical when working with this compound. The following workflow outlines the key steps for safe handling.
Receiving and Storage: Preserving Integrity
Upon receiving this compound, immediately inspect the container for any signs of damage or leakage. The compound should be stored at -20°C in a light-proof and desiccated container to prevent degradation.[][6] Exposure to light and moisture can compromise the fluorescent properties and overall stability of the dye.
Preparation of Stock Solutions: A Step-by-Step Protocol
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.
-
Weighing: Conduct all weighing operations in a chemical fume hood or a balance enclosure to avoid inhalation of the fine powder.
-
Dissolution: Dissolve the solid this compound in a suitable anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][] Ensure the solvent is of high purity to avoid introducing contaminants that could interfere with your reaction. Prepare the stock solution to the desired concentration.
-
Storage of Stock Solution: Store the stock solution at -20°C in a tightly sealed, light-proof container. For long-term storage, consider aliquoting the solution to minimize freeze-thaw cycles.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation: A Fundamental Principle
All waste materials containing this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Leftover stock solutions.
-
Reaction mixtures containing the dye.
-
Contaminated consumables such as pipette tips, gloves, and weighing paper.
These waste streams should be collected in separate, clearly labeled, and leak-proof containers. Never mix this compound waste with other incompatible waste streams.
Disposal Procedure: Adherence to Institutional Protocols
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, sealed container.
-
Liquid Waste: Collect all liquid waste containing the dye in a compatible, sealed container. For aqueous solutions, neutralization may be required depending on your institution's guidelines. However, direct drain disposal is not recommended.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste mixture.
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They are equipped to handle and dispose of chemical waste in accordance with local and federal regulations.
The degradation of BODIPY dyes can lead to the cleavage of the BF₂ ring, and the environmental impact of these degradation products is not well-documented.[8][9][10] Therefore, treating all this compound waste as hazardous is the most prudent course of action.
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound is not merely a matter of following protocols but of understanding the chemical principles that underpin them. By integrating the knowledge of its properties, potential hazards, and appropriate handling procedures into your daily laboratory practice, you contribute to a safer and more effective research environment. This commitment to safety not only protects you and your colleagues but also ensures the reliability and reproducibility of your scientific endeavors.
References
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Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(13), 3835. [Link]
-
ResearchGate. (2021). Photochemical Properties and Stability of BODIPY Dyes. Retrieved from [Link]
-
PubMed. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(13), 3835. [Link]
-
Wikipedia. (n.d.). BODIPY. Retrieved from [Link]
-
Quora. (2017). What is a terminal alkyne? Retrieved from [Link]
-
Jena Bioscience. (n.d.). Alkyne-BDP-FL, Alkyne-containing Fluorescent Dyes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 10.8: Alkynes. Retrieved from [Link]
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MSU chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Reactivity of Deprotonated Alkynes. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkyne. Retrieved from [Link]
-
MDPI. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(13), 3835. [Link]
-
ACS Publications. (2018). Synthesis, Photophysical Study, and Biological Application Analysis of Complex Borondipyrromethene Dyes. ACS Omega, 3(7), 8009–8017. [Link]
-
Punjab Forensic Science Agency. (n.d.). Guidelines. Retrieved from [Link]
-
PubMed Central. (2015). BODIPY Compounds Substituted on Boron. Molecules, 20(8), 13844–13870. [Link]
-
Auburn University. (2018). Management Procedures For Used Fluorescent Bulbs. Retrieved from [Link]
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The Ohio State University Environmental Health and Safety. (n.d.). Used Fluorescent Lamp Handling, Packaging, and Storage Instructions. Retrieved from [Link]
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Association of Lighting and Mercury Recyclers. (n.d.). HANDLING AND DISPOSAL OF FLUORESCENT LAMPS. Retrieved from [Link]
-
US EPA. (2025). Frequent Questions About Universal Waste. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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